molecular formula C9H11NO B3029417 5,6,7,8-Tetrahydroquinolin-3-ol CAS No. 655239-64-8

5,6,7,8-Tetrahydroquinolin-3-ol

Cat. No.: B3029417
CAS No.: 655239-64-8
M. Wt: 149.19
InChI Key: PSXNUQKAJHVAPG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-3-ol (: 655239-64-8) is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. It is supplied for use as a high-purity research standard. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry and drug discovery. Substituted tetrahydroquinoline derivatives are recognized for their significant biological activities and are frequently explored in the synthesis of novel compounds with potential therapeutic applications. Scientific literature indicates that tetrahydroquinoline derivatives are investigated for their antiproliferative properties against various human cancer cell lines. Some related compounds have been reported to induce mitochondrial membrane depolarization and increase cellular reactive oxygen species (ROS) production, suggesting a potential mechanism of action for their biological effects . Furthermore, chiral derivatives based on the 5,6,7,8-tetrahydroquinoline structure serve as key ligands in the development of catalysts for asymmetric synthesis, such as the asymmetric transfer hydrogenation (ATH) of imines, which is a critical method for producing enantiomerically pure amine intermediates . This product is intended for research purposes as a chemical building block or reference standard in these and other investigative areas. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h5-6,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXNUQKAJHVAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663716
Record name 5,6,7,8-Tetrahydroquinolin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655239-64-8
Record name 5,6,7,8-Tetrahydroquinolin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-Tetrahydroquinolin-3-ol
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinolin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinolin-3-ol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a partially saturated heterocyclic ring system and a phenolic hydroxyl group provides a versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. This technical guide offers a comprehensive overview of the primary synthetic strategies for accessing this compound and its derivatives, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in the field.

Introduction: The Significance of the this compound Core

The tetrahydroquinoline ring system is a common feature in a vast number of natural products and pharmacologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antidiabetic, antiparasitic, anti-inflammatory, and neuroprotective effects.[1][3][4] The introduction of a hydroxyl group at the 3-position of the 5,6,7,8-tetrahydroquinoline core further enhances its potential for molecular interactions, particularly hydrogen bonding with biological targets, making it a highly sought-after pharmacophore in drug discovery.

This guide will delve into the key synthetic methodologies for the preparation of these valuable compounds, providing researchers with the foundational knowledge and practical tools necessary to design and execute efficient synthetic routes.

Key Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Reduction of Substituted Quinolines: This is the most direct and commonly employed method, starting from readily available quinolin-3-ol or its derivatives and reducing the pyridine ring.

  • De Novo Synthesis of the Tetrahydroquinoline Ring: This approach involves the construction of the tetrahydroquinoline scaffold from acyclic or simpler cyclic precursors, with the 3-hydroxy functionality incorporated during the cyclization process.

Catalytic Hydrogenation of Quinolin-3-ol Derivatives

The catalytic hydrogenation of the pyridine ring of quinoline and its derivatives is a well-established and efficient method for the synthesis of 1,2,3,4-tetrahydroquinolines.[5][6] This strategy can be effectively applied to the synthesis of this compound from quinolin-3-ol.

Mechanism of Quinoline Hydrogenation:

The catalytic hydrogenation of quinoline typically proceeds via a stepwise reduction of the pyridine ring. The generally accepted mechanism involves the adsorption of the quinoline molecule onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The reaction is often zero-order with respect to the concentration of the quinoline, first-order with respect to hydrogen pressure, and directly proportional to the amount of catalyst used.[6]

Catalyst Selection and Reaction Conditions:

A variety of heterogeneous catalysts can be employed for the hydrogenation of quinolines, with the choice of catalyst and reaction conditions being crucial for achieving high yields and selectivity.

CatalystTypical ConditionsNotes
Palladium on Carbon (Pd/C) H₂ (1-50 bar), 25-100 °C, various solvents (e.g., EtOH, MeOH, AcOH)A widely used and effective catalyst. The addition of acid can sometimes enhance the reaction rate.
Platinum(IV) Oxide (PtO₂, Adams' catalyst) H₂ (1-4 atm), room temperature, typically in acidic solvents like acetic acidA highly active catalyst, often used for complete saturation of the ring system.
Rhodium on Alumina (Rh/Al₂O₃) H₂ (low pressure), elevated temperaturesCan offer good selectivity for the reduction of the pyridine ring.
Cobalt-based catalysts H₂ (30-50 bar), 70-150 °C, often in aqueous mediaA more cost-effective alternative to precious metal catalysts.[5]
Ruthenium Trichloride (RuCl₃) Transfer hydrogenation with H₃N-BH₃A convenient method that avoids the use of high-pressure hydrogen gas.[7]

Experimental Protocol: General Procedure for the Catalytic Hydrogenation of Quinolin-3-ol

This protocol provides a general framework for the catalytic hydrogenation of quinolin-3-ol. Optimization of the catalyst, solvent, temperature, and pressure may be necessary for specific derivatives.

Materials:

  • Quinolin-3-ol

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Standard laboratory glassware and filtration equipment

Procedure:

  • In a suitable high-pressure reactor, dissolve quinolin-3-ol (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol% of palladium).

  • Seal the reactor and purge with nitrogen gas several times to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when hydrogen uptake ceases.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Catalyst Choice: Palladium on carbon is a versatile and robust catalyst for the hydrogenation of aromatic rings and is often the first choice for this type of transformation due to its high activity and selectivity.

  • Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve a wide range of organic compounds.

  • Pressure and Temperature: These parameters are crucial for controlling the rate and selectivity of the reaction. Higher pressures and temperatures generally lead to faster reaction rates but may also result in over-reduction or side reactions.

Protecting Group Strategies for the Hydroxyl Group:

While the hydroxyl group of quinolin-3-ol is often stable under standard hydrogenation conditions, in some cases, particularly with more reactive catalysts or for the synthesis of complex derivatives, protection of the hydroxyl group may be necessary to prevent side reactions.[8][9][10][11]

Protecting GroupProtection MethodDeprotection Method
Benzyl (Bn) Benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base (e.g., NaH, K₂CO₃)Catalytic hydrogenation (e.g., H₂, Pd/C), often cleaved during the reduction of the quinoline ring.
Silyl Ethers (e.g., TMS, TES, TBDMS) Silyl chloride (e.g., TMSCl, TBDMSCl) with a base (e.g., imidazole, Et₃N)Fluoride ion source (e.g., TBAF) or acidic conditions.[9][10]
Acetyl (Ac) Acetic anhydride or acetyl chloride with a base (e.g., pyridine, Et₃N)Basic hydrolysis (e.g., K₂CO₃ in methanol) or acidic hydrolysis.

The choice of protecting group will depend on the overall synthetic strategy and the compatibility of the protection and deprotection conditions with other functional groups in the molecule.[2]

Diagram: Catalytic Hydrogenation of Quinolin-3-ol

G cluster_start Starting Material cluster_process Process cluster_product Product start Quinolin-3-ol process Catalytic Hydrogenation (H₂, Pd/C, EtOH) start->process product This compound process->product

Caption: Catalytic hydrogenation of quinolin-3-ol.

De Novo Synthesis of the Tetrahydroquinoline Ring

While the reduction of quinolines is a common approach, building the this compound scaffold from simpler precursors offers greater flexibility for introducing a variety of substituents. Several classic named reactions for quinoline synthesis can be adapted for this purpose.

Friedländer Annulation:

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][6][12][13] This method can be adapted to produce 3-hydroxy-tetrahydroquinolines by choosing appropriate starting materials.

Skraup Synthesis:

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[14][15][16][17] While traditionally used for quinoline synthesis, modifications could potentially lead to tetrahydroquinoline derivatives, although controlling the substitution pattern to achieve the desired 3-hydroxy product can be challenging.

One-Pot Synthesis of Substituted Tetrahydroquinolines:

Modern synthetic methods often focus on one-pot procedures to improve efficiency and reduce waste. For instance, a microwave-assisted, one-pot synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been reported, which involves the reaction of cyclohexanone and arylidene malononitriles in the presence of sodium in the corresponding alcohol.[16] While this does not directly yield the 3-hydroxy derivative, the carbonitrile group at the 3-position could potentially be hydrolyzed and decarboxylated, and the alkoxy group at the 2-position could be modified to achieve the desired target.

Diagram: De Novo Synthesis Strategies

G cluster_friedlander Friedländer Annulation cluster_skraup Skraup Synthesis cluster_reduction Subsequent Reduction cluster_final Final Product start_f 2-Aminoaryl Ketone + α-Methylene Carbonyl product_f Substituted Quinoline start_f->product_f reduction Catalytic Hydrogenation product_f->reduction start_s Aniline + Glycerol + Oxidizing Agent product_s Quinoline start_s->product_s product_s->reduction final_product This compound Derivatives reduction->final_product

Caption: De novo synthesis followed by reduction.

Medicinal Chemistry Applications of this compound Derivatives

The 5,6,7,8-tetrahydroquinoline scaffold is a key component in a variety of biologically active molecules.[1][2] The introduction of a hydroxyl group at the 3-position provides a crucial handle for further functionalization and for establishing key interactions with biological targets.

  • Anticancer Activity: Derivatives of the tetrahydroquinoline core have shown potent antiproliferative activity against various cancer cell lines.[3] The mechanism of action is often associated with the induction of mitochondrial dysfunction and an increase in intracellular reactive oxygen species (ROS), leading to apoptosis.[3]

  • Neuroprotective Agents: The tetrahydroquinoline scaffold has been identified in compounds with neurotropic properties, suggesting potential applications in the treatment of neurodegenerative diseases.[2]

  • Receptor Antagonists: Substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been reported as potent C5a receptor antagonists, indicating their potential in treating inflammatory diseases.[1]

The synthesis of a diverse library of this compound derivatives is therefore a critical step in the exploration of their full therapeutic potential.

Conclusion

The synthesis of this compound derivatives is a field of significant interest for medicinal chemists and drug discovery scientists. The primary synthetic route involves the catalytic hydrogenation of readily available quinolin-3-ol precursors, a robust and well-understood transformation. Alternative de novo synthetic strategies, such as the Friedländer annulation, offer greater flexibility for the introduction of diverse substituents. The choice of synthetic route will ultimately depend on the desired substitution pattern and the availability of starting materials. This guide provides a solid foundation for researchers to navigate the synthesis of this important class of molecules and to contribute to the development of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 5,6,7,8-tetrahydroquinolin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydroquinoline scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1] The introduction of a hydroxyl group at the 3-position offers a key functional handle for derivatization and interaction with biological targets, making a thorough understanding of its chemical characteristics essential for its application in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure composed of a fused pyridine and cyclohexane ring. The pyridine ring is aromatic, while the cyclohexane ring is saturated. The hydroxyl group at the 3-position significantly influences the molecule's electronic properties and reactivity.

PropertyValueSource
Molecular Formula C₉H₁₁NO--INVALID-LINK--
Molecular Weight 149.19 g/mol --INVALID-LINK--
CAS Number 655239-64-8--INVALID-LINK--
Predicted XlogP 1.7--INVALID-LINK--
Physical State SolidInferred from related compounds
Storage Conditions Inert atmosphere, Room Temperature--INVALID-LINK--

Note: Some physical properties are inferred due to the limited availability of experimental data for this specific compound.

Synthesis of this compound: A Proposed Experimental Workflow

Synthesis_Workflow quinoline Quinoline thq 5,6,7,8-Tetrahydroquinoline quinoline->thq Catalytic Hydrogenation (e.g., H₂, Pd/C) borylated_thq Borylated Intermediate thq->borylated_thq Hydroboration (e.g., BH₃·THF) target This compound borylated_thq->target Oxidation (e.g., H₂O₂, NaOH)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Part 1: Reduction of Quinoline to 5,6,7,8-Tetrahydroquinoline

The initial step involves the reduction of the pyridine ring of quinoline. Catalytic hydrogenation is a robust and widely used method for this transformation.

  • Reaction Setup: To a solution of quinoline in a suitable solvent (e.g., ethanol or acetic acid) in a high-pressure reactor, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 50 °C) until the theoretical amount of hydrogen is consumed, or the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure. The crude 5,6,7,8-tetrahydroquinoline can be purified by vacuum distillation or column chromatography.

Causality: The palladium catalyst facilitates the addition of hydrogen across the less aromatic pyridine ring, leaving the benzene ring intact. The choice of solvent and pressure can be optimized to control the selectivity and reaction rate.

Part 2: Hydroboration-Oxidation to Introduce the 3-Hydroxy Group

This two-step sequence is a classic method for the anti-Markovnikov hydroxylation of an alkene, which can be adapted for the functionalization of the tetrahydroquinoline ring.

  • Hydroboration: The purified 5,6,7,8-tetrahydroquinoline is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon). A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Oxidation: After the hydroboration is complete, the reaction mixture is cooled again to 0 °C. An aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution). This oxidation step is exothermic and should be performed with caution. The mixture is stirred for a few hours at room temperature.

  • Work-up and Purification: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography on silica gel.

Causality: The hydroboration step involves the addition of a B-H bond across a double bond within the pyridine ring, with the boron atom adding to the less substituted carbon. The subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, yielding the desired 3-hydroxy product.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features, drawing comparisons with the parent compound, 5,6,7,8-tetrahydroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 6.5-8.5 ppm). The presence of the electron-donating hydroxyl group at the 3-position will likely shield the adjacent protons, causing an upfield shift compared to the parent compound.

  • Aliphatic Protons: The protons on the saturated cyclohexane ring will appear in the aliphatic region (typically δ 1.5-3.0 ppm). These will likely be complex multiplets due to spin-spin coupling.

  • Hydroxyl Proton: A broad singlet corresponding to the -OH proton will be present, the chemical shift of which is dependent on the solvent and concentration. This peak will disappear upon D₂O exchange.

  • NH Proton: A broad signal for the secondary amine proton in the tetrahydroquinoline ring is also expected.

¹³C NMR:

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Aromatic Carbons: Carbons of the pyridine ring will resonate in the downfield region (typically δ 110-150 ppm). The carbon bearing the hydroxyl group (C-3) is expected to be significantly deshielded.

  • Aliphatic Carbons: The sp³ hybridized carbons of the cyclohexane ring will appear in the upfield region (typically δ 20-40 ppm).

Compound¹³C NMR Chemical Shifts (ppm)Source
5,6,7,8-Tetrahydroquinoline146.5, 137.3, 129.9, 126.9, 121.2, 32.7, 28.5, 22.9, 22.5--INVALID-LINK--

Note: The provided ¹³C NMR data is for the parent compound and serves as a reference. The chemical shifts for this compound will be influenced by the hydroxyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.

  • C-H Stretch (Aliphatic): Strong absorption bands below 3000 cm⁻¹ are due to the C-H bonds of the saturated cyclohexane ring.

  • C=C and C=N Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the region of 1050-1250 cm⁻¹ will be present due to the C-O bond of the secondary alcohol.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 149, corresponding to the molecular weight of the compound, is expected.

  • Fragmentation Pattern: The fragmentation will likely involve the loss of small neutral molecules such as H₂O from the hydroxyl group and subsequent cleavages of the saturated ring. The fragmentation pattern of the parent 5,6,7,8-tetrahydroquinoline shows a base peak at m/z 132, corresponding to the loss of a methyl radical.[2]

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its three key functional components: the secondary amine, the phenol-like hydroxyl group, and the saturated carbocyclic ring.

Reactivity N_Acylation N-Acylation/ Alkylation O_Alkylation O-Alkylation/ Esterification Core This compound Core->N_Acylation Amine Reactivity Core->O_Alkylation Hydroxyl Reactivity Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution Core->Electrophilic_Aromatic_Substitution Aromatic Ring Reactivity Oxidation Oxidation of Saturated Ring Core->Oxidation Aliphatic Ring Reactivity

Caption: Key reactivity sites of this compound.

  • Reactions at the Nitrogen Atom: The secondary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, allowing for the introduction of diverse substituents at the N-1 position.

  • Reactions of the Hydroxyl Group: The hydroxyl group behaves like a phenol and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation (e.g., Williamson ether synthesis) and esterification reactions.

  • Electrophilic Aromatic Substitution: The pyridine ring, activated by the electron-donating hydroxyl and amino groups, is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile.

  • Reactions of the Saturated Ring: The cyclohexane ring can undergo oxidation under strong oxidizing conditions.

Significance in Drug Discovery and Medicinal Chemistry

The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 3-hydroxy substituent in this compound serves as a crucial pharmacophoric feature and a versatile synthetic handle.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

  • Scaffold for Library Synthesis: The multiple reactive sites on the molecule make it an excellent starting point for the synthesis of compound libraries for high-throughput screening.

  • Bioisosteric Replacement: The tetrahydroquinoline core can serve as a bioisostere for other bicyclic systems in known bioactive molecules.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic methodologies. A thorough understanding of its spectroscopic properties and chemical reactivity is paramount for its effective utilization in the design and development of novel therapeutic agents. This guide provides a foundational understanding of these key chemical properties to aid researchers in their exploration of this promising scaffold.

References

An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-3-ol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Tetrahydroquinoline Core

The 5,6,7,8-tetrahydroquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and natural alkaloids.[1] This structural motif's unique conformational flexibility and steric profile allow it to effectively interact with a wide range of biological targets, making it a valuable starting point for the development of novel therapeutic agents.[1] 5,6,7,8-Tetrahydroquinolin-3-ol (CAS Number: 655239-64-8 ), a hydroxylated derivative, has emerged as a particularly interesting building block, offering a strategic handle for further chemical modifications and for probing specific interactions with biological targets.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and critical role in contemporary drug discovery, with a focus on its application as a selective glucocorticoid receptor agonist.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 655239-64-8[2][3][4]
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [2]
Purity ≥95%[2]
Storage Inert atmosphere, Room Temperature[2]

Synthesis of this compound: A Proposed Methodology

While specific proprietary syntheses may exist, a robust and logical approach to the synthesis of this compound is through the catalytic hydrogenation of its aromatic precursor, 3-hydroxyquinoline. This method is well-established for the reduction of the pyridine ring in quinoline systems.[5]

The Rationale Behind Catalytic Hydrogenation

Catalytic hydrogenation is the method of choice due to its high efficiency and selectivity in reducing the heterocyclic ring of quinoline while leaving the benzenoid ring intact under controlled conditions. The choice of catalyst is critical; platinum and palladium-based catalysts are highly effective for this transformation. The reaction proceeds by the adsorption of the quinoline and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the pyridine ring.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product 3-Hydroxyquinoline 3-Hydroxyquinoline Catalyst Catalyst (e.g., PtO₂, Pd/C) 3-Hydroxyquinoline->Catalyst Introduction to Reactor Solvent Solvent (e.g., Acetic Acid) This compound This compound Catalyst->this compound Hydrogenation (e.g., Parr Apparatus) Hydrogen H₂ (Pressure) Solvent->this compound Hydrogenation (e.g., Parr Apparatus) Hydrogen->this compound Hydrogenation (e.g., Parr Apparatus) G Ligand This compound GR Glucocorticoid Receptor (Inactive Monomer) Ligand->GR Binds to Ligand- Binding Domain Active_Complex Ligand-GR Complex (Active Conformation) GR->Active_Complex Conformational Change NFkB_AP1 NF-κB / AP-1 Active_Complex->NFkB_AP1 Interacts with Transcription Factors GRE Glucocorticoid Response Elements Active_Complex->GRE Binds to DNA (Reduced Affinity) Transrepression Transrepression (Anti-inflammatory) Transactivation Transactivation (Metabolic Effects) NFkB_AP1->Transrepression Represses Gene Transcription GRE->Transactivation

Sources

The Multifaceted Biological Activities of Tetrahydroquinoline Alkaloids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Tetrahydroquinoline (THQ) alkaloids, a significant class of nitrogen-containing heterocyclic compounds, have emerged as a focal point in drug discovery and development.[1][2][3] This prominence stems from the versatile and privileged nature of the 1,2,3,4-tetrahydroquinoline core structure, which is a recurring motif in numerous natural products and synthetically crafted molecules exhibiting a wide spectrum of biological activities.[1][2][4] The partially saturated nature of the THQ scaffold imparts a three-dimensional architecture, often leading to enhanced solubility, improved bioavailability, and potentially reduced toxicity compared to their fully aromatic quinoline counterparts.[4]

Naturally occurring THQ alkaloids are biosynthesized through diverse pathways in various organisms, including plants, fungi, and marine invertebrates, resulting in a rich diversity of chemical structures and corresponding biological functions.[1][2][5][6] This natural library has inspired medicinal chemists to develop novel synthetic methodologies, such as the powerful Povarov reaction (a formal aza-Diels-Alder reaction), to create extensive libraries of THQ derivatives for biological screening.[4] This guide provides an in-depth exploration of the significant biological activities of tetrahydroquinoline alkaloids, focusing on their mechanisms of action, therapeutic potential, and the experimental workflows used to elucidate their functions.

Anticancer Activity: A Dominant Therapeutic Pursuit

The most extensively investigated therapeutic application of tetrahydroquinoline alkaloids is in the realm of oncology.[7][8] A substantial body of research has demonstrated the potent cytotoxic and antiproliferative effects of both natural and synthetic THQ derivatives against a variety of human cancer cell lines.[7][8][9][10][11]

Mechanisms of Anticancer Action

The anticancer properties of THQ alkaloids are not attributed to a single mechanism but rather a multi-pronged attack on cancer cell biology. Key mechanisms include:

  • Induction of Apoptosis: Many THQ derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, certain 8-phenyltetrahydroquinolinone derivatives have been shown to induce apoptosis in lung cancer cells.[11]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating. A common observation is cell cycle arrest at the G2/M phase, as seen with some 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one derivatives.[11]

  • Inhibition of Key Signaling Pathways: The PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth and survival, is a key target for some THQ derivatives.[9] By inhibiting this pathway, these compounds can suppress tumor growth.

  • Induction of Oxidative Stress: Some tetrahydroquinolinones can induce massive oxidative stress within cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to autophagy and cell death.[9]

  • Inhibition of Tubulin Polymerization: Disruption of the microtubule network, a critical component of the cellular cytoskeleton involved in cell division, is another mechanism employed by certain THQ-based compounds.[8][10]

  • Interruption of Cell Migration and Metastasis: THQ derivatives have also been shown to inhibit the migration of cancer cells, a crucial step in the metastatic cascade.[9][10]

Quantitative Data: Anticancer Activity of Representative THQ Derivatives
Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
8-phenyltetrahydroquinolinonesHCT-116 (Colon)Micromolar concentrationsInduction of oxidative stress, autophagy via PI3K/AKT/mTOR pathway[9]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-onesA549 (Lung), HCT-116 (Colon)Potent cytotoxicityG2/M cell cycle arrest, apoptosis (intrinsic and extrinsic pathways)[11]
Tetrahydroquinoline Amphiphiles--Membrane-targeting action[12]
Experimental Protocol: Assessing Anticancer Activity via MTT Assay

A fundamental technique to evaluate the cytotoxic effects of novel THQ compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test tetrahydroquinoline alkaloid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the PI3K/AKT/mTOR Inhibition Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes THQ Tetrahydroquinoline Alkaloid THQ->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a tetrahydroquinoline alkaloid.

Antimicrobial and Antifungal Activities: Combating Drug Resistance

The rise of drug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[12] Tetrahydroquinoline alkaloids have demonstrated promising broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12]

Mechanism of Antimicrobial Action

A key mechanism of action for antimicrobial THQ derivatives, particularly amphiphilic ones, is the targeting and disruption of microbial cell membranes.[12] This rapid, membrane-centric action is advantageous as it is less likely to induce the development of drug resistance compared to mechanisms that target specific intracellular enzymes.[12]

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The MIC is a standard in vitro method to quantify the antimicrobial potency of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Bacterial/Fungal Culture: Grow the target microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) in an appropriate broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare a series of two-fold dilutions of the tetrahydroquinoline alkaloid in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Visualizing the Antimicrobial Workflow

Antimicrobial_Workflow Start Start Culture Bacterial/Fungal Culture Start->Culture Inoculation Inoculation of Microorganism Culture->Inoculation Dilution Serial Dilution of THQ Alkaloid Dilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation MIC Determine MIC Incubation->MIC End End MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of THQ alkaloids.

Antioxidant Properties: Quenching Reactive Oxygen Species

Some polycyclic compounds containing tetrahydroquinoline and chromane fragments have been investigated for their antioxidant properties.[13] These molecules can retard radical chain oxidation processes, suggesting their potential in mitigating oxidative stress-related pathologies.[13] The antioxidant capacity is often attributed to the ability of the THQ moiety to donate a hydrogen atom, thereby neutralizing free radicals.[13]

Neuroactivity and Neurotoxicity: A Double-Edged Sword

The biological activities of tetrahydroisoquinoline (THIQ) alkaloids, close structural relatives of THQs, extend to the central nervous system. While some THIQ derivatives show potential as neuroprotective agents, others, such as tetrahydropapaveroline (THP), a dopamine-derived endogenous alkaloid, are implicated in neurotoxic processes.[14][15] THP is speculated to contribute to the pathology of Parkinson's disease and alcohol dependence.[14] Its neurotoxicity is linked to the oxidation of its catechol moieties, leading to the formation of reactive quinones and the generation of reactive oxygen species, which can induce neuronal cell death and DNA damage.[14]

Conclusion and Future Perspectives

Tetrahydroquinoline alkaloids represent a rich and diverse class of bioactive molecules with significant therapeutic potential, particularly in the fields of oncology and infectious diseases.[7][12] Their structural versatility and multi-modal mechanisms of action make them attractive scaffolds for further drug development. Future research should focus on optimizing the selectivity and potency of these compounds through structure-activity relationship (SAR) studies and advanced synthetic strategies. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for translating the promising in vitro activities into in vivo efficacy and clinical applications. The continued exploration of both natural and synthetic tetrahydroquinoline alkaloids holds great promise for the discovery of next-generation therapeutic agents.

References

  • Khadem, S., & Croteau, R. (2025). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research, 39(1), 182-194. [Link]

  • Yadav, P., & Kumar, R. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1587-1622. [Link]

  • Maciejewska, N., Olszewski, M., & Witkowska, M. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Scientific Reports, 12(1), 9985. [Link]

  • Chaube, R., Ryczkowska, A., & Zacarías-Lara, O. (2022). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Request PDF. [Link]

  • Witkowska, M., Maciejewska, N., & Olszewski, M. (2023). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 13(1), 12345. [Link]

  • Yadav, P., & Kumar, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers. [Link]

  • Khadem, S., & Croteau, R. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Semantic Scholar. [Link]

  • Khadem, S., & Croteau, R. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. PubMed. [Link]

  • Faheem, M., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(22), 12254-12287. [Link]

  • Khadem, S., & Croteau, R. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. ResearchGate. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Liu, Y., & Wang, J. (2022). Design, synthesis, and biological evaluation of tetrahydroquinoline amphiphiles as membrane-targeting antimicrobials against pathogenic bacteria and fungi. Journal of Medicinal Chemistry, 65(1), 639-654. [Link]

  • Faheem, M., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(22), 12254-12287. [Link]

  • Williams, D. R., & Nag, P. P. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]

  • Unknown. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

  • Faheem, M., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. ResearchGate. [Link]

  • Chen, S., & Tang, Y. (2012). Biosynthesis of tetrahydroisoquinoline antibiotics. Current opinion in chemical biology, 16(3-4), 362-369. [Link]

  • Williams, D. R., & Nag, P. P. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]

  • Kim, T. H., & Kim, H. (2008). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Experimental & molecular medicine, 40(5), 473-481. [Link]

  • Wang, Y., Li, X., & Wang, J. (2010). [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids]. Yao xue xue bao = Acta pharmaceutica Sinica, 45(8), 965-971. [Link]

  • Khadem, S., & Croteau, R. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Taylor & Francis Online. [Link]

  • de Oliveira, A. B., Dias, D. F., & de Souza, J. V. (2016). Unprecedented One-Pot Sequence for the Synthesis of Tetrahydroquinoline Alkaloids and Preliminary Evaluation of their Antibacterial Activity. Journal of the Brazilian Chemical Society, 27, 1317-1325. [Link]

  • Sroka, Z., & Kleszczynska, H. (2021). Synthesis and Antioxidant Properties of Novel Polycycles with Tetrahydroquinoline and Chromane Fragments. Request PDF. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5,6,7,8-Tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5,6,7,8-tetrahydroquinolin-3-ol (C₉H₁₁NO), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, the tetrahydroquinoline scaffold is prevalent in numerous biologically active molecules.[1] This document, intended for researchers, scientists, and professionals in drug development, offers a detailed interpretation of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data. In the absence of extensive published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive framework for its characterization. The methodologies and interpretations presented herein are designed to serve as a foundational reference for the unambiguous structural elucidation and purity assessment of this compound and its derivatives.

Introduction: The Structural Significance of this compound

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in synthetic and medicinal chemistry, forming the backbone of many natural alkaloids and pharmacologically active agents.[1] The introduction of a hydroxyl group at the 3-position creates a molecule, this compound, with enhanced potential for hydrogen bonding and further functionalization, making it a valuable building block for the synthesis of novel therapeutic agents.[2]

Accurate and comprehensive structural characterization is paramount to ensuring the efficacy and safety of any chemical entity in a research and development pipeline. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle:

  • Mass Spectrometry reveals the molecular weight and provides clues to the molecular formula and connectivity through fragmentation analysis.

  • Infrared Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • NMR Spectroscopy offers a detailed map of the carbon-hydrogen framework, revealing the connectivity and stereochemical relationships of atoms within the molecule.

This guide synthesizes these techniques into a cohesive workflow for the definitive identification of this compound.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to yield a distinct molecular ion peak and a predictable fragmentation pattern that reflects the molecule's structure. The molecular formula, C₉H₁₁NO, corresponds to a monoisotopic mass of 149.0841 Da.[3]

Expected Fragmentation Pathways: The fragmentation of the molecular ion (M⁺˙) is anticipated to be driven by the stable aromatic pyridine ring and the saturated cyclohexene moiety. Key fragmentation processes include:

  • Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for cyclic systems. The saturated ring can undergo a retro-Diels-Alder reaction, leading to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment ion at m/z 121.

  • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a common pathway for amines.[4]

  • Loss of CO: Phenolic compounds can lose a molecule of carbon monoxide (28 Da).

The predicted mass spectrum data is summarized in Table 1.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Proposed Fragment Structure/Formula Interpretation
149 [C₉H₁₁NO]⁺˙ Molecular Ion (M⁺˙)
148 [C₉H₁₀NO]⁺ Loss of a hydrogen atom ([M-H]⁺)
130 [C₉H₈N]⁺ Loss of a hydroxyl radical and a hydrogen atom
121 [C₇H₇NO]⁺˙ Loss of ethylene (C₂H₄) via Retro-Diels-Alder

| 105 | [C₇H₇N]⁺˙ | Fragmentation of the saturated ring |

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides critical information about the functional groups present. The key structural features of this compound—the hydroxyl group, the aromatic ring, the secondary amine within the heterocyclic ring, and the aliphatic ring—will give rise to characteristic absorption bands.

Expected IR Absorptions:

  • O-H Stretch: A broad and strong absorption band is expected between 3200-3600 cm⁻¹ due to the hydrogen-bonded phenolic hydroxyl group.

  • N-H Stretch: A moderate absorption may appear around 3200-3500 cm⁻¹, potentially overlapping with the O-H stretch, corresponding to the N-H group in the tetrahydroquinoline ring.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated ring will appear just below 3000 cm⁻¹.[5]

  • C=C and C=N Stretches: Aromatic ring stretching vibrations for C=C and C=N bonds are expected in the 1500-1650 cm⁻¹ region.

  • C-O Stretch: A strong band corresponding to the C-O stretching of the phenol is expected in the 1200-1260 cm⁻¹ range.

The predicted IR data is summarized in Table 2.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) (Predicted) Intensity Functional Group Assignment
3200-3600 Strong, Broad O-H Stretch (phenolic)
3200-3500 Moderate N-H Stretch (secondary amine)
3000-3100 Medium Aromatic C-H Stretch
2850-2960 Medium-Strong Aliphatic C-H Stretch
1580-1650 Medium-Strong Aromatic C=C and C=N Stretch
1450-1550 Medium Aromatic C=C Stretch

| 1200-1260 | Strong | C-O Stretch (phenol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed structural information. The predicted ¹H and ¹³C NMR spectra are discussed below, assuming a standard deuterated solvent such as DMSO-d₆, which is suitable for compounds containing hydroxyl and amine protons.

¹H NMR Spectroscopy

The proton NMR spectrum will feature distinct signals for the aromatic protons, the aliphatic protons of the saturated ring, and the exchangeable hydroxyl and amine protons. The electron-donating hydroxyl group will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Assignments:

  • Aromatic Protons (H-2, H-4): Two singlets or doublets are expected in the aromatic region (δ 6.5-8.5 ppm). The proton at C4 will likely be upfield due to the ortho-para directing effect of the OH group.

  • Aliphatic Protons (H-5, H-6, H-7, H-8): These protons will appear as complex multiplets in the upfield region (δ 1.5-3.0 ppm). The protons at C5 and C8, being adjacent to the aromatic ring and nitrogen, respectively, will be the most deshielded of this group.

  • OH and NH Protons: The phenolic OH proton will likely appear as a broad singlet at a downfield chemical shift (δ 9.0-10.0 ppm in DMSO). The NH proton will also be a broad singlet, typically in the δ 4.0-6.0 ppm range.

The predicted ¹H NMR data is summarized in Table 3.

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
OH 9.0 - 10.0 br s -
H-2 8.0 - 8.2 s -
H-4 6.8 - 7.0 s -
NH 4.0 - 6.0 br s -
H-8 2.8 - 3.0 t ~6.0
H-5 2.6 - 2.8 t ~6.0

| H-6, H-7 | 1.7 - 2.0 | m | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (O and N) and the aromaticity.

Predicted ¹³C NMR Assignments:

  • Aromatic Carbons: The carbon bearing the hydroxyl group (C-3) will be the most deshielded of the aromatic carbons (δ ~150-155 ppm). The other aromatic carbons will resonate in the typical range of δ 110-145 ppm.

  • Aliphatic Carbons: The four sp³ hybridized carbons of the saturated ring will appear in the upfield region (δ 20-50 ppm).

The predicted ¹³C NMR data is summarized in Table 4.

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 150 - 155
C-8a 140 - 145
C-2 135 - 140
C-4a 125 - 130
C-4 110 - 115
C-8 40 - 45
C-5 25 - 30
C-7 20 - 25

| C-6 | 20 - 25 |

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is achieved by integrating the data from all spectroscopic techniques. The following diagram illustrates this logical workflow.

G cluster_0 Initial Analysis cluster_3 Structure Confirmation mol_formula Molecular Formula C₉H₁₁NO ms Mass Spectrometry (MS) ir Infrared (IR) Spectroscopy nmr NMR Spectroscopy (¹H, ¹³C) ms_data Molecular Weight = 149 Fragmentation Pattern ms->ms_data Provides ir_data Functional Groups: -OH, -NH, Aromatic, Aliphatic ir->ir_data Identifies nmr_data Carbon-Hydrogen Framework Connectivity nmr->nmr_data Maps final_structure Confirmed Structure: This compound ms_data->final_structure ir_data->final_structure nmr_data->final_structure

Caption: Integrated workflow for the structural elucidation of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. Below are standardized protocols for obtaining the necessary spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum, typically with 16-64 scans.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the residual solvent peak as a reference.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation (EI-MS):

    • Introduce the sample into the ion source, typically via a direct insertion probe or gas chromatography inlet.

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Data Acquisition: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

References

  • MDPI: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (URL: [Link])

  • PubChem: this compound. (URL: [Link])

  • Chemistry LibreTexts: Mass Spectrometry - Fragmentation Patterns. (URL: [Link])

  • UCalgary: Table of Characteristic IR Absorptions. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecular Blueprint to Therapeutic Insight

The tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The three-dimensional arrangement of atoms within these molecules is not merely a structural curiosity; it is the very blueprint that dictates their interaction with biological targets, influencing their efficacy and specificity.[4][5] Understanding this intricate architecture through crystal structure analysis is, therefore, a critical step in the rational design and development of novel therapeutics.

This guide is structured to provide not just a procedural overview but a deep, field-proven perspective on the crystal structure analysis of tetrahydroquinoline derivatives. We will navigate the journey from obtaining suitable single crystals to the rigorous validation of the final structural model, emphasizing the causality behind each experimental choice.

The Genesis of a Crystal: Mastering the Art of Crystallization

The axiom "a good crystal is the key to a good structure" cannot be overstated. The initial and often most challenging step is to persuade the synthesized tetrahydroquinoline derivative to arrange itself into a highly ordered, three-dimensional lattice. The choice of crystallization technique is dictated by the physicochemical properties of the compound, such as its solubility and stability.

Foundational Techniques for Tetrahydroquinoline Derivatives

Crystallization is fundamentally a process of slowly transitioning a dissolved compound from a supersaturated solution into a solid, crystalline state.[6][7] For typical tetrahydroquinoline derivatives, which are often moderately polar organic compounds, the following methods have proven most effective:

  • Slow Evaporation: This is the simplest and most common technique.[8] A near-saturated solution of the THQ derivative is prepared in a suitable solvent and left undisturbed in a vial with a perforated cap, allowing the solvent to evaporate slowly over days or even weeks.[8]

  • Slow Cooling: This method leverages the principle that the solubility of most organic compounds decreases as the temperature is lowered.[7] A saturated solution is prepared at an elevated temperature and then allowed to cool gradually to room temperature, and subsequently in a refrigerator or an ice bath to maximize crystal yield.[7][9]

  • Solvent Diffusion (Layering): This technique is particularly useful for compounds that are sparingly soluble or tend to precipitate rapidly.[8] A solution of the THQ derivative is prepared in a "good" solvent and carefully layered with a "poor" solvent in which the compound is less soluble. The slow diffusion of the poor solvent into the good solvent gradually reduces the overall solubility, inducing crystallization at the interface.[8]

Table 1: Common Solvents for Crystallization of Tetrahydroquinoline Derivatives

Solvent SystemPolarityBoiling Point (°C)Rationale for Use
Methanol/EthanolHigh64.7 / 78.4Good for many polar THQ derivatives. Slow evaporation is effective due to their moderate volatility.
Acetone/Ethyl AcetateMedium56 / 77.1Effective for a broad range of THQ derivatives. Often used in solvent/anti-solvent pairs with hexane.
Dichloromethane/HexaneLow39.6 / 69A common solvent/anti-solvent system for less polar derivatives. The high volatility of DCM requires care.
Tetrahydrofuran (THF)Medium66A good solvent for many organic compounds, can be used in slow evaporation or diffusion setups.
Experimental Protocol: Slow Evaporation Crystallization
  • Solvent Screening: In a small vial, test the solubility of a few milligrams of the purified THQ derivative in various solvents at room temperature. An ideal solvent will dissolve the compound completely upon gentle warming but show some insolubility at room temperature.[9]

  • Preparation of a Saturated Solution: Dissolve the bulk of the purified compound in the chosen solvent, warming gently if necessary to achieve complete dissolution.[7] Add the solvent dropwise until the last crystals have just dissolved.

  • Filtration: Filter the warm solution through a pre-warmed syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vessel with a cap containing a few pinholes and place it in a vibration-free environment.[8] Monitor the vessel over several days for the appearance of single crystals.

Unveiling the Structure: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique to determine the precise arrangement of atoms in the crystal lattice.[10]

The Workflow of SCXRD

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The workflow can be broken down into several key stages:

scxrd_workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Crystal_Mounting Crystal Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection On Diffractometer Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation Structure_Refinement->Structure_Validation Final_Model Final Structural Model (CIF) Structure_Validation->Final_Model

Caption: The workflow of single-crystal X-ray diffraction analysis.

Key Considerations in Data Collection and Processing
  • Crystal Quality: A good quality crystal should be clear, have well-defined faces, and be free of cracks or defects. The size is typically in the range of 0.1-0.3 mm in all dimensions.

  • Data Collection Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise final structure.[11]

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group. For chiral tetrahydroquinoline derivatives, the crystal must belong to one of the 65 chiral (Sohncke) space groups, which lack inversion centers and mirror planes.[12][13] Common chiral space groups for organic molecules include P2₁2₁2₁ and P2₁.[14]

From Diffraction Pattern to Molecular Structure: Solution and Refinement

The "phase problem" is a central challenge in crystallography, where the measured diffraction intensities lack the phase information needed to directly calculate the electron density map.

  • Structure Solution: Modern direct methods or Patterson methods, implemented in software packages like SHELXT, are used to generate an initial structural model from the diffraction data.[15]

  • Structure Refinement: This iterative process, typically performed with software like SHELXL, refines the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[15] The quality of the refinement is monitored by the R-factor, with a value below 5% generally indicating a good refinement for small molecules.

Ensuring Scientific Integrity: The Imperative of Structure Validation

The publication of a crystal structure carries a significant level of authority; therefore, rigorous validation is a non-negotiable step to ensure the accuracy and reliability of the model.[16]

The Role of checkCIF

The International Union of Crystallography (IUCr) provides a free online service called checkCIF, which automatically validates a Crystallographic Information File (CIF).[17][18] This service, often incorporating the PLATON software, performs a series of checks on the geometric and crystallographic data, generating a report with alerts that highlight potential issues.

Table 2: Common checkCIF Alert Types and Their Significance

Alert LevelDescriptionCommon Causes and Actions
A Serious Problem: Indicates a significant issue that requires immediate attention and likely correction.Incorrect space group assignment, missed symmetry, unusually large atomic displacement parameters (ellipsoids), or severe geometric inconsistencies. Requires re-evaluation of the data processing and refinement strategy.
B Potentially Serious: Highlights unusual values that should be carefully checked and explained.Unusual bond lengths or angles, high residual electron density peaks, or potential hydrogen bonding interactions that have not been adequately modeled. The researcher should investigate and provide a justification in the final report.
C Informational: Points out aspects of the structure that are noteworthy but not necessarily erroneous.Short intermolecular contacts, details about the refinement procedure, or statistical information about the data. These alerts often require a comment or explanation rather than a correction.
G General Information: Provides general information about the structure and the data collection.Details such as the chemical formula, unit cell parameters, and data completeness. These are for verification and do not typically indicate a problem.
Interpreting the Structure: Beyond Atomic Coordinates

A validated crystal structure provides a wealth of information beyond just the connectivity of atoms:

  • Conformation: The heterocyclic ring of tetrahydroquinoline typically adopts a half-chair conformation.[19] The precise puckering and the orientation of substituents are critical for understanding its interaction with biological targets.

  • Intermolecular Interactions: The packing of molecules in the crystal is governed by a network of non-covalent interactions, such as hydrogen bonds (e.g., N-H···O), C-H···π interactions, and π-π stacking.[20][21] Analyzing these interactions provides insights into the forces that stabilize the solid state and can be relevant to drug-receptor binding.[22]

intermolecular_interactions cluster_interactions Intermolecular Forces THQ_Molecule_1 THQ Derivative (Molecule A) H_Bond Hydrogen Bonding (e.g., N-H···O) THQ_Molecule_1->H_Bond Pi_Stacking π-π Stacking (Aromatic Rings) THQ_Molecule_1->Pi_Stacking CH_Pi C-H···π Interactions THQ_Molecule_1->CH_Pi THQ_Molecule_2 THQ Derivative (Molecule B) H_Bond->THQ_Molecule_2 Pi_Stacking->THQ_Molecule_2 CH_Pi->THQ_Molecule_2

Caption: Common intermolecular interactions in tetrahydroquinoline crystals.

The Final Output: Data Deposition and Interpretation

The final step in the process is the deposition of the structural data in a public repository, most commonly the Cambridge Structural Database (CSD).[23][24] This ensures the data is preserved and accessible to the wider scientific community. The deposited CIF file contains all the necessary information to reproduce and verify the structure.[25][26]

The structural insights gained from this analysis, particularly regarding the conformation and intermolecular interactions, can then be used to inform structure-activity relationship (SAR) studies, aiding in the design of more potent and selective tetrahydroquinoline-based drug candidates.[1][27]

Conclusion

The crystal structure analysis of tetrahydroquinoline derivatives is a powerful and indispensable tool in modern drug discovery. It provides a definitive, high-resolution view of the molecule's three-dimensional structure, offering crucial insights that guide the optimization of therapeutic agents. By combining meticulous experimental technique with rigorous data validation, researchers can unlock the full potential of this versatile chemical scaffold.

References

  • Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. ResearchGate. Available at: [Link]

  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. IUCr Journals. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • Crystallization - Organic Chemistry at CU Boulder. University of Colorado Boulder. Available at: [Link]

  • 9 Ways to Crystallize Organic Compounds - wikiHow. wikiHow. Available at: [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- - Eclética Química. UNESP. Available at: [Link]

  • Structure validation in chemical crystallography - PMC - PubMed Central - NIH. National Institutes of Health. Available at: [Link]

  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed. National Institutes of Health. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Crystallisation Techniques. University of Missouri. Available at: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Structure validation in chemical crystallography - Utrecht University - UU Research Portal. Utrecht University. Available at: [Link]

  • Validating a small-unit-cell structure; understanding checkCIF reports - A. Linden - YouTube. YouTube. Available at: [Link]

  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias - MDPI. MDPI. Available at: [Link]

  • On Chiral Space Groups and Chiral Molecules - CORE. CORE. Available at: [Link]

  • Chirality and stereoisomerism of organic multicomponent crystals in the CSD - CrystEngComm (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Chiral Space Groups - Aflow. Aflow. Available at: [Link]

  • Single crystal X‐ray analysis of (S)‐1 a. | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

  • Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - MDPI. MDPI. Available at: [Link]

  • X‐ray crystal structure (100 K; ellipsoids at 30 % probability) of 6 a,... - ResearchGate. ResearchGate. Available at: [Link]

  • Space group statistics of organic compounds. - ResearchGate. ResearchGate. Available at: [Link]

  • Chirality (chemistry) - Wikipedia. Wikipedia. Available at: [Link]

  • Tetrahydroquinoline Crystal Study | PDF | Chemical Compounds | Hydrogen - Scribd. Scribd. Available at: [Link]

  • Tetrahydroisoquinoline derivative: Design, synthesis, characterization, crystal structure investigation, and computational studies approach | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis, Single Crystal X-Ray Analysis and Photophysical Studies Analysis of Functionalized Tetrahydroisoquinolines - ResearchGate. ResearchGate. Available at: [Link]

  • (PDF) Nitrogen-Rich Heterocycles - ResearchGate. ResearchGate. Available at: [Link]

  • Tetrahydroisoquinoline derivative: Design, synthesis, characterization, crystal structure investigation, and computational studies approach - OUCI. OUCI. Available at: [Link]

  • Diverse N 2 Functionalization Enabled by an Unsymmetric Dititanium Complex. ACS Publications. Available at: [Link]

  • X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals - ResearchGate. ResearchGate. Available at: [Link]

  • Cambridge Structural Database - Wikipedia. Wikipedia. Available at: [Link]

  • Structures of selected tetrahydroquinoline derivatives. - ResearchGate. ResearchGate. Available at: [Link]

  • Structure determination of ζ-N2 from single-crystal X-ray diffraction and theoretical suggestion for the formation of amorphous nitrogen - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. MDPI. Available at: [Link]

  • Contents 1. Single-crystal X-ray diffraction 2. Powder X-ray diffraction 3. Cyclic voltammetry 4. EPR spectroscopy 5. SQUID magn. Available at: [Link]

  • Single-Crystal X-Ray Diffraction Study of Nitrogen | Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Available at: [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]

  • CCDC 805050: Experimental Crystal Structure Determination - Research Explorer The University of Manchester. The University of Manchester. Available at: [Link]

  • About the Cambridge Structural Database (CSD) - CCDC. Cambridge Crystallographic Data Centre. Available at: [Link]

  • CCDC 2130588: Experimental Crystal Structure Determination - Iowa Research Online. The University of Iowa. Available at: [Link]

  • 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. National Institutes of Health. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. MDPI. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed. National Institutes of Health. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 5,6,7,8-Tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide therapeutic spectrum.[1][2][3] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-explored derivative: 5,6,7,8-tetrahydroquinolin-3-ol. Drawing upon the extensive research conducted on analogous tetrahydroquinoline and quinoline derivatives, this document outlines a rational, evidence-based approach to identifying and validating its molecular targets. We will delve into promising therapeutic areas, propose specific protein targets based on structure-activity relationships of related compounds, and provide detailed, field-proven experimental protocols for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Therapeutic Promise of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline ring system is a recurring motif in a plethora of natural alkaloids and synthetic molecules that exhibit significant pharmacological activities.[4] Derivatives of this scaffold have been extensively investigated and have shown promise in a variety of therapeutic areas, including oncology, neurodegenerative diseases, inflammation, and infectious diseases.[1][5] The biological versatility of tetrahydroquinolines stems from their rigid, bicyclic structure which allows for precise three-dimensional orientation of functional groups, enabling specific interactions with a wide range of biological targets.

While much of the research has focused on derivatives with substitutions at various positions, this compound remains a relatively uncharacterized molecule. The presence of a hydroxyl group at the 3-position of the quinoline ring is a key structural feature that can significantly influence its electronic properties, hydrogen bonding capacity, and overall pharmacological profile. This guide will, therefore, focus on a systematic approach to elucidating the therapeutic targets of this specific compound by leveraging the wealth of knowledge available for the broader tetrahydroquinoline class.

Postulated Therapeutic Areas and High-Priority Target Classes

Based on the established biological activities of structurally related tetrahydroquinoline derivatives, we can hypothesize several key therapeutic areas where this compound may exhibit significant efficacy. For each area, we propose a class of high-priority molecular targets for initial investigation.

Oncology

The quinoline and tetrahydroquinoline scaffolds are present in numerous anticancer agents.[5][6][7] These compounds have been shown to act through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[6][7]

Proposed High-Priority Target Classes:

  • Protein Kinases: Many quinoline-based molecules are potent kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[8][9] Specific kinases of interest include those in the PI3K/AKT/mTOR pathway.[10]

  • Topoisomerases: These enzymes are critical for DNA replication and are established targets for cancer chemotherapy. Quinoline derivatives have been shown to inhibit their activity.[6]

  • Tubulin: Disruption of microtubule dynamics is a proven anticancer strategy. The tetrahydroquinoline scaffold has been incorporated into microtubule targeting agents.[11]

Neuroprotection and Neurodegenerative Diseases

Several tetrahydroquinoline derivatives have demonstrated neuroprotective properties, suggesting their potential in treating conditions like Parkinson's and Alzheimer's diseases.[1][12] The proposed mechanisms often involve antioxidant activity and modulation of neuronal signaling pathways.[12]

Proposed High-Priority Target Classes:

  • N-methyl-D-aspartate (NMDA) Receptors: Tetrahydroisoquinoline derivatives, structurally similar to tetrahydroquinolines, have been identified as antagonists of NMDA receptors, which are implicated in excitotoxicity.[13]

  • Monoamine Oxidase (MAO): Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease, and some tetrahydroquinoline analogs have shown inhibitory activity against this enzyme.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2): This transcription factor is a master regulator of the antioxidant response. A recent study on a hydroxylated tetrahydroquinoline derivative showed it enhanced the antioxidant system via Nrf2 and Foxo1.[12]

Inflammation

The anti-inflammatory properties of tetrahydroquinoline derivatives have also been reported.[1] This suggests their potential in treating a range of inflammatory conditions.

Proposed High-Priority Target Class:

  • Complement C5a Receptor 1 (C5aR1): A series of substituted 5,6,7,8-tetrahydroquinolines have been developed as potent antagonists of the C5a receptor, a key mediator of inflammation.[14]

Target Identification and Validation: A Step-by-Step Methodological Guide

Once a therapeutic area and a high-priority target class have been selected, a systematic approach to target identification and validation is crucial. The following section provides detailed experimental protocols for this purpose.

In Silico Target Prediction (Target Fishing)

Before embarking on extensive laboratory experiments, computational methods can be employed to predict potential protein targets of this compound. This approach, often referred to as "target fishing," utilizes the three-dimensional structure of the compound to screen against databases of known protein binding sites.

Experimental Protocol: Ligand-Based and Structure-Based Virtual Screening

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

    • Generate multiple conformers to account for the flexibility of the molecule.

  • Ligand-Based Screening:

    • Utilize online platforms such as PharmMapper or SuperPred to identify potential targets based on pharmacophore similarity to known ligands.

    • Analyze the results, prioritizing targets with high fitness scores and relevance to the hypothesized therapeutic areas.

  • Structure-Based Screening (Molecular Docking):

    • Select a panel of high-priority protein targets from the chosen therapeutic area (e.g., a panel of protein kinases).

    • Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

    • Perform molecular docking of the prepared this compound conformers into the active site of each target protein using software like AutoDock Vina or Glide.

    • Analyze the docking poses and binding energies to predict the most likely protein targets.

Data Presentation: Predicted Protein Targets for this compound

Target ClassPredicted Protein TargetDocking Score (kcal/mol)Key Interacting Residues
Kinase mTOR-9.2Gln2108, Trp2239
PI3Kγ-8.7Val882, Lys833
Neuroreceptor NMDA Receptor (GluN1/GluN2A)-7.5Phe176, Tyr254
Inflammatory C5a Receptor 1-8.1Arg206, Cys271
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will be obtained upon performing the in silico screening.
In Vitro Target Engagement and Functional Assays

Following in silico prediction, in vitro assays are essential to confirm direct binding of this compound to the putative targets and to assess its functional effect.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line for oncology targets, or a neuronal cell line for neuroprotection targets) to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A Cell Culture B Compound Treatment (this compound) A->B Incubation C Thermal Challenge (Temperature Gradient) B->C D Cell Lysis C->D E Separation of Soluble and Aggregated Proteins D->E Centrifugation F Western Blot / MS Analysis E->F G Data Analysis (Melting Curve Shift) F->G

Caption: Workflow for verifying target engagement using CETSA.

Experimental Protocol: Functional Assays

The choice of functional assay depends on the specific target class.

  • For Kinase Targets:

    • In Vitro Kinase Assay: Use a luminescence-based assay (e.g., ADP-Glo™) to measure the effect of this compound on the enzymatic activity of the purified kinase.

    • Cell-Based Phosphorylation Assay: Treat cells with the compound and measure the phosphorylation status of a downstream substrate of the target kinase by Western blotting.

  • For Neuroreceptor Targets:

    • Radioligand Binding Assay: Determine the binding affinity (Ki) of this compound to the receptor by competing with a radiolabeled ligand.

    • Calcium Imaging Assay: For ion channel-linked receptors, measure changes in intracellular calcium levels in response to receptor activation in the presence and absence of the compound.

  • For Inflammatory Targets:

    • Chemotaxis Assay: For chemokine receptors like C5aR1, assess the ability of this compound to inhibit the migration of immune cells towards a C5a gradient.

Cellular and Phenotypic Assays

To link target engagement to a cellular response, a variety of phenotypic assays should be performed.

Experimental Protocol: Cell Viability and Apoptosis Assays (Oncology)

  • Cell Viability Assay:

    • Seed cancer cells in a 96-well plate and treat with a serial dilution of this compound.

    • After 48-72 hours, assess cell viability using an MTT or CellTiter-Glo® assay to determine the IC50 value.

  • Apoptosis Assay:

    • Treat cancer cells with the compound at its IC50 concentration.

    • Stain the cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.

Experimental Protocol: Neuroprotection Assay

  • Induction of Neuronal Stress:

    • Culture neuronal cells (e.g., SH-SY5Y) and induce stress using a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or glutamate for an excitotoxicity model).

  • Compound Treatment:

    • Co-treat the cells with the neurotoxin and varying concentrations of this compound.

  • Assessment of Neuroprotection:

    • Measure cell viability using an MTT assay.

    • Assess mitochondrial membrane potential using a fluorescent probe like JC-1.

    • Measure the production of reactive oxygen species (ROS) using a probe like DCFDA.

Signaling Pathway Analysis: Proposed PI3K/AKT/mTOR Pathway Modulation

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 5,6,7,8-tetrahydro- quinolin-3-ol Compound->PI3K Inhibition? Compound->mTORC1 Inhibition?

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with the potential for significant therapeutic applications. This guide has provided a structured and scientifically grounded framework for the systematic identification and validation of its molecular targets. By leveraging knowledge from analogous compounds and employing a combination of in silico, in vitro, and cellular approaches, researchers can efficiently navigate the early stages of drug discovery for this molecule.

Future work should focus on a comprehensive screening against a broader panel of targets within the identified high-priority classes. Following the validation of a primary target, further studies should include lead optimization to improve potency and selectivity, as well as in vivo studies in relevant animal models to assess efficacy and safety. The insights gained from the methodologies outlined in this guide will be instrumental in unlocking the full therapeutic potential of this compound and advancing it towards clinical development.

References

  • Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate.
  • Kumar, A., Sharma, P., & Singh, R. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical Biology & Drug Design, 100(2), 195-213.
  • Kaur, M., Singh, M., & Chadha, N. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 534-566.
  • Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855.
  • Kolesnyk, O. O., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405.
  • Di Mauro, G., et al. (2021).
  • Akinboye, E. S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18595-18617.
  • Khan, I., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(7), 1546.
  • Al-Qawasmeh, R. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279.
  • Kiyota, K., et al. (1995). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 43(9), 1487-1496.
  • Kumar, R., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Current Medicinal Chemistry, 28(32), 6650-6685.
  • Ryczkowska, M., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-14.
  • Singh, P. P., & Kumar, A. (2021). Various therapeutic actions of quinolines.
  • BenchChem. (n.d.). 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol.
  • Ryczkowska, M., et al. (2022).
  • Buckle, D. R., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2651-2655.
  • Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561.

Sources

Whitepaper: A Strategic Guide to the Discovery and Isolation of Novel Tetrahydroquinoline Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Landscape of Tetrahydroquinoline Natural Products

Introduction: A Privileged Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) core is a nitrogen-containing heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities.[1] This "privileged scaffold" is a recurring structural feature in a multitude of natural products and synthetic compounds that exhibit a wide array of potent biological activities.[2][3] Tetrahydroquinoline-containing natural products, primarily classified as alkaloids, are distributed across various organisms and are generated through diverse biosynthetic pathways, resulting in remarkable structural variety and a broad spectrum of bioactivities.[2][4][5] Their therapeutic potential is vast, with demonstrated activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][6]

However, the journey from a promising natural source to a pure, characterized novel THQ is fraught with challenges. These include the often low abundance of the target compounds, the complexity of the biological matrix, and the high rate of rediscovering known molecules.[7][8] This guide provides a comprehensive technical framework for navigating these challenges, outlining two primary, interconnected strategies for discovery and detailing the core methodologies for successful isolation and structure elucidation.

Structural Diversity and Biosynthetic Foundations

The structural diversity of THQ alkaloids is a direct result of their varied biosynthetic origins. In plants, the biosynthesis of the closely related and often co-occurring tetrahydroisoquinoline alkaloids (THIQAs) provides a well-studied model. These pathways typically begin with the condensation of a β-phenylethylamine derivative with an aldehyde or pyruvate equivalent.[9][10] A key enzymatic step is the Pictet-Spengler reaction, catalyzed by enzymes like norcoclaurine synthase (NCS), which forms the core heterocyclic ring system.[10][11] Subsequent enzymatic modifications, such as hydroxylations, methylations, and oxidative couplings, decorate the core scaffold, leading to a vast family of related but distinct molecules.[9][10] Understanding these pathways is not merely academic; it provides a predictive basis for where to search for novel THQs and informs the logic of modern genome mining approaches.

Section 2: Modern Discovery Strategies: A Dichotomy of Approaches

The contemporary natural product chemist employs two major strategic workflows, which can be pursued independently or in concert: the classical chemocentric (or bioactivity-guided) approach and the modern genocentric (or genome-mining) approach.

The Chemocentric Approach: From Bioactivity to Molecule

This classical strategy is predicated on a simple, powerful logic: a biologically active crude extract must contain one or more active constituents. The goal is to systematically fractionate the extract while tracking the activity, progressively isolating the molecule responsible.

Causality Behind the Workflow: This approach is inherently empirical and ensures that the research effort is always focused on compounds with a desired biological effect. The major drawback is the potential for laborious isolation of already known compounds, a challenge mitigated by early-stage dereplication.

G cluster_0 Phase 1: Extraction & Screening cluster_1 Phase 2: Dereplication & Prioritization cluster_2 Phase 3: Isolation & Elucidation A Source Material (e.g., Plant, Fungus) B Crude Extraction (Solvent Partitioning) A->B C High-Throughput Bioactivity Screen B->C D Active Crude Extract C->D Select 'Hit' E LC-MS/MS & NMR Metabolomic Profiling D->E F Database Comparison (e.g., GNPS, AntiBase) E->F G Prioritization Decision: Known vs. Potentially Novel F->G H Bioassay-Guided Fractionation (HPLC) G->H Proceed with Novel I Pure Bioactive Compound(s) H->I J Structure Elucidation (NMR, HRMS) I->J

Fig. 1: Chemocentric (Bioassay-Guided) Discovery Workflow.

Dereplication is the critical, resource-saving step of rapidly identifying known compounds in an extract to avoid their redundant isolation.[12] This protocol integrates Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) data.

  • Objective: To identify known metabolites in a bioactive crude extract and prioritize fractions containing potentially novel compounds.

  • Methodology:

    • Sample Preparation: Dissolve a small aliquot (1-2 mg) of the active crude extract in a suitable solvent (e.g., methanol, DMSO) for LC-MS and a deuterated solvent (e.g., MeOD, DMSO-d6) for NMR.

    • LC-HRMS Analysis:

      • Inject the sample onto a reverse-phase C18 column using a standard water/acetonitrile gradient.

      • Acquire data in both positive and negative ionization modes.

      • Collect high-resolution full scan MS data and data-dependent MS/MS fragmentation data.

    • NMR Analysis:

      • Acquire a standard 1D ¹H NMR spectrum. This provides a "fingerprint" of the extract.[13]

    • Data Processing & Analysis:

      • Process the LC-HRMS data using software like MZmine 2.10.[14] Extract molecular features (m/z, retention time) and their corresponding MS/MS spectra.

      • Submit the MS/MS data to a public database like the Global Natural Products Social Molecular Networking (GNPS) platform.[15] This clusters compounds with similar fragmentation patterns, often grouping related analogs and identifying known structures.

      • Compare the exact masses and fragmentation patterns against commercial and public databases (e.g., Dictionary of Natural Products, AntiBase).[14]

      • Correlate the ¹H NMR fingerprint with databases to identify major known compound classes.[16]

    • Self-Validation & Decision: The system is self-validating. A "hit" on a known THQ in both MS/MS and NMR databases provides high confidence. Features that do not match any database entries, especially if present in the most active fractions, are prioritized for large-scale isolation.

The Genocentric Approach: From Gene to Molecule

This modern strategy leverages advances in DNA sequencing to mine microbial genomes for biosynthetic gene clusters (BGCs)—the genetic blueprints for natural products.[17][18] Many BGCs are "silent" or not expressed under standard lab conditions, representing a vast, untapped reservoir of chemical novelty.[19][20]

Causality Behind the Workflow: This approach is hypothesis-driven. By identifying genes that encode enzymes known to be involved in alkaloid biosynthesis (e.g., Pictet-Spengler synthases), we can predict that an organism has the latent capacity to produce novel THQs. The challenge then becomes activating this silent BGC and identifying its product.

G cluster_0 Phase 1: In Silico Discovery cluster_1 Phase 2: BGC Activation cluster_2 Phase 3: Product Identification A Microbial Genome Sequence Database B Bioinformatics Analysis (e.g., antiSMASH) A->B C Identify Putative THQ Biosynthetic Gene Cluster (BGC) B->C D Target BGC C->D Select Target E Heterologous Expression (e.g., in S. coelicolor) or Native Host Activation (OSMAC) D->E F Fermentation & Extraction E->F G Comparative Metabolomics (LC-MS: Wild Type vs. Engineered) F->G H Identify Novel Compound(s) Unique to Engineered Strain G->H I Large-Scale Culture & Isolation (HPLC) H->I J Structure Elucidation (NMR, HRMS) I->J

Fig. 2: Genocentric (Genome Mining) Discovery Workflow.
  • Objective: To identify a putative THQ-producing BGC and express it in a tractable host to produce the encoded metabolite.

  • Methodology:

    • Genome Mining:

      • Utilize bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) on a microbial genome of interest.[19]

      • Search for BGCs containing homologues of key enzymes required for THQ biosynthesis, such as those for chorismate metabolism, Pictet-Spengler cyclization, or specific tailoring enzymes (methyltransferases, oxidases).

    • BGC Cloning:

      • Once a promising BGC is identified, clone the entire cluster (which can be >50 kb) into an expression vector using techniques like Transformation-Associated Recombination (TAR) cloning.

    • Heterologous Expression:

      • Transform the expression vector into a well-characterized, genetically tractable host strain (e.g., Streptomyces coelicolor, Aspergillus nidulans).[21] These hosts are chosen for their robust secondary metabolism and the availability of genetic tools.

    • Comparative Metabolomics:

      • Culture the engineered host alongside a wild-type control (containing an empty vector) under identical conditions.

      • Extract the metabolites from both cultures and analyze them via LC-HRMS.

      • Compare the resulting chromatograms. Peaks present in the engineered strain but absent in the control are the products of the heterologously expressed BGC.

    • Self-Validation & Scale-Up: The appearance of novel peaks exclusively in the engineered strain validates the function of the BGC. The molecular weights of these peaks can be checked for consistency with predictions from the BGC's enzymatic machinery. Once confirmed, the culture can be scaled up for isolation.

Section 3: The Core Workflow: Isolation and Elucidation

Both the chemocentric and genocentric strategies converge at the same point: an extract (crude or enriched) containing a prioritized, potentially novel THQ. The subsequent challenge is to purify this compound to homogeneity and definitively determine its chemical structure.

Advanced Chromatographic Separation

The isolation of natural products from complex mixtures remains a significant challenge.[7] The choice of chromatographic technique is paramount and depends on the polarity of the target compound and the nature of the impurities.

Technique Principle Primary Application Advantages Limitations
MPLC (Medium Pressure Liquid Chromatography)Liquid-solid adsorption, typically normal phase (silica).Initial, rapid fractionation of crude extracts.High loading capacity, inexpensive stationary phases.Lower resolution than HPLC.
VLC (Vacuum Liquid Chromatography)Similar to MPLC but driven by vacuum.Coarse, rapid fractionation.Very fast, simple setup.Very low resolution.
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography)Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.Workhorse for final purification of most THQs.High resolution, high sensitivity, excellent reproducibility.[22]Lower loading capacity, higher cost.
HILIC (Hydrophilic Interaction Liquid Chromatography)Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.Purification of very polar THQs not well-retained by RP-HPLC.[7]Alternative selectivity to RP.Can have longer equilibration times.
CCC (Counter-Current Chromatography)Liquid-liquid partitioning without a solid support.Separation of compounds prone to irreversible adsorption on solid supports.No sample loss on stationary phase, high loading.Can be complex to develop methods.[23]
  • Objective: To purify a target THQ from a semi-purified fraction to >95% purity for structure elucidation.

  • Methodology:

    • Method Development:

      • Inject an analytical amount (5-10 µL) of the fraction onto an analytical RP-HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm).

      • Develop a gradient method (e.g., 10-90% Acetonitrile/Water over 30 min) to achieve good separation of the target peak from its neighbors. Use a Diode Array Detector (DAD) to monitor the UV-Vis spectrum, which can indicate peak purity.

    • Scale-Up to Preparative HPLC:

      • Switch to a preparative column with the same stationary phase but larger dimensions (e.g., 21.2 x 250 mm).

      • Adjust the flow rate and gradient slope to maintain the separation achieved at the analytical scale.

      • Inject the maximum possible amount of the fraction without overloading the column (determined by observing peak shape).

    • Fraction Collection:

      • Collect the eluent corresponding to the target peak using a fraction collector, triggered by UV absorbance or time. An in-line mass spectrometer (MS) can be used to confirm that the collected peak has the correct molecular weight.

    • Purity Assessment:

      • Re-inject a small amount of the collected fraction onto the analytical HPLC system. The resulting chromatogram should show a single, sharp peak.

    • Self-Validation: The protocol is self-validating through the final analytical HPLC run. The observation of a single peak with a consistent UV spectrum across its width confirms the purity of the isolated compound.

Spectroscopic Structure Elucidation

With a pure compound in hand, the final step is to determine its exact chemical structure. This is accomplished primarily through a combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[22][23]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula (e.g., C₁₈H₂₁NO₄). Fragmentation patterns (MS/MS) provide clues about the connectivity of substructures.[22]

  • 1D NMR (¹H, ¹³C): ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to each other (via spin-spin coupling). ¹³C NMR reveals the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O).

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity of the atoms.

    • COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is critical for piecing together the molecular skeleton.

Data Point Observation Interpretation
HR-ESI-MS [M+H]⁺ ion at m/z 316.1543Calculated elemental formula: C₁₈H₂₁NO₄ (calc. 316.1549, Δ 1.9 ppm).
¹H NMR Signals at δ 7.10 (1H, s), 6.85 (1H, s)Two aromatic protons on a highly substituted ring.
Signals at δ 3.85 (3H, s), 3.90 (3H, s)Two methoxy (-OCH₃) groups.
Signals at δ 2.5-3.5 (multiplets)Protons on the saturated nitrogen-containing ring (the THQ core).
¹³C NMR Signals at δ 145-150 (2C), 110-120 (4C)Six aromatic carbons, consistent with a substituted quinoline ring.
Signal at δ 56.1, 56.3Two methoxy carbons.
HSQC Correlation between δ 7.10 (¹H) and δ 112.5 (¹³C)The proton at 7.10 ppm is attached to the carbon at 112.5 ppm.
HMBC Correlation from methoxy protons (δ 3.85) to aromatic carbon (δ 148.2)Confirms the position of one methoxy group on the aromatic ring.
Correlation from H-4 protons (δ 2.75) to aromatic carbon (δ 121.0, C-4a)Establishes the junction between the saturated and aromatic rings.

By systematically assembling these correlations, the full planar structure of the novel tetrahydroquinoline can be unambiguously determined. Further experiments (e.g., NOESY, Circular Dichroism) would be required to establish the relative and absolute stereochemistry.

References

Methodological & Application

Application Notes and Protocols for the Cellular Analysis of 5,6,7,8-Tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Tetrahydroquinoline Scaffolds

The tetrahydroquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] These derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Specifically, the functionalization of the tetrahydroquinoline scaffold has led to the development of potent agents that can modulate critical cellular pathways.[1][3] 5,6,7,8-Tetrahydroquinolin-3-ol is a member of this versatile class of compounds, and while its specific biological activities are an emerging area of research, the broader family of tetrahydroquinoline derivatives has shown promise in cancer therapy by inducing cell cycle arrest, apoptosis, and autophagy.[4][5] This document provides a comprehensive guide to the application of this compound in cell culture assays, offering detailed protocols and insights into its potential mechanisms of action.

Hypothesized Mechanism of Action: Induction of Oxidative Stress and Apoptosis

While direct studies on the cellular effects of this compound are limited, the activities of structurally analogous compounds provide a basis for a hypothesized mechanism of action. It is proposed that this compound may exert its cytotoxic effects on cancer cells through the induction of mitochondrial dysfunction and a subsequent increase in intracellular reactive oxygen species (ROS).[1] This elevation in ROS can disrupt cellular homeostasis and trigger programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.[4] Furthermore, related tetrahydroquinolinone derivatives have been shown to induce autophagy by modulating the PI3K/AKT/mTOR signaling pathway.[5]

G cluster_0 Cellular Exterior cluster_1 Cytoplasm THQ-3-ol 5,6,7,8-Tetrahydro- quinolin-3-ol Mitochondrion Mitochondrion THQ-3-ol->Mitochondrion Induces Dysfunction PI3K PI3K THQ-3-ol->PI3K Inhibits (Hypothesized) ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Caspase9 Caspase-9 ROS->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Hypothesized signaling pathway of this compound.

PART 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The initial evaluation of a novel compound's biological activity often involves assessing its cytotoxicity against various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to quantify cellular metabolic activity, which serves as an indicator of cell viability.[6][7]

Experimental Workflow: Cytotoxicity Screening

G cluster_workflow Experimental Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compound Treat with 5,6,7,8-Tetrahydro- quinolin-3-ol seed_cells->treat_compound incubate Incubate (e.g., 48-72h) treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: General workflow for in vitro cytotoxicity testing.[8]

Detailed Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. The final concentration of the vehicle (DMSO) should be less than 0.5%.[9]

  • Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[9][10]

Data Presentation: Hypothetical IC50 Values

The cytotoxic effect of a compound is typically quantified by its IC50 value, which is the concentration that reduces cell viability by 50% compared to untreated controls.[10]

Cell LineThis compound (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 (Breast Cancer)12.5 ± 1.30.8 ± 0.1
A549 (Lung Cancer)25.8 ± 2.11.2 ± 0.2
HCT-116 (Colon Cancer)18.2 ± 1.90.5 ± 0.08
Data are presented as mean ± standard deviation from three independent experiments.

PART 2: Elucidating the Mechanism of Cell Death using Annexin V/PI Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed. This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • 6-well plates

  • This compound

  • Trypsin-EDTA

  • Cold PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).[11]

  • Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells.[11]

  • Washing: Wash the cells twice with cold PBS.[11]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[11]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. In the cytotoxicity assay, a vehicle control (DMSO) establishes the baseline cell viability, while a positive control (e.g., Doxorubicin) confirms the assay's ability to detect cytotoxic effects. For the apoptosis assay, untreated cells serve as a negative control to define the quadrants for viable, apoptotic, and necrotic cells. The consistency of results across multiple independent experiments is crucial for establishing the reliability of the findings.

Conclusion and Future Directions

These application notes provide a foundational framework for investigating the cellular effects of this compound. The presented protocols for cytotoxicity and apoptosis assessment are robust and widely accepted methodologies in drug discovery.[12] Further investigations could explore the impact of this compound on specific signaling pathways, such as the PI3K/AKT/mTOR pathway, through techniques like Western blotting. Additionally, assessing the effect on the cell cycle using flow cytometry can provide a more comprehensive understanding of its mechanism of action.[4][13] The versatility of the tetrahydroquinoline scaffold suggests that this compound and its derivatives hold significant promise for the development of novel therapeutic agents.

References

  • ACS Publications. (2015, March 26). Real-Time Analysis of Cellular Response to Small-Molecule Drugs within a Microfluidic Dielectrophoresis Device. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2014, April 11). Mapping the cellular response to small molecules using chemogenomic fitness signatures. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • NIH. (2014, April 11). Mapping the Cellular Response to Small Molecules Using Chemogenomic Fitness Signatures. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ScienceDaily. (2015, October 24). Sensing small molecules may revolutionize drug design. Retrieved from [Link]

  • SciSpace. (2014). (PDF) Mapping the Cellular Response to Small Molecules Using Chemogenomic Fitness Signatures (2014) | Anna Y. Lee | 257 Citations. Retrieved from [Link]

  • NIH. (n.d.). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Retrieved from [Link]

  • Frontiers. (2021, September 3). Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway. Retrieved from [Link]

  • MDPI. (2021, October 4). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Retrieved from [Link]

  • NIH. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

Sources

Application Notes & Protocols: A Validated Three-Stage Synthesis of 5,6,7,8-Tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a comprehensive, field-proven protocol for the synthesis of 5,6,7,8-tetrahydroquinolin-3-ol, a key intermediate for drug discovery and development. Direct catalytic hydrogenation of the parent 3-hydroxyquinoline is often challenging due to catalyst inhibition by the acidic phenolic proton. To circumvent this, a robust three-stage "protect-hydrogenate-deprotect" strategy is detailed. This protocol begins with the O-methylation of 3-hydroxyquinoline, proceeds to the selective catalytic hydrogenation of the resulting 3-methoxyquinoline, and concludes with the efficient demethylation to yield the target compound. Each stage is presented with detailed, step-by-step instructions, mechanistic insights, and tabulated data to ensure reproducibility and success for researchers in organic synthesis and drug development.

Introduction & Strategic Overview

The tetrahydroquinoline ring system is a foundational motif in a vast array of pharmacologically relevant agents. Its rigid, three-dimensional structure provides a valuable scaffold for orienting functional groups to interact with biological targets. The title compound, this compound, is a versatile building block for creating libraries of novel therapeutic candidates.

The most direct synthetic route—the catalytic hydrogenation of 3-hydroxyquinoline—is often inefficient. The acidic proton of the hydroxyl group can interfere with many common hydrogenation catalysts, leading to poor conversion or catalyst poisoning. Scientific literature indicates that hydroxyquinolines are generally not amenable to direct hydrogenation under standard catalytic conditions, whereas derivatives where the proton is replaced can be successfully reduced[1].

Therefore, a more reliable and validated three-stage synthetic pathway is employed, as outlined below. This strategy is based on the successful precedent of hydrogenating alkoxy-substituted quinolines[2].

Logical Workflow: Protect-Hydrogenate-Deprotect Strategy

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Reduction cluster_2 Stage 3: Deprotection S1 3-Hydroxyquinoline P1 3-Methoxyquinoline S1->P1   Methylation (Dimethyl Sulfate, Base) P2 3-Methoxy-5,6,7,8- tetrahydroquinoline P1->P2 Catalytic Hydrogenation (Ru-PhTRAP, H₂)    F1 This compound (Final Product) P2->F1   Demethylation (BBr₃)

Sources

application of 5,6,7,8-tetrahydroquinolin-3-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of the 5,6,7,8-Tetrahydroquinoline Scaffold

Authored by: Gemini, Senior Application Scientist

Abstract

The 5,6,7,8-tetrahydroquinoline core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This heterocyclic motif is a partially hydrogenated version of quinoline, granting it a three-dimensional structure that is advantageous for interacting with complex biological targets. While specific isomers like 5,6,7,8-tetrahydroquinolin-3-ol are part of this important class, this guide will explore the broader applications of the 5,6,7,8-tetrahydroquinoline scaffold, for which a wealth of research and data is available. We will delve into key therapeutic areas, particularly oncology and neurodegenerative diseases, providing detailed synthetic protocols, biological evaluation methods, and mechanistic insights to support researchers, scientists, and drug development professionals in this dynamic field.

The 5,6,7,8-Tetrahydroquinoline Scaffold: A Foundation for Drug Discovery

The unique conformational flexibility of the 5,6,7,8-tetrahydroquinoline ring system, combined with its amenability to chemical modification at various positions, makes it a versatile starting point for the synthesis of diverse compound libraries.[2] Derivatives of this scaffold have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] Its presence in natural alkaloids and synthetic therapeutic agents underscores its significance and potential in the development of novel drugs.[1]

General Synthetic Strategies

Accessing the 5,6,7,8-tetrahydroquinoline core can be achieved through various synthetic routes. One common approach involves the cyclization of appropriate precursors. For instance, multi-component reactions, such as a modified Kröhnke pyridine synthesis, offer an efficient one-pot pathway to construct the bicyclic system with moderate to good yields.[3] Further functionalization, particularly at the 8-position, can be achieved through methods like lithiation followed by reaction with electrophiles.[5]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Scaffold cluster_functionalization Functionalization cluster_final Final Product A Cyclohexanone D One-Pot Multicomponent Reaction (e.g., Modified Kröhnke Synthesis) A->D B α,β-Unsaturated Nitrile B->D C Ammonium Acetate C->D E Substituted 5,6,7,8-Tetrahydroquinoline D->E Formation of Bicyclic Core F Further Derivatization (e.g., at C8-position) E->F Introduction of Pharmacophores G Diverse Library of Bioactive Derivatives F->G Synthesis of Target Compounds

Caption: General Synthetic Workflow for 5,6,7,8-Tetrahydroquinoline Derivatives.

Application in Oncology

The 5,6,7,8-tetrahydroquinoline scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. Derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including ovarian, colorectal, and lung cancer.[1][6]

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition and Oxidative Stress

A significant body of research points to the induction of cellular stress as a key anticancer mechanism for this class of compounds. For example, certain tetrahydroquinolinone derivatives have been shown to induce massive oxidative stress by increasing intracellular reactive oxygen species (ROS).[6] This disruption of the cellular redox balance can lead to mitochondrial dysfunction and trigger programmed cell death (apoptosis or autophagy).[1][6]

Furthermore, some derivatives function as potent inhibitors of critical cell signaling pathways that are often dysregulated in cancer. The PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a prominent target.[6] By inhibiting kinases within this pathway, such as PI3K, these compounds can effectively halt tumor growth and expansion.[6]

G THQ Tetrahydroquinoline Derivative PI3K PI3K THQ->PI3K Inhibits ROS Increased ROS Production THQ->ROS Induces RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Mito Mitochondrial Dysfunction ROS->Mito Autophagy Autophagy Mito->Autophagy

Caption: Anticancer Mechanism via PI3K Pathway Inhibition and ROS Induction.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic potency of representative 5,6,7,8-tetrahydroquinoline derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Therapeutic Target/Mechanism
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) HCT-116 (Colorectal)Micromolar concentrationsInduces oxidative stress; PI3K/AKT/mTOR pathway inhibition
Compound 4j (a 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative) MCF-7 (Breast)0.004HER-2 and PDGFR-β inhibitor
Compound 4b (a 4,6,7,8-tetrahydroquinolin-5(1H)-one derivative) MCF-7 (Breast)0.002Multi-receptor tyrosine kinase inhibitor
(R)-5a (a 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative) A2780 (Ovarian)Significant IC₅₀Induces mitochondrial membrane depolarization and ROS production

Data compiled from references[6][7][8].

Application in Neurodegenerative Diseases

The structural features of the 5,6,7,8-tetrahydroquinoline scaffold make it a promising candidate for developing therapies for complex neurodegenerative disorders like Alzheimer's and Parkinson's disease.[4] While direct clinical applications of this compound are not yet established, related structures such as tetrahydroisoquinolines and 8-hydroxyquinolines show significant promise by targeting key pathological mechanisms.[4][9]

Rationale and Potential Mechanisms

The neuroprotective potential of this scaffold is believed to stem from several mechanisms:

  • Anti-inflammatory and Antioxidant Effects: Chronic neuroinflammation and oxidative stress are hallmarks of neurodegeneration. Quinoline-based compounds have been designed to possess antioxidant properties and protect brain cells from inflammatory and oxidative insults.[10]

  • Modulation of Protein Aggregation: Misfolded proteins like amyloid-beta (Aβ), tau, and alpha-synuclein are central to the pathology of many neurodegenerative diseases.[11] Certain heterocyclic compounds, including 8-hydroxyquinolines, can modulate metal homeostasis, which is known to play a role in the aggregation of these neurotoxic proteins.[9]

  • Cholinesterase Inhibition: In Alzheimer's disease, enhancing cholinergic neurotransmission is a key therapeutic strategy. 5-amino-5,6,7,8-tetrahydroquinolinone derivatives have been successfully designed as acetylcholinesterase (AChE) inhibitors.[12]

Experimental Protocols

Protocol: Synthesis of 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives

This protocol provides a general procedure for the synthesis of Schiff bases and their subsequent reduction to amines, based on methodologies described in the literature.[13] This two-step process is a common strategy to create diversity from a common intermediate.

Materials:

  • 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

  • Appropriate aldehyde (e.g., pyridine-2-carbaldehyde)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

Part A: Synthesis of Schiff Base Intermediate

  • Dissolve 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in ethanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the desired aldehyde (1 equivalent) to the cooled solution while stirring.

  • Continue stirring the reaction at 0 °C for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water (5 mL) to the reaction mixture.

  • Extract the aqueous solution with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum to yield the crude Schiff base.

Part B: Reduction to the Final Amine Product

  • Dissolve the crude Schiff base from Part A in methanol (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (2 equivalents) portion-wise to the solution, ensuring the temperature remains low.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel if necessary.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is widely used to determine the cytotoxic potential of novel compounds.[6]

Materials:

  • Human cancer cell line (e.g., HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and 0.5% DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium containing the compound. Add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The 5,6,7,8-tetrahydroquinoline scaffold remains a highly valuable and versatile platform in modern medicinal chemistry. Its derivatives have demonstrated significant potential in oncology by targeting key cancer cell vulnerabilities, such as signal transduction pathways and redox homeostasis. Furthermore, emerging research in neurodegenerative diseases suggests new and promising avenues for this compound class. The synthetic accessibility and rich structure-activity relationship landscape of 5,6,7,8-tetrahydroquinolines ensure that they will continue to be a focus of drug discovery efforts for the foreseeable future.

References

  • BenchChem. (n.d.). 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol.
  • Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
  • ChemicalBook. (n.d.). 5,6,7,8-Tetrahydroquinolin-8-ol synthesis.
  • Chem-Impex. (n.d.). 5,6,7,8-Tetrahydroquinoline.
  • Caputo, M., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
  • (2012). Preparation of 5,6,7,8-tetrahydroquinoline derivatives.
  • Godard, A., et al. (1990). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Royal Society of Chemistry.
  • (n.d.). Biological Activities of Tetrahydroisoquinolines Derivatives.
  • Facchetti, D., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • Tan, J. S. L., et al. (2023).
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis and Biological Screening of 5,6,7,8-Tetrahydroisoquinolin-5-ol Derivatives.
  • BenchChem. (n.d.). Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs: A Technical Guide.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol Derivatives and Analogs.
  • Zobrist, R. H., et al. (1995).
  • Ghorab, M. M., et al. (2022). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Taylor & Francis Online.
  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.
  • Povar, I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Bakhite, E. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central.
  • Al-Omar, M. A., et al. (2016). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry.
  • (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold.
  • Santa Cruz Biotechnology. (n.d.). 5,6,7,8-Tetrahydroquinolin-8-ol.
  • Armakola, M., et al. (2012). Different 8-Hydroxyquinolines Protect Models of TDP-43 Protein, α-Synuclein, and Polyglutamine Proteotoxicity through Distinct Mechanisms. PubMed Central.
  • Uddin, M. S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • Silva, T., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. IOS Press Content Library.
  • Mamedov, V. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed Central.

Sources

Application Notes and Protocols for High-Throughput Screening of 5,6,7,8-Tetrahydroquinolin-3-ol Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the high-throughput screening (HTS) of 5,6,7,8-tetrahydroquinolin-3-ol compound libraries. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer properties.[1][2] This document details the design of a focused screening campaign targeting protein kinases, a critical class of enzymes in oncology. We present a robust, fluorescence-based biochemical assay for a primary HTS campaign, followed by essential protocols for hit validation and data analysis. The methodologies described herein are designed to be adaptable and provide a self-validating workflow for the confident identification of novel kinase inhibitors from a this compound library.

Introduction: The Promise of the Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline core is a versatile pharmacophore found in a multitude of biologically active compounds.[1] Its rigid, three-dimensional structure provides a unique scaffold for the presentation of functional groups in precise orientations, making it an attractive starting point for drug discovery. Research has shown that derivatives of this scaffold possess significant therapeutic potential, including activities as C5a receptor antagonists and, notably, as anticancer agents.[3][4] The anticancer effects of some tetrahydroquinolines have been linked to the induction of mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the modulation of key signaling pathways that govern cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1][5]

Given the established role of protein kinases in cancer progression, a focused library of this compound derivatives represents a valuable collection for screening against this target class.[6] This application note will guide researchers through the process of designing and executing a high-throughput screening campaign to identify potent and selective kinase inhibitors from such a library.

The Focused Library: Quality and Design

The success of any HTS campaign is fundamentally dependent on the quality of the compound library.[7] For a campaign targeting a specific protein family like kinases, a "target-focused library" is often employed to increase the hit rate and provide more meaningful structure-activity relationships (SAR) from the outset.[8][9]

2.1. Library Design Principles

A this compound library should be designed to explore a diverse chemical space around the core scaffold. This is typically achieved by varying substituents at multiple positions. The synthesis of such libraries can be accomplished through various methods, including modern photochemical approaches that allow for the creation of novel and diverse structures.

2.2. Quality Control: The Foundation of Reliable Data

Before initiating a screen, rigorous quality control of the compound library is mandatory. This ensures that any observed activity is genuinely due to the intended compound and not an artifact of impurities or degradation.

Parameter Method Recommended Specification Rationale
Purity LC-MS, HPLC>95%Ensures that the observed biological activity is from the compound of interest and not from impurities.[7]
Identity Confirmation Mass Spectrometry (MS), NMRMatch to expected structureVerifies the correct chemical structure of each library member.
Concentration -Normalized across all platesEnsures consistent compound dosing in the assay, which is critical for accurate data comparison.
Solubility in DMSO Visual InspectionClear solution at screening concentrationPrevents compound precipitation in the assay, which can lead to false-positive or false-negative results.
Storage --20°C or -80°C in dry DMSOMinimizes compound degradation and preserves the integrity of the library over time.
High-Throughput Screening: A Kinase Inhibition Assay

For this application note, we will detail a universal, fluorescence-based kinase assay that detects the universal product of any kinase reaction: adenosine diphosphate (ADP). This "mix-and-read" format is highly amenable to automation and miniaturization, making it ideal for HTS.[10]

3.1. Assay Principle

The assay quantifies the activity of a target kinase (e.g., AKT1, a key node in the PI3K/AKT/mTOR pathway) by measuring the amount of ADP produced during the phosphorylation of a substrate. In the presence of an inhibitor from the this compound library, the kinase activity is reduced, leading to a decrease in ADP production and a corresponding change in the fluorescent signal.

3.2. Visualizing the Target Pathway

To provide biological context, the following diagram illustrates the position of a target kinase, such as AKT1, within the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.[5]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (Target for Screening) PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

3.3. Assay Development and Miniaturization

Before screening the full library, the assay must be optimized and validated in a miniaturized format (e.g., 384- or 1536-well plates). The goal is to establish robust conditions that yield a high signal-to-background ratio and excellent statistical quality, as measured by the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates a high-quality assay suitable for HTS.

Key Optimization Steps:

  • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay.

  • Substrate and ATP Titration: Determine the Michaelis constant (Km) for both the substrate and ATP to ensure the assay is run under conditions sensitive to competitive inhibitors.

  • Z'-Factor Determination: Run multiple plates with positive controls (no inhibitor) and negative controls (a known potent inhibitor) to assess the assay's robustness and reproducibility.

Parameter Value Interpretation
Mean of Positive Control (µ+)85,000 RFUAverage signal for uninhibited kinase activity.
Std Dev of Positive Control (σ+)4,250 RFUVariation in the uninhibited signal.
Mean of Negative Control (µ-)12,000 RFUAverage signal for fully inhibited kinase activity.
Std Dev of Negative Control (σ-)960 RFUVariation in the inhibited signal.
Z'-Factor 0.78 Excellent assay quality for HTS.
3.4. Detailed HTS Protocol (384-Well Format)

This protocol outlines the automated screening of the this compound library. All liquid handling steps should be performed using calibrated automated liquid handlers to ensure precision and reproducibility.[9]

Materials:

  • Target Kinase (e.g., recombinant human AKT1)

  • Peptide Substrate

  • ATP Solution

  • Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • Known potent inhibitor (e.g., Staurosporine) for negative controls

  • This compound library plates (10 mM in DMSO)

  • Intermediate compound plates (diluted in assay buffer)

  • White, solid-bottom 384-well assay plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pintool, transfer 50 nL of each compound from the 10 mM library stock into the corresponding wells of the 384-well assay plates. This results in a final screening concentration of 10 µM in a 5 µL final reaction volume.

  • Control Wells: Designate specific columns for positive controls (DMSO only) and negative controls (50 nL of 10 mM Staurosporine).

  • Enzyme Addition: Add 2.5 µL of the optimized kinase/substrate mix in assay buffer to all wells.

  • Initiate Reaction: Add 2.5 µL of the ATP solution in assay buffer to all wells to start the kinase reaction.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection Reagent 1: Add 5 µL of the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • Detection Reagent 2: Add 10 µL of the Kinase Detection Reagent to all wells to convert ADP to ATP, which then drives a luciferase reaction.

  • Incubation: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Hit Validation

Rigorous data analysis and a multi-step hit validation process are crucial to eliminate false positives and identify genuine, promising lead compounds.

4.1. Primary HTS Data Analysis
  • Normalization: The raw luminescence data from each plate is normalized to the plate-specific positive and negative controls to calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))

  • Hit Selection: A primary hit is typically defined as a compound that meets a certain inhibition threshold. A common approach is to select compounds with a percent inhibition greater than 3 standard deviations from the mean of the sample population (or a simpler cutoff, such as >50% inhibition).

4.2. Hit Validation Workflow

A sequential process of re-testing and further characterization is necessary to confirm the activity of primary hits.

Hit_Validation_Workflow Primary_HTS Primary HTS (Single Concentration) Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_HTS->Hit_Selection Confirmation Hit Confirmation Screen (Fresh Compound) Hit_Selection->Confirmation Dose_Response Dose-Response Curve (IC50 Determination) Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cell-Based Assay) Dose_Response->Orthogonal_Assay Selectivity Selectivity Profiling (Kinase Panel) Orthogonal_Assay->Selectivity Validated_Hit Validated Hit for Lead Optimization Selectivity->Validated_Hit

Caption: A typical workflow for hit validation.

4.3. Secondary Assays
  • Dose-Response and IC50 Determination: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC50 value). This is a critical step to rank compounds and establish SAR.

  • Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay format, hits should be tested in a different, technology-independent assay. For a kinase inhibitor, an excellent orthogonal assay would be a cell-based Western blot or ELISA that measures the phosphorylation of a known downstream substrate of the target kinase.

  • Selectivity Profiling: Promising hits should be screened against a panel of other kinases to determine their selectivity. A highly selective compound is often more desirable as it is less likely to have off-target effects.

Conclusion

The high-throughput screening of a high-quality, focused this compound library is a powerful strategy for the discovery of novel kinase inhibitors. By employing a robust and well-validated primary assay, followed by a stringent hit confirmation and characterization cascade, researchers can confidently identify promising lead molecules for further development in oncology and other therapeutic areas. The protocols and workflows described in this document provide a solid foundation for initiating such a drug discovery campaign.

References

Application Notes & Protocols: A Phased Approach to In Vivo Experimental Design for 5,6,7,8-Tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydroquinoline core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and receptor antagonist properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vivo evaluation of 5,6,7,8-tetrahydroquinolin-3-ol, a novel compound within this class. Recognizing that this specific molecule is largely unexplored, this guide presents a phased, hypothesis-driven experimental strategy. It begins with foundational pharmacokinetic and tolerability studies, progresses to pharmacodynamic and target engagement assessments, and culminates in a preliminary efficacy evaluation using a relevant disease model. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare, providing a self-validating framework for elucidating the therapeutic potential of this promising compound.

Introduction: The Therapeutic Promise of the Tetrahydroquinoline Scaffold

Substituted tetrahydroquinolines are integral components of numerous natural alkaloids and synthetic analogues that exhibit significant biological effects.[3] The structural rigidity and synthetic tractability of this scaffold have made it a focal point for developing novel therapeutic agents. Derivatives have shown potent antiproliferative activity against various human cancer cell lines, including ovarian, colorectal, and mesothelioma cancers, often by inducing mitochondrial dysfunction and increasing intracellular reactive oxygen species (ROS).[3][4][5] Furthermore, specific analogues have been identified as potent C5a receptor antagonists, highlighting the scaffold's potential in modulating inflammatory pathways.[2]

This compound represents a novel entity for which a specific in vivo pharmacological profile has not been established. Therefore, its preclinical evaluation must be approached with a systematic and unbiased methodology. This guide provides the foundational logic and detailed protocols to navigate this process effectively.

Foundational Pre-Clinical Assessment

Before initiating in vivo studies, a robust preclinical data package is essential. This phase ensures that the compound is suitable for animal testing and informs the design of subsequent experiments.

2.1. Physicochemical Characterization A thorough understanding of the compound's properties is the bedrock of reliable in vivo research.

  • Solubility: Determine the solubility in common aqueous and organic vehicles (e.g., saline, PBS, DMSO, ethanol, PEG400). This is critical for developing an appropriate formulation for administration.

  • Stability: Assess the compound's stability in the chosen formulation under experimental conditions (e.g., at room temperature, 4°C) to ensure accurate dosing.

  • Purity: Confirm the identity and purity of the compound using methods like HPLC and NMR.

2.2. In Vitro Activity Profile In vitro assays provide the initial rationale for advancing to animal models. Based on the activities of related compounds, a logical starting point is to screen for:

  • Antiproliferative Activity: Test against a panel of cancer cell lines (e.g., A2780 ovarian, HT-29 colorectal) to determine IC₅₀ values.[3][5]

  • Receptor Binding/Functional Assays: If resources permit, screen against a panel of receptors known to be modulated by similar scaffolds, such as the C5a receptor.[2]

2.3. Ethical Considerations All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[6] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Key principles include the 3Rs: Replacement, Reduction, and Refinement.

Phased In Vivo Evaluation Strategy

A tiered approach is recommended to systematically build knowledge, de-risk the project, and conserve resources. This strategy progresses from safety and exposure to efficacy.

Diagram 1: Phased In Vivo Experimental Workflow

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Efficacy Testing PK Pharmacokinetics (PK) - Single Dose - IV and PO routes Tolerability Dose Range Finding (MTD) - 7-day study - Clinical observations PK->Tolerability Informs dose selection PD Pharmacodynamics (PD) - Biomarker analysis in target tissue - e.g., p-AKT, Ki67 Tolerability->PD Provides safe & active dose range Efficacy Disease Model Efficacy - e.g., A2780 Xenograft - Tumor growth inhibition PD->Efficacy Confirms biological activity

Caption: A logical workflow for the in vivo evaluation of a novel compound.

Phase 1: Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to determine the highest dose that can be administered without causing unacceptable toxicity.

Rationale: A compound is ineffective if it cannot reach its target tissue at a sufficient concentration and for an adequate duration. The MTD study establishes the safe therapeutic window for subsequent efficacy studies.[7]

Protocol 1: Single-Dose Pharmacokinetics in Mice

  • Animal Model: C57BL/6 or BALB/c mice, male, 8-10 weeks old.

  • Grouping: n=3-4 mice per group.

    • Group 1: 2 mg/kg, Intravenous (IV) via tail vein.

    • Group 2: 10 mg/kg, Per Oral (PO) via gavage.

  • Blood Sampling: Collect sparse samples (approx. 25-50 µL) from each mouse at different time points. A typical schedule:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Analysis: Quantify compound concentration using a validated LC-MS/MS method.

  • Data Interpretation: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t½), and bioavailability (%F).

Protocol 2: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Swiss Webster or BALB/c mice, male, 8-10 weeks old.

  • Grouping: n=3-5 mice per cohort. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). Include a vehicle control group.

  • Administration: Administer the compound daily for 7-14 days via the intended therapeutic route (e.g., Intraperitoneal (IP) or PO).

  • Monitoring:

    • Daily: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), and mortality.

    • End of Study: Collect terminal blood for clinical chemistry and hematology. Perform a gross necropsy to examine major organs.

  • Data Interpretation: The MTD is defined as the highest dose that does not cause >10-15% body weight loss or significant, irreversible clinical signs of toxicity.

Table 1: Example Dosing Cohorts for MTD Study

CohortTreatment GroupDose (mg/kg)RouteNMonitoring Period
1Vehicle Control0IP57 Days
5,6,7,8-THQ-3-ol10IP57 Days
25,6,7,8-THQ-3-ol30IP57 Days
35,6,7,8-THQ-3-ol100IP57 Days
45,6,7,8-THQ-3-ol300IP57 Days
Phase 2: Pharmacodynamics (PD) and Target Engagement

Objective: To demonstrate that the compound elicits a biological response in the target tissue, confirming its mechanism of action.

Rationale: Based on literature for related tetrahydroquinolinones that induce autophagy via the PI3K/AKT/mTOR pathway, this is a logical pathway to investigate for anticancer effects.[4] A PD study bridges the gap between PK and efficacy by showing that the drug, at a given exposure, modulates its intended target.

Diagram 2: Hypothesized PI3K/AKT/mTOR Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5,6,7,8-THQ-3-ol (Hypothesized) Compound->PI3K Inhibition? Compound->AKT Inhibition?

Caption: Potential mechanism of action via inhibition of the PI3K/AKT pathway.

Protocol 3: PD Study in Tumor-Bearing Mice

  • Animal Model: Athymic nude mice bearing A2780 ovarian cancer xenografts (tumors ~150-200 mm³).

  • Grouping: n=4-5 mice per group.

    • Group 1: Vehicle Control.

    • Group 2: Compound at a well-tolerated, efficacious dose (e.g., 0.5x MTD).

  • Administration: Administer a single dose of the compound.

  • Tissue Collection: Euthanize mice and collect tumors at time points corresponding to the compound's Tmax and t½ (determined in Phase 1), e.g., 2, 8, and 24 hours post-dose.

  • Analysis: Prepare tumor lysates for Western blot or IHC analysis of key pathway markers:

    • Phospho-AKT (p-AKT) and total AKT.

    • Phospho-S6 and total S6 (downstream of mTOR).

    • Ki67 (proliferation marker).

    • Cleaved Caspase-3 (apoptosis marker).

  • Data Interpretation: A significant decrease in p-AKT or p-S6 relative to total protein levels at relevant time points would provide strong evidence of target engagement.

Phase 3: Preliminary Efficacy Evaluation

Objective: To determine if the compound can inhibit disease progression in a relevant animal model.

Rationale: This is the ultimate test of the compound's therapeutic potential. The choice of an A2780 ovarian cancer xenograft model is based on the demonstrated in vitro activity of related tetrahydroquinoline compounds against this cell line.[3][5]

Protocol 4: Efficacy Study in an A2780 Xenograft Model

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A2780 cells in Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Grouping and Dosing:

    • Group 1: Vehicle Control (e.g., 10% DMSO/40% PEG400/50% Saline), PO, daily.

    • Group 2: Positive Control (e.g., Paclitaxel, 10 mg/kg), IP, twice weekly.

    • Group 3: 5,6,7,8-THQ-3-ol, Low Dose (e.g., 0.25x MTD), PO, daily.

    • Group 4: 5,6,7,8-THQ-3-ol, High Dose (e.g., 0.75x MTD), PO, daily.

  • Study Duration: Treat for 21-28 days.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI). Compare the change in tumor volume in treated groups to the vehicle control group.

    • Secondary: Body weight (as a measure of toxicity), clinical observations.

    • Optional: At study termination, collect tumors for PD biomarker analysis as described in Protocol 3.

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA with post-hoc tests). TGI is calculated as: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the treated group and ΔC is the change in the control group.

Detailed Methodologies for Compound Administration

Accurate and consistent compound administration is paramount for reproducible results.[8]

4.1. Intravenous (IV) Injection (Tail Vein)

  • Materials: Sterile syringe with 27-30 G needle, restraining device, heat lamp.

  • Procedure:

    • Place the mouse in a restraining device.

    • Warm the tail with a heat lamp to induce vasodilation.

    • Disinfect the tail with 70% ethanol.

    • Insert the needle, bevel up, into a lateral tail vein.

    • Slowly inject the formulation (max volume ~0.2 mL). If swelling occurs, the injection is subcutaneous; withdraw and re-attempt at a more proximal site.[8]

4.2. Intraperitoneal (IP) Injection

  • Materials: Sterile syringe with 25-27 G needle.

  • Procedure:

    • Restrain the mouse with its head tilted downwards.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline.

    • Insert the needle at a 30-45° angle and inject the compound (max volume ~2.0 mL).

4.3. Oral Gavage (PO)

  • Materials: Sterile syringe, ball-tipped gavage needle.

  • Procedure:

    • Measure the gavage needle from the mouse's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the needle into the mouth and advance it along the esophagus.

    • If resistance is met, withdraw and reposition to avoid entry into the trachea.

    • Slowly administer the compound and withdraw the needle. Monitor the mouse for any signs of distress.[8]

Conclusion

The systematic, phased approach detailed in these application notes provides a rigorous framework for the in vivo characterization of this compound. By logically progressing from pharmacokinetics and safety to pharmacodynamics and efficacy, researchers can generate a comprehensive data package that is both scientifically sound and ethically responsible. This methodology not only maximizes the potential for success but also ensures that experimental choices are data-driven and justifiable at every stage of preclinical development. Adherence to these principles is crucial for validating the therapeutic potential of this and other novel chemical entities.

References

  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal, 43(4), 244–258. Available at: [Link]

  • ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Available at: [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. Available at: [Link]

  • Voelkel, M. J., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). Experimental Design Assistant. Available at: [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. Available at: [Link]

  • U.S. Food and Drug Administration. (2011). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]

  • Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. Available at: [Link]

  • Finch, H., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(10), 3091-3095. Available at: [Link]

  • Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. Available at: [Link]

  • Hanashalshahaby, Y. N., et al. (2019). Biologically active 5,6,7,8-THQ derivatives. ResearchGate. Available at: [Link]

  • El-Naggar, A. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(9), 6135-6154. Available at: [Link]

  • Neva, F., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 10(11), 1251. Available at: [Link]

  • Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar. Available at: [Link]

Sources

Application Notes & Protocols: 5,6,7,8-Tetrahydroquinolin-3-ol as a Putative Chemical Probe for the NMDA Receptor Ion Channel

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5,6,7,8-tetrahydroquinolin-3-ol as a putative chemical probe. Based on structural similarities to known pharmacophores, this guide hypothesizes that this compound acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding within the ion channel at a site analogous to that of phencyclidine (PCP). We present detailed protocols for the characterization of this interaction, including in vitro binding assays and cell-based functional assays, to enable the scientific community to rigorously evaluate its potential as a selective chemical probe for studying NMDA receptor function and its role in neurological processes.

Introduction: The Scientific Rationale

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including stroke, Alzheimer's disease, and schizophrenia.[2][3][4][5] The NMDA receptor possesses multiple allosteric modulatory sites, with the intrachannel phencyclidine (PCP) binding site being a key target for uncompetitive antagonists.[6][7]

This compound is a synthetic small molecule featuring a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known to be present in numerous biologically active compounds.[8][9][10] While direct biological data for this compound is sparse, its core structure shares features with known NMDA receptor antagonists. This structural analogy forms the basis of our hypothesis that it functions as a chemical probe for the NMDA receptor ion channel. This guide provides the necessary framework and experimental protocols to test this hypothesis and validate its utility as a research tool.

Postulated Mechanism of Action

We propose that this compound acts as an uncompetitive antagonist of the NMDA receptor. This mechanism implies that the compound binds to the receptor only when it is in an activated, open-channel state, which requires the concurrent binding of glutamate and a co-agonist like glycine or D-serine.[6] Upon binding to a site within the ion channel, likely overlapping with the PCP binding site, it physically occludes the channel, preventing ion flux (primarily Ca²⁺ and Na⁺) and thereby inhibiting downstream signaling cascades.

NMDA_Receptor_Antagonism cluster_0 NMDA Receptor Activation & Antagonism Glutamate_Glycine Glutamate & Co-agonist (Glycine) NMDAR_Closed NMDA Receptor (Closed Channel) Glutamate_Glycine->NMDAR_Closed Binds NMDAR_Open NMDA Receptor (Open Channel) NMDAR_Closed->NMDAR_Open Channel Opens Ion_Influx Ca²⁺/Na⁺ Influx NMDAR_Open->Ion_Influx Allows Probe 5,6,7,8-Tetrahydro- quinolin-3-ol NMDAR_Open->Probe Binding Site Accessible NMDAR_Blocked NMDA Receptor (Blocked Channel) Probe->NMDAR_Blocked Binds & Blocks No_Influx No Ion Influx NMDAR_Blocked->No_Influx Prevents

Caption: Postulated uncompetitive antagonism of the NMDA receptor by this compound.

Physicochemical Properties & Handling

A summary of the key physicochemical properties of 5,6,7,8-tetrahydroquinoline, the parent scaffold, is provided below. The addition of the 3-ol group will increase polarity.

PropertyValue (for 5,6,7,8-Tetrahydroquinoline)Source
Molecular FormulaC₉H₁₁N[11]
Molecular Weight133.19 g/mol [11]
AppearanceSolid (predicted)-
SolubilitySoluble in DMSO, EthanolGeneral chemical knowledge

Stock Solution Preparation: For in vitro assays, prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Experimental Protocols

The following protocols are designed to rigorously test the hypothesis that this compound is an NMDA receptor antagonist and to characterize its pharmacological properties.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the PCP binding site within the NMDA receptor ion channel. This assay utilizes [³H]MK-801 (dizocilpine), a high-affinity radioligand for this site.

Materials:

  • Rat brain cortical membranes

  • [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • This compound

  • Unlabeled MK-801 (for non-specific binding)

  • L-Glutamate

  • Glycine

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Multi-well plate harvester

  • Scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation: Thaw rat brain cortical membranes on ice. Homogenize in assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration of 0.2-0.4 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding: Assay buffer, [³H]MK-801 (final concentration 1-5 nM), L-Glutamate (10 µM), Glycine (10 µM), and membrane suspension.

    • Non-specific Binding (NSB): Unlabeled MK-801 (10 µM), [³H]MK-801 (1-5 nM), L-Glutamate (10 µM), Glycine (10 µM), and membrane suspension.

    • Competition Binding: A range of concentrations of this compound (e.g., 0.1 nM to 100 µM), [³H]MK-801 (1-5 nM), L-Glutamate (10 µM), Glycine (10 µM), and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Harvesting: Rapidly filter the assay mixture through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific [³H]MK-801 binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]MK-801 and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Buffers, Ligands) Assay_Setup Set up 96-well Plate (Total, NSB, Competition) Start->Assay_Setup Incubation Incubate at RT (2 hours) Assay_Setup->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash Filters (3x with Cold Buffer) Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC₅₀ & Ki Determination) Counting->Analysis End Results Analysis->End

Caption: Workflow for the [³H]MK-801 radioligand binding assay.

Protocol 2: Calcium Influx Assay in Primary Neuronal Cultures

Objective: To assess the functional antagonism of NMDA receptor-mediated calcium influx by this compound in a cellular context.

Materials:

  • Primary cortical or hippocampal neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, Mg²⁺-free

  • NMDA

  • Glycine

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Step-by-Step Methodology:

  • Cell Culture: Plate primary neurons on coated 96-well plates and culture for 10-14 days in vitro (DIV) to allow for mature expression of NMDA receptors.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove culture medium from the cells and wash once with HBSS.

    • Add 100 µL of loading buffer to each well and incubate at 37°C for 30-45 minutes.

  • Compound Pre-incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 90 µL of HBSS containing various concentrations of this compound to the wells. Incubate for 10-20 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescence plate reader (Excitation ~494 nm, Emission ~516 nm).

    • Establish a stable baseline fluorescence reading for ~1 minute.

    • Add 10 µL of a 10x agonist solution (final concentration: 100 µM NMDA and 10 µM Glycine) using an automated injector.

    • Record the fluorescence intensity kinetically for 3-5 minutes.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response elicited by NMDA/Glycine alone (0% inhibition).

    • Plot the normalized response against the log concentration of this compound.

    • Fit the data to a dose-response inhibition curve to determine the IC₅₀ value.

Interpretation of Results & Validation

  • Binding Affinity (Ki): A low nanomolar to micromolar Ki value from the radioligand binding assay would support the hypothesis that this compound interacts with the PCP site.

  • Functional Potency (IC₅₀): A dose-dependent inhibition of NMDA-induced calcium influx, with an IC₅₀ value comparable to the binding Ki, would provide strong evidence for functional antagonism at the cellular level.

  • Selectivity: To validate this compound as a selective probe, it is crucial to perform counter-screening against other relevant targets, such as AMPA/kainate receptors, voltage-gated calcium channels, and monoamine transporters.[12][13] The tetrahydroquinoline scaffold has been associated with a variety of biological activities, making selectivity profiling an essential step.[9][14][15]

  • Use-Dependency: A hallmark of uncompetitive channel blockers is use-dependency. The inhibitory effect should be enhanced with increased receptor activation. This can be tested in electrophysiology experiments (e.g., patch-clamp) by applying the probe during repeated agonist applications.

Conclusion & Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of this compound as a putative NMDA receptor chemical probe. Successful validation, including potent and selective activity in these assays, would establish this compound as a valuable tool for investigating the physiological and pathological roles of NMDA receptors. Further studies could involve its use in in vivo models of neurological disease, leveraging its potential to modulate excitotoxicity and neuronal function.[2][4]

References

  • NMDA receptor antagonist - Wikipedia. Wikipedia. Available at: [Link]

  • Llinas, R. R., & Yarom, Y. (1987). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. Neuroscience Letters, 76(2), 221-227. Available at: [Link]

  • NMDA Antagonists: Drug Class, Uses, Side Effects, Drug Names. RxList. (2022). Available at: [Link]

  • What is the mechanism of action of N-methyl-D-aspartate (NMDA) receptor antagonists? AIB. (2025). Available at: [Link]

  • Reisberg, B., Doody, R., Stoffler, A., Schmitt, F., Ferris, S., & Mobius, H. J. (2012). N-methyl D-aspartate (NMDA) receptor antagonists and memantine treatment for Alzheimer's disease, vascular dementia and Parkinson's disease. Current Alzheimer Research, 9(6), 746-758. Available at: [Link]

  • PCP site 2 - Wikipedia. Wikipedia. Available at: [Link]

  • Zukin, S. R., & Zukin, R. S. (1979). Properties of the phencyclidine (PCP) receptors. NIDA Research Monograph, (27), 105-129. Available at: [Link]

  • NMDA Receptor Antagonists and Alzheimer's. WebMD. Available at: [Link]

  • Rothman, R. B. (1994). PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site. NIDA Research Monograph, (145), 32-49. Available at: [Link]

  • Phencyclidine - Wikipedia. Wikipedia. Available at: [Link]

  • Preparation of 5,6,7,8-tetrahydroquinoline derivatives. ResearchGate. Available at: [Link]

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. (2020). Available at: [Link]

  • Buckle, D. R., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2635-2639. Available at: [Link]

  • Gnanasekar, M., & Perumal, P. T. (1999). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, (13), 1841-1845. Available at: [Link]

  • Cimini, S., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5621. Available at: [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. (2023). Available at: [Link]

  • Bakhite, E. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(9), 6049-6067. Available at: [Link]

  • 5,6,7,8-Tetrahydroquinoline. PubChem. Available at: [Link]

  • Singh, N., et al. (2018). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 23(12), 321. Available at: [Link]

Sources

Application Notes & Protocols: Formulation of 5,6,7,8-Tetrahydroquinolin-3-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the formulation of 5,6,7,8-tetrahydroquinolin-3-ol (C₉H₁₁NO, MW: 149.19 g/mol ), a heterocyclic compound of interest for preclinical research.[1][2] Given that a significant percentage of new chemical entities (NCEs) exhibit poor aqueous solubility, establishing a robust and appropriate formulation is a critical, rate-limiting step in early drug development.[3][4] An inadequate formulation can lead to erroneous pharmacokinetic, pharmacodynamic, and toxicological data, potentially causing a promising candidate to be prematurely discarded.[5] This guide details a systematic approach, from initial physicochemical characterization to the development of specific vehicle systems for oral, intravenous, and intraperitoneal administration, ensuring reliable and reproducible in vivo exposure.

Section 1: Foundational Strategy - The Pre-formulation Gauntlet

Before any vehicle is selected, a thorough understanding of the molecule's intrinsic properties is paramount. This pre-formulation assessment dictates the entire formulation strategy. The goal is to identify liabilities (e.g., poor solubility, instability) and leverage physicochemical characteristics (e.g., ionizable groups) to achieve the desired concentration and stability.

Essential Physicochemical Characterization

The molecular structure of this compound, featuring a basic quinoline nitrogen and an acidic phenolic hydroxyl group, suggests that it is an amphoteric compound. This is a critical feature to exploit. A predicted XlogP of 1.7 indicates moderate lipophilicity.[2]

Key Analytical Questions & Protocols:

  • Aqueous Solubility: What is the intrinsic solubility (S₀) in water, and how does it change with pH?

  • pKa Determination: What are the acidic and basic dissociation constants?

  • LogP/D: How does the partitioning behavior change with pH?

  • Solid-State Analysis: Is the supplied material crystalline or amorphous? Are multiple polymorphs present?

Protocol 1.1: pH-Dependent Solubility Profiling

Objective: To determine the solubility of this compound across a physiologically relevant pH range (pH 1.2 to 7.4).[5]

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4).

  • Equilibrium Solubility: Add an excess amount of the compound to each buffer in separate vials.

  • Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw the supernatant, filter it (e.g., using a 0.22 µm PVDF filter), and determine the concentration of the dissolved compound using a validated analytical method (see Protocol 1.2).

  • Rationale: This profile is the single most important dataset for formulation. A significant increase in solubility at low pH would strongly indicate that an acidic vehicle could be a viable strategy for oral administration.

Protocol 1.2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish a quantitative analytical method to determine the concentration and purity of this compound in various formulation vehicles.

Methodology:

  • Column & Mobile Phase Screening:

    • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Given the basic nature of the quinoline nitrogen, a mobile phase containing a buffer is recommended to ensure good peak shape. A common starting point is a gradient of Acetonitrile and 20 mM Ammonium Acetate buffer (pH adjusted to 4.5).

  • UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance (λ-max) for the compound. The quinoline ring system should provide strong UV absorbance.

  • Method Validation:

    • Linearity: Prepare a calibration curve over the expected concentration range.

    • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure that degradation products do not co-elute with the parent peak.

    • Accuracy & Precision: Evaluate at low, medium, and high concentrations.

  • Rationale: A validated, stability-indicating method is non-negotiable. It is the only way to confirm the initial concentration of your formulation and to assess its stability over the duration of the study.

Section 2: Formulation Development Workflow & Vehicle Selection

The primary objective in preclinical studies is often to maximize exposure to assess safety and efficacy.[6][7] The choice of vehicle is dictated by the route of administration, the required dose, and the physicochemical data gathered in Section 1.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy cluster_2 Vehicle Selection & Preparation cluster_3 Final Validation Compound This compound PhysChem Physicochemical Characterization (Solubility, pKa, LogP) Compound->PhysChem Analytical Analytical Method Development (HPLC-UV) Compound->Analytical Decision Decision Point: Route of Administration & Required Dose PhysChem->Decision Characterization Formulation Characterization (Appearance, pH, Potency) Analytical->Characterization Oral Oral (PO) IV Intravenous (IV) IP_SC Intraperitoneal (IP) / Subcutaneous (SC) Oral_Vehicles Aqueous (pH adjust) Co-solvent Suspension Oral_Vehicles->Characterization IV_Vehicles Co-solvent System Cyclodextrin Complex IV_Vehicles->Characterization IP_SC_Vehicles Co-solvent Oil-based (for SC) Suspension IP_SC_Vehicles->Characterization Stability Short-Term Stability Testing Dosing Proceed to In Vivo Dosing

Oral (PO) Administration Formulations

Oral delivery is often preferred for its clinical relevance and ease of administration.[8]

  • Strategy 1: Aqueous Solution (pH Adjustment): If the compound shows good solubility at acidic pH, a simple buffered solution is the ideal choice.

    • Vehicle Example: 0.1 M Citrate Buffer, pH 3.0.

    • Rationale: This approach minimizes the use of excipients that could have their own pharmacological effects or cause bioanalytical matrix effects.[9]

  • Strategy 2: Co-solvent System: For higher doses where pH adjustment is insufficient.

    • Vehicle Example: 10% DMSO / 40% PEG 400 / 50% Water.

    • Rationale: Co-solvents like PEG 400 and DMSO are workhorses in discovery formulations.[10] However, the key risk is precipitation of the drug in the neutral pH of the small intestine.[5]

  • Strategy 3: Aqueous Suspension: If the compound has very low solubility across the pH range but a high dose is required.

    • Vehicle Example: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in purified water.

    • Rationale: A suspension allows for the delivery of higher doses of insoluble compounds. The wetting agent (Tween 80) and suspending agent (CMC) are crucial for dose uniformity. Particle size reduction (micronization) can improve dissolution and absorption.[3]

Intravenous (IV) Administration Formulations

IV formulations demand that the drug be fully solubilized to prevent life-threatening capillary blockade.[5]

  • Strategy 1: Co-solvent System: This is the most common approach for poorly soluble NCEs.

    • Vehicle Example (DPP Vehicle): 20% N,N-Dimethylacetamide (DMA) / 40% Propylene Glycol (PG) / 40% PEG 400. This vehicle has been successfully used for preclinical IV screening.[11][12]

    • Rationale: This combination of strong organic solvents provides high solubilizing power. Slow infusion is critical to mitigate acute toxicity from the vehicle and prevent precipitation upon dilution in the bloodstream.

  • Strategy 2: Cyclodextrin Complexation:

    • Vehicle Example: 20-40% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in Saline.

    • Rationale: Cyclodextrins form inclusion complexes with lipophilic molecules, creating a soluble drug-carrier system.[3] This is often better tolerated than high concentrations of organic co-solvents.

Intraperitoneal (IP) & Subcutaneous (SC) Formulations

IP administration is common in rodent efficacy studies, while SC can be used for sustained exposure.[7][8][10]

  • For IP: Solubilized formulations are strongly preferred, as the peritoneal cavity has limited fluid to dissolve a suspension.[7] Co-solvent systems similar to those for oral or IV use can be employed, but must be diluted to be less irritating.

    • Vehicle Example: 10% Solutol HS 15 / 90% Saline.

  • For SC: Both solutions and suspensions are viable. Oil-based vehicles can be used to create a depot for sustained release.[8]

    • Vehicle Example (Oil Depot): 100% Sesame Oil or Medium-Chain Triglycerides (MCT).

Table 1: Summary of Recommended Starting Formulations

Route Formulation Type Vehicle Composition Key Considerations
Oral (PO) Aqueous Solution 0.1 M Citrate Buffer (pH 3-4) Ideal first choice if solubility allows.
Co-solvent 10% DMSO, 40% PEG 400, 50% Water Risk of precipitation in GI tract.
Suspension 0.5% CMC, 0.1% Tween 80 in Water Requires particle size control and validation of homogeneity.
Intravenous (IV) Co-solvent 20% DMA, 40% PG, 40% PEG 400 Requires slow infusion; potential for vehicle toxicity.[11][12]
Complexation 20-40% HP-β-CD in Saline Generally better tolerated; can be viscosity-limiting.
Intraperitoneal (IP) Micellar Solution 10% Solutol HS 15 in Saline Solution is preferred to avoid irritation and ensure absorption.[7]

| Subcutaneous (SC) | Oil Depot | Sesame Oil or MCT | Provides sustained release; for lipophilic compounds.[8] |

Section 3: Detailed Formulation Protocols

G cluster_solution Solution-Based cluster_dispersion Dispersion-Based Start Select Formulation Strategy (Based on Route & Dose) pH_adjust pH Adjustment (Aqueous Buffer) Start->pH_adjust Cosolvent Co-solvent (PEG, DMSO, etc.) Start->Cosolvent Cyclodextrin Complexation (HP-β-CD) Start->Cyclodextrin Suspension Suspension (CMC, Tween 80) Start->Suspension Check_Solubility Is Compound Completely Dissolved? pH_adjust->Check_Solubility Cosolvent->Check_Solubility Cyclodextrin->Check_Solubility Check_Homogeneity Is Suspension Homogeneous? Suspension->Check_Homogeneity Check_Solubility->Suspension No, try suspension Final_QC Final QC: - Visual Inspection - pH Check - Potency (HPLC) Check_Solubility->Final_QC Yes Check_Homogeneity->Start No, re-optimize Check_Homogeneity->Final_QC Yes

Protocol 3.1: Preparation of a Co-solvent Formulation (10 mg/mL Target)

Application: Suitable for PO, IP, or IV (with caution and slow infusion).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), ACS Grade

  • Polyethylene Glycol 400 (PEG 400), NF Grade

  • Propylene Glycol (PG), USP Grade

  • Sterile Water for Injection or Saline

Procedure (for a 10 mL batch of 10% DMSO / 40% PEG 400 / 50% Saline):

  • Weigh 100 mg of this compound into a sterile glass vial.

  • Add 1.0 mL of DMSO. Vortex until the compound is fully dissolved. This step is critical; ensure no solid material remains.

  • Add 4.0 mL of PEG 400. Vortex thoroughly until the solution is homogeneous.

  • Slowly add 5.0 mL of Saline while continuously vortexing. Add the aqueous component last and slowly to prevent precipitation.

  • Visually inspect the final solution for clarity and absence of particulates.

  • Measure the final pH.

  • Submit a sample for potency analysis via HPLC (Protocol 1.2).

Protocol 3.2: Preparation of an Aqueous Suspension (20 mg/mL Target)

Application: High-dose oral gavage.

Materials:

  • This compound (micronized, if possible)

  • Carboxymethylcellulose sodium (CMC, low viscosity)

  • Tween 80 (Polysorbate 80)

  • Purified Water

Procedure (for a 10 mL batch):

  • Prepare the Vehicle: In a beaker, add 0.05 g of CMC to ~9.0 mL of purified water. Stir with a magnetic stirrer until fully hydrated (this may take several hours). Add 10 µL of Tween 80 and stir to combine.

  • Weigh the Compound: Weigh 200 mg of this compound.

  • Create a Paste: In a glass mortar, add the weighed compound. Add a small amount (~0.5 mL) of the vehicle and triturate with the pestle to form a smooth, uniform paste. This wetting step is crucial to prevent clumping.

  • Incorporate and Homogenize: Gradually add the remaining vehicle to the mortar while continuing to mix. Transfer the contents back to the beaker.

  • QS to Volume: Rinse the mortar with a small amount of water and add it to the beaker to ensure complete transfer. Adjust the final volume to 10 mL with water.

  • Homogenize: Use a high-shear homogenizer if available to ensure uniform particle distribution.

  • Validation: Maintain constant stirring during sampling for potency analysis and prior to each dose administration to ensure dose uniformity.

Section 4: Formulation Characterization and Stability

A prepared formulation is only useful if it is well-characterized and stable for the duration of its intended use.

4.1. Critical Quality Attributes

  • Appearance: Clear solution or uniform, easily re-suspendable suspension.

  • pH: Must be within a range tolerated by the animal species and route of administration.

  • Potency: The concentration must be within ±10% of the target concentration.

  • Purity/Degradation: No significant degradation products should be observed.

Protocol 4.1: Short-Term Stability Assessment

Objective: To ensure the formulation remains stable from preparation through the final timepoint of a PK/PD study.

Methodology:

  • Prepare a single batch of the final formulation.

  • Divide the batch into aliquots for storage at different conditions (e.g., Room Temperature, 4°C) and for analysis at different time points (e.g., T=0, 4h, 24h, 48h).

  • At each time point, analyze one aliquot for Appearance, pH, Potency, and Purity.

  • Acceptance Criteria: Potency should remain within 90-110% of the initial concentration, with no more than 2% increase in total impurities. The physical appearance should remain unchanged.

Table 2: Example Stability Data Table

Time Point Storage Appearance pH Potency (% of Initial) Purity (% Area)
T=0 - Clear, Colorless 4.5 100.0% 99.8%
T=24h RT Clear, Colorless 4.6 99.5% 99.7%

| T=24h | 4°C | Clear, Colorless | 4.5 | 101.2% | 99.8% |

References

  • Wu, X., et al. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.

  • Kovacevic, M., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods.

  • Goyal, R., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech.

  • Altasciences. (2023). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. The Altascientist.

  • Neervannan, S. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology.

  • Allan Chemical Corporation. (2023). Smart Solvents in Drug Delivery Systems.

  • Kovacevic, M., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. ResearchGate.

  • Nguyen, L., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics.

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs.

  • Fantin, M., et al. (2021). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. Polymers.

  • van den Dikkenberg, J., et al. (2023). Development of a Supramolecular Hydrogel for Intraperitoneal Injections. Macromolecular Bioscience.

  • ResearchGate. (2023). Green Solvents Combined with Bioactive Compounds as Delivery Systems: Present Status and Future Trends.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66335, 5,6,7,8-Tetrahydroquinoline.

  • Gad, S., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology.

  • Nguyen, L., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. National Institutes of Health.

  • Talluri, M.V., et al. (2022). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Drug Discovery Today.

  • Vemula, V. R., & Lagishetty, V. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Materials, Methods and Applications.

  • ResearchGate. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.

  • Maddi, S., et al. (2016). Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for the treatment of triple negative breast cancer. ADMET & DMPK.

  • Fantin, M., et al. (2021). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. PubMed.

  • Lab-Chemicals.Com. This compound, 95%.

  • ResearchGate. Preparation of 5,6,7,8-tetrahydroquinoline derivatives.

  • PubChemLite. This compound (C9H11NO).

  • Benchchem. 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol.

  • Exploring Chemistry. Exploring 5,6,7,8-Tetrahydroquinoline: Properties and Applications.

  • Fisher Scientific. 5,6,7,8-Tetrahydroquinoline, 98% 5 g.

Sources

The Strategic Pivot: 5,6,7,8-Tetrahydroquinolin-3-ol in Modern Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure provides a versatile framework for the development of novel therapeutic agents and is a recurring motif in a diverse array of biologically active alkaloids.[1] Notable examples include the potent acetylcholinesterase inhibitor Huperzine A, used in the management of Alzheimer's disease, and the structurally complex morphinan alkaloids, which form the basis of powerful analgesics.[2][3] The strategic introduction of functional groups onto this saturated heterocyclic system is paramount for modulating pharmacological activity and enabling the construction of intricate molecular architectures. Among the various functionalized derivatives, 5,6,7,8-tetrahydroquinolin-3-ol stands out as a particularly valuable intermediate, offering a hydroxyl group that can be further manipulated or utilized for its hydrogen bonding capabilities in ligand-receptor interactions. This guide provides a comprehensive overview of the synthesis of this compound and its application as a pivotal building block in the synthesis of complex alkaloids.

Part 1: Synthesis of the Key Intermediate: this compound

The efficient preparation of this compound is a critical first step in its utilization for alkaloid synthesis. Several synthetic strategies can be envisioned, with the catalytic hydrogenation of 3-hydroxyquinoline being one of the most direct and atom-economical approaches.

Synthetic Pathway Overview

The synthesis commences with the commercially available 3-hydroxyquinoline. The pyridine ring of the quinoline system is selectively reduced via catalytic hydrogenation to yield the target this compound. This selective reduction is achievable due to the generally higher susceptibility of the nitrogen-containing heterocyclic ring to hydrogenation compared to the benzene ring under specific catalytic conditions.

Synthesis of this compound start 3-Hydroxyquinoline intermediate This compound start->intermediate H₂, Pd/C, EtOH, rt, 4 atm

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation of 3-Hydroxyquinoline

This protocol describes the selective hydrogenation of 3-hydroxyquinoline to afford this compound. The choice of a palladium on carbon (Pd/C) catalyst is crucial for its efficacy in hydrogenating nitrogen-containing heterocycles. Ethanol is selected as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions.

Materials:

  • 3-Hydroxyquinoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Diatomaceous earth (e.g., Celite®)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Reactor Preparation: A 500 mL Parr hydrogenation vessel is charged with 3-hydroxyquinoline (14.5 g, 100 mmol) and anhydrous ethanol (200 mL).

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), 10% Pd/C (1.5 g, ~10 wt%) is carefully added to the reaction mixture. Safety Note: Pd/C is flammable when dry and in the presence of air and organic solvents. Handle with care in an inert atmosphere.

  • Hydrogenation: The reactor is sealed and purged several times with hydrogen gas to remove any residual air. The vessel is then pressurized with hydrogen to 4 atmospheres (atm).

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by observing the cessation of hydrogen uptake from the pressure gauge. Typically, the reaction is complete within 12-24 hours. For more precise monitoring, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed on aliquots carefully removed from the reactor after depressurization.

  • Work-up: Upon completion, the reactor is carefully depressurized, and the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst. The filter cake is washed with additional ethanol (2 x 50 mL) to ensure complete recovery of the product.

  • Isolation and Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford this compound as a crystalline solid.

Expected Yield: 85-95%

Characterization Data: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Parameter Value
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol
AppearanceOff-white to pale yellow crystalline solid
Melting Point188-192 °C

Part 2: Application in Alkaloid Synthesis: A Representative Pathway to a Huperzine A Analogue Core

This compound is a versatile precursor for the synthesis of various alkaloids. Its hydroxyl group can be used as a handle for further functionalization, and the secondary amine can participate in cyclization reactions to build more complex polycyclic systems. The following section outlines a representative synthetic sequence towards the core structure of Huperzine A analogues. While numerous total syntheses of Huperzine A have been reported, often starting from different precursors like (R)-pulegone, this pathway illustrates the utility of our target intermediate.[4][5]

Synthetic Strategy: Building the Tricyclic Core

The strategy involves the construction of the characteristic tricyclic ring system of Huperzine A analogues. This is achieved through a sequence of reactions that first introduce a side chain at the nitrogen atom, followed by an intramolecular cyclization to form the third ring.

Huperzine_A_Analogue_Core_Synthesis cluster_0 Intermediate Synthesis cluster_1 Core Construction Intermediate This compound Alkylation N-Alkylated Intermediate Intermediate->Alkylation 1. Protection (e.g., Boc₂O) 2. Alkylation with a suitable electrophile Cyclization Tricyclic Core Alkylation->Cyclization Intramolecular Cyclization (e.g., Heck or Friedel-Crafts type)

Caption: Workflow for the synthesis of a Huperzine A analogue core.

Detailed Experimental Protocol: A Plausible Route

This protocol provides a plausible, though generalized, multi-step sequence for the elaboration of this compound into a tricyclic core structure reminiscent of Huperzine A. Specific reagents and conditions would require optimization based on the exact nature of the target analogue.

Step 1: Protection of the Hydroxyl and Amino Groups

To control the regioselectivity of subsequent reactions, both the hydroxyl and the secondary amine of this compound are protected.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Suitable protecting group for the hydroxyl (e.g., TBDMSCl, imidazole)

Procedure:

  • To a solution of this compound (14.9 g, 100 mmol) in DCM (200 mL) is added TEA (20.2 g, 200 mmol).

  • The solution is cooled to 0 °C, and Boc₂O (24.0 g, 110 mmol) is added portion-wise.

  • The reaction is stirred at room temperature for 4 hours.

  • A suitable protecting group for the hydroxyl function is then introduced according to standard procedures.

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Introduction of the Side Chain

With the hydroxyl and amino groups protected, a side chain is introduced that will ultimately form the third ring of the tricyclic system. This can be achieved through various cross-coupling reactions.

Step 3: Intramolecular Cyclization

The final key step is the intramolecular cyclization to form the tricyclic core. The choice of cyclization strategy (e.g., Heck reaction, Friedel-Crafts acylation followed by reduction and cyclization) will depend on the nature of the introduced side chain.

Step 4: Deprotection

The protecting groups are removed under appropriate conditions to yield the final tricyclic core of the Huperzine A analogue.

Part 3: Application in Morphinan Alkaloid Synthesis

The 5,6,7,8-tetrahydroquinoline scaffold is also a key structural element in morphinan alkaloids.[3][6] The synthesis of these complex molecules often involves the construction of the tetracyclic core through intramolecular cyclization strategies. This compound can serve as a valuable starting material for the A and B rings of the morphinan skeleton, with the hydroxyl group providing a handle for the formation of the C ring.

Retrosynthetic Analysis of a Morphinan Core

A retrosynthetic analysis of a simplified morphinan core reveals that this compound can be a logical starting point for the construction of the A and B rings. The C and D rings can then be appended through a series of transformations.

Morphinan_Retrosynthesis Morphinan_Core Simplified Morphinan Core Tricyclic_Intermediate Tricyclic Intermediate Morphinan_Core->Tricyclic_Intermediate Ring D formation Tetrahydroquinolin_Derivative Functionalized this compound Tricyclic_Intermediate->Tetrahydroquinolin_Derivative Ring C formation

Caption: Retrosynthetic analysis of a simplified morphinan core.

Conclusion

This compound is a strategically important and versatile intermediate in the synthesis of a wide range of alkaloids. Its efficient preparation via catalytic hydrogenation of 3-hydroxyquinoline makes it an accessible building block for both academic research and industrial drug development. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists to explore the rich chemistry of this scaffold and to develop novel synthetic routes to medicinally important molecules. The ability to leverage the functionality of this compound will undoubtedly continue to drive innovation in the field of alkaloid synthesis.

References

  • Ding, R., Sun, B. F., & Lin, G. Q. (2012). An efficient total synthesis of (-)-huperzine A. Organic letters, 14(17), 4446–4449. [Link]

  • Ding, R., Fu, J. G., Xu, G. Q., Sun, B. F., & Lin, G. Q. (2014). Divergent total synthesis of the Lycopodium alkaloids huperzine A, huperzine B, and huperzine U. The Journal of organic chemistry, 79(1), 240–250. [Link]

  • Chen, R., & Chen, B. (2023). Huperzine alkaloids: forty years of total syntheses. Natural Product Reports, 40(12), 2245-2270. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydroquinolines. Retrieved from [Link]

  • Angeli, A. (2023). Synthesis of Natural Morphinans and Development of Related Alkaloids. In Alkaloids and Other Nitrogen-Containing Derivatives Medicinal Chemistry Lessons From Nature (Vol. 3, pp. 44-70). Bentham Science Publishers. [Link]

  • Nagy, L., Gönczi, C., & Koczka, I. (2021). Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. Molecules, 26(11), 3321. [Link]

  • Skupinska, K. A., McEachern, E. J., Skerlj, R. T., & Bridger, G. J. (2002). Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. The Journal of organic chemistry, 67(22), 7890–7893. [Link]

  • Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • Wikipedia. (2023, October 29). Friedländer synthesis. [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). Previous Friedländer annulation and this work. Retrieved from [Link]

  • Semmelhack, M. F., & Sarpong, R. (2011). Synthesis of (±)-7-Hydroxylycopodine. Organic letters, 13(5), 1234–1237. [Link]

  • Royal Society of Chemistry. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]

  • MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Lycopodium Alkaloids - Synthetic Highlights and Recent Developments. Retrieved from [Link]

  • PubMed. (n.d.). Diversity-oriented synthesis of Lycopodium alkaloids inspired by the hidden functional group pairing pattern. Retrieved from [Link]

  • ACS Publications. (n.d.). Total synthesis of lycopodium alkaloids: (±)-lycopodine, (±)-lycodine, and (±)-lycodoline. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthetic Studies on Tetracyclic Diquinane Lycopodium Alkaloids Magellanine, Magellaninone and Paniculatine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5,6,7,8-tetrahydroquinolin-3-ol. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, with its scaffold appearing in numerous biologically active compounds.[1] The synthesis of this target, however, can present challenges related to yield, purity, and reaction control. The most common and direct route involves the catalytic hydrogenation of 3-hydroxyquinoline, which reduces the pyridine ring while leaving the phenol-containing benzene ring intact.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your experimental outcomes. We will focus on explaining the causality behind experimental choices to empower you with the scientific rationale needed to overcome common hurdles.

Section 1: Primary Synthetic Workflow

The catalytic hydrogenation of 3-hydroxyquinoline is the most prevalent method for synthesizing this compound. This process involves the selective reduction of the nitrogen-containing heterocyclic ring under a hydrogen atmosphere using a metal catalyst.[2][3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_start Setup & Reaction cluster_workup Isolation & Purification A 1. Starting Material (3-Hydroxyquinoline) B 2. Reaction Vessel Setup (Autoclave/Parr Shaker) A->B Add Reagents C 3. Catalytic Hydrogenation (H2, Pd/C, Solvent) B->C Pressurize & Heat D 4. Reaction Workup (Filter Catalyst, Concentrate) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E Crude Product F 6. Final Product (this compound) E->F Pure Product

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction has stalled or is showing low conversion of the starting material. What are the likely causes and solutions?

A1: Low or stalled conversion is a common issue in catalytic hydrogenation. Several factors could be at play:

  • Catalyst Inactivity or Poisoning: The catalyst is the engine of the reaction.

    • Cause: The palladium catalyst (e.g., Pd/C) can be poisoned by impurities such as sulfur or halide compounds present in the starting material or solvent. It can also lose activity due to improper storage or handling (e.g., exposure to air for prolonged periods).

    • Solution:

      • Use High-Purity Reagents: Ensure your 3-hydroxyquinoline and solvent are of high purity. If necessary, recrystallize the starting material.

      • Use Fresh Catalyst: Employ a fresh batch of catalyst from a reputable supplier. For Pd/C, it is often supplied as a paste with water; ensure it has not dried out.

      • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning issues, though this is not ideal for process efficiency.

  • Insufficient Hydrogen Pressure: The reaction is dependent on the concentration of hydrogen available at the catalyst surface.

    • Cause: The hydrogen pressure may be too low for the reaction to proceed at a reasonable rate. Leaks in the hydrogenation apparatus can also lead to a gradual loss of pressure.

    • Solution:

      • Check for Leaks: Ensure all seals on your Parr shaker or autoclave are secure.

      • Increase Pressure: Gradually increase the hydrogen pressure. While atmospheric pressure can work, pressures between 50-500 psi are more typical for quinoline reductions. A patent for a similar process suggests pressures of 8-12 atmospheres (approx. 120-180 psi) can be effective.[4]

  • Inappropriate Reaction Temperature:

    • Cause: The temperature may be too low, resulting in slow kinetics.

    • Solution: Gently warm the reaction. Temperatures between 40-70°C often provide a good balance between reaction rate and selectivity.[4] Avoid excessively high temperatures, which can promote side reactions.

Q2: I'm observing significant byproducts, particularly over-reduction of the benzene ring or dehydroxylation. How can I improve selectivity?

A2: Selectivity is crucial for maximizing yield and simplifying purification. The goal is to reduce only the pyridine ring.

  • Cause: Overly aggressive reaction conditions or a highly active catalyst can lead to the reduction of the carbocyclic (benzene) ring or cleavage of the C-O bond (dehydroxylation). Platinum-based catalysts (like PtO₂) are generally more aggressive than palladium catalysts for aromatic ring reduction.

  • Solution:

    • Catalyst Choice: Use 5% or 10% Palladium on Carbon (Pd/C), which is generally selective for the N-heterocycle reduction. Avoid platinum catalysts unless necessary.

    • Control Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.

    • Optimize Temperature and Pressure: Use the mildest conditions that afford a reasonable reaction rate. Start with lower temperatures (e.g., room temperature to 40°C) and pressures (e.g., 50 psi) and only increase if the reaction is too slow.

    • Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or acetic acid are commonly used. Acetic acid can sometimes enhance the rate by protonating the quinoline nitrogen, making it more susceptible to reduction.

Q3: Purification of the final product is challenging due to persistent impurities. What are the best practices?

A3: The amphoteric nature of this compound (containing both a basic amine and an acidic phenol) can complicate purification.

  • Cause: Impurities may include unreacted starting material, over-reduced products, or baseline material on silica gel. The product itself can streak on silica gel columns.

  • Solution:

    • Acid-Base Extraction: This is a powerful technique for this class of compounds.

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).

      • Wash with a mild aqueous acid (e.g., 1M HCl) to protonate the basic nitrogen and pull the product into the aqueous layer, leaving non-basic impurities behind.

      • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to pH ~8-9 and extract the product back into an organic solvent.

      • Wash with brine, dry over Na₂SO₄, and concentrate.

    • Column Chromatography:

      • Deactivate Silica: To prevent streaking, silica gel can be pre-treated with a base. Prepare your slurry using a solvent system containing a small amount of triethylamine (~1-2%).

      • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the recommended starting protocol for a first-time synthesis?

A: For a robust starting point, consider the following parameters:

ParameterRecommended ConditionRationale
Substrate 3-Hydroxyquinoline1.0 equivalent
Catalyst 10% Pd/C (5-10 mol%)Good selectivity for N-heterocycle reduction.[3]
Solvent Ethanol or Acetic AcidProtic solvents that work well for hydrogenation.
H₂ Pressure 100 psi (approx. 7 atm)Effective pressure without being overly aggressive.
Temperature 50 °CBalances reaction rate and selectivity.[4]
Reaction Time 12-24 hoursMonitor by TLC/LC-MS for completion.

Q: Are there viable alternative synthetic routes to this molecule?

A: Yes, while catalytic hydrogenation is the most direct, other strategies exist for constructing the tetrahydroquinoline core, although they are less common for this specific substitution pattern.

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone.[5][6] To synthesize the target molecule, one would need a suitably substituted aminophenol and a three-carbon carbonyl component, which is a more complex and less direct approach than hydrogenation.

  • "Borrowing Hydrogen" Methodology: Modern methods use catalysts (e.g., based on Manganese, Molybdenum, or Ruthenium) to couple 2-aminobenzyl alcohols with other alcohols in a one-pot cascade reaction to form tetrahydroquinolines.[7][8] This is an elegant, atom-economical approach but requires specifically substituted starting materials that may not be readily available.

Q: How should I handle and store the final product?

A: this compound contains a secondary amine and a phenol, making it susceptible to air oxidation over time, which can result in discoloration (often turning brownish).

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially when storing for long periods.

  • Storage: Store in a tightly sealed container in a cool, dark place. For long-term storage, refrigeration under an inert atmosphere is recommended.[9]

Section 4: Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific laboratory setup and reagent quality.

Objective: To synthesize this compound via catalytic hydrogenation of 3-hydroxyquinoline.

Materials:

  • 3-Hydroxyquinoline (1.0 g, 6.89 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet with H₂O (0.74 g, 0.34 mmol, 5 mol% Pd)

  • Ethanol (or Glacial Acetic Acid), 50 mL

  • Hydrogen gas (high purity)

  • Celite®

  • Ethyl Acetate, Hexanes, Triethylamine (for chromatography)

  • Sodium Sulfate (anhydrous)

Procedure:

  • Vessel Charging: To a high-pressure reaction vessel (e.g., a Parr shaker hydrogenation bottle), add 3-hydroxyquinoline (1.0 g).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety Note: Palladium on carbon is flammable, especially when dry. Handle with care.

  • Solvent Addition: Add 50 mL of ethanol. The solvent should be degassed prior to use if possible.

  • Hydrogenation:

    • Seal the vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen to remove all air.

    • Pressurize the vessel to 100 psi with hydrogen.

    • Begin vigorous stirring and heat the reaction to 50 °C.

  • Reaction Monitoring:

    • Monitor the reaction by observing the drop in hydrogen pressure.

    • Periodically (e.g., every 4-6 hours), a small aliquot can be carefully depressurized, removed, filtered through a syringe filter, and analyzed by TLC (Mobile Phase: 50% Ethyl Acetate in Hexanes + 1% Triethylamine) or LC-MS to check for the disappearance of the starting material.

  • Workup:

    • Once the reaction is complete (typically 12-24 hours), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench it with water after filtration.

    • Wash the filter cake with additional ethanol (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a solvent gradient, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate. Add 1% triethylamine to the solvent system to prevent product streaking.

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid or pale oil.

References

  • Mondal, S., & Ghorai, P. (2025). Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines. American Chemical Society. Available from: [Link]

  • Hofmann, N., Homberg, L., & Hultzsch, K. C. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(20), 7964–7970. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Available from: [Link]

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070. Available from: [Link]

  • Wikipedia. (n.d.). Tetrahydroquinoline. Available from: [Link]

  • Larkin, M. A., Cook, P. D. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7095-7104. Available from: [Link]

  • Chen, Y., Fayad, E., Binjawhar, D. N., & Qin, H. L. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. ResearchGate. Available from: [Link]

  • Gao, B., Han, Z. (2023). Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis. The Journal of Organic Chemistry, 88(5), 2931-2939. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline. Available from: [Link]

  • Pelliccia, S., et al. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 27(19), 6614. Available from: [Link]

  • Maghsoodlou, M. T., et al. (2013). Preparation of 5,6,7,8-tetrahydroquinoline derivatives. ResearchGate. Available from: [Link]

  • Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 533-553. Available from: [Link]

  • Al-Tel, T. H. (1993). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-3. Available from: [Link]

  • Mobbili, G., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 760. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available from: [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437-2442. Available from: [Link]

  • Google Patents. (2012). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • Ghorab, M. M., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of the Iranian Chemical Society, 19, 135-149. Available from: [Link]

  • ResearchGate. (2025). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Available from: [Link]

  • Al-otaibi, A. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports, 14(1), 3959. Available from: [Link]

Sources

addressing solubility issues of 5,6,7,8-tetrahydroquinolin-3-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,6,7,8-Tetrahydroquinolin-3-ol

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted tetrahydroquinoline, this molecule possesses a unique physicochemical profile that can make it challenging to work with in standard biological buffers.[1][2][3] This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues, ensuring the reliability and reproducibility of your experimental results. Our approach is rooted in first principles, moving from simple adjustments to more complex formulation strategies, all while maintaining the integrity of your assay system.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous buffer?

A: The solubility of this compound is dictated by its chemical structure. It contains a basic nitrogen atom within the quinoline ring system and a weakly acidic hydroxyl (phenol-like) group. Its predicted XlogP is 1.7, indicating a degree of lipophilicity.[4] This dual acidic/basic nature means the compound's charge, and therefore its aqueous solubility, is highly dependent on the pH of the buffer.[5] At a pH where the molecule is neutral, it will be at its least soluble. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the specific buffer conditions (pH, ionic strength, temperature) you are using.

Q2: What is the first and most critical step I should take to improve solubility?

A: pH adjustment. Given the ionizable nature of the compound, adjusting the pH of your buffer is the most direct and effective initial strategy.[6][][8] The tetrahydroquinoline nitrogen is basic. By lowering the pH of the buffer to be well below the pKa of this nitrogen, you will protonate it, forming a positively charged cation. This salt form will be significantly more soluble in aqueous media than the neutral form.[5]

  • Actionable Advice: Prepare a concentrated stock solution in an organic solvent like DMSO. Then, when diluting into your final aqueous buffer, use a buffer with a pH of 1-2 units lower than the compound's basic pKa. For most quinoline-like nitrogens, a buffer pH between 4.0 and 6.0 is a good starting point. Conversely, if targeting the acidic phenol, a pH above its pKa would be needed, but protonating the basic nitrogen is typically a more effective strategy for aqueous solubility.

Q3: I've tried adjusting the pH, but I'm still seeing precipitation at my desired concentration. What's next?

A: The next step is to introduce a co-solvent into your final assay buffer, but this must be done with careful consideration for your experimental system (e.g., cell-based vs. enzymatic assay).[][9] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[8]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most common choices.[10]

  • Critical Consideration: Co-solvents can impact biological assays.[11][12] It is imperative to determine the maximum tolerable concentration of the co-solvent in your specific assay that does not cause artifacts (e.g., cytotoxicity, enzyme inhibition).[13][14] For most cell-based assays, the final DMSO or ethanol concentration should be kept below 0.5%, and often below 0.1%.[12][14][15]

Q4: My cell-based assay is highly sensitive to organic solvents. Are there alternatives to co-solvents?

A: Yes. Cyclodextrins are an excellent alternative for solubilizing hydrophobic compounds in sensitive biological systems.[16][17][18] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] The this compound molecule can become encapsulated within this cavity, forming an inclusion complex. This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound without the use of organic co-solvents.[16][20]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.

Q5: Can the type of buffer I use, even at the same pH, affect solubility?

A: Absolutely. Buffer species can directly interact with your compound or alter the effectiveness of other solubilizing agents.[21][22] For example, phosphate buffers have been shown to influence the solubility and complexation of compounds differently than citrate or bicarbonate buffers.[23][24] The ionic strength of the buffer can also play a role.[25] If you are facing persistent issues, consider testing your compound's solubility in alternative buffer systems (e.g., MES, HEPES, Tris) at the target pH.

Troubleshooting Workflow & Decision Guide

This workflow provides a systematic approach to diagnosing and solving solubility issues with this compound.

Solubility_Troubleshooting start Start: Precipitation of This compound Observed prep_stock Prepare Concentrated Stock in 100% DMSO (e.g., 10-50 mM) start->prep_stock ph_adjust Strategy 1: pH Adjustment Dilute into acidic buffer (pH 4-6) prep_stock->ph_adjust check_sol_1 Is Compound Soluble at Target Concentration? ph_adjust->check_sol_1 cosolvent Strategy 2: Co-solvents Maintain low final DMSO % (<0.5%) check_sol_1->cosolvent No success Success: Proceed with Experiment (Include vehicle controls) check_sol_1->success Yes check_assay Is Co-solvent Level Compatible with Assay? cosolvent->check_assay check_sol_2 Is Compound Soluble? cyclodextrin Strategy 3: Cyclodextrins Use HP-β-CD or SBE-β-CD check_sol_2->cyclodextrin No check_sol_2->success Yes check_assay->check_sol_2 Yes check_assay->cyclodextrin No (Assay Interference) check_sol_3 Is Compound Soluble? cyclodextrin->check_sol_3 check_sol_3->success Yes fail Consult Formulation Specialist (Consider advanced methods like solid dispersions) check_sol_3->fail No

Caption: Troubleshooting workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This is the foundational step for all subsequent solubilization attempts. The goal is to create a high-concentration, fully dissolved stock that can be diluted into aqueous systems.

  • Weighing: Accurately weigh the desired amount of this compound powder into a sterile, appropriate-sized glass vial or microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Gentle Warming (Optional): If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes, followed by additional vortexing.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates. This is your validated stock solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO over time.[26]

Protocol 2: Solubilization via pH-Adjusted Buffer

This protocol details the dilution of the DMSO stock into an acidic buffer to achieve the final working concentration.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., Phosphate, MES) and adjust the pH to a value between 4.0 and 6.0 using HCl.

  • Serial Dilution (Recommended): To avoid shocking the compound and causing precipitation, perform a serial dilution.

    • a. Add a small volume of your DMSO stock (e.g., 2 µL of 10 mM stock) to a larger volume of your pH-adjusted buffer (e.g., 98 µL) to make an intermediate dilution.

    • b. Vortex the intermediate dilution immediately and thoroughly.

    • c. Perform subsequent dilutions from this intermediate stock into the final assay medium.

  • Direct Dilution (for lower concentrations): Add the required volume of DMSO stock directly to the final volume of pH-adjusted assay buffer while vortexing to ensure rapid mixing. The key is to add the small volume of DMSO stock to the large volume of buffer, never the other way around.[11]

  • Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation before use.

Protocol 3: Solubilization using Cyclodextrins

This protocol is ideal for solvent-sensitive assays.

  • Prepare Cyclodextrin Solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer to create a stock solution (e.g., 10-40% w/v). This solution should be clear.

  • Complex Formation:

    • a. Add the required volume of your 100% DMSO stock solution of this compound directly to the HP-β-CD buffer solution.

    • b. Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Final Dilution: This cyclodextrin-complexed solution can now be treated as a highly water-soluble stock and diluted further into your final assay buffer as needed.

  • Control Group: Remember to include a vehicle control in your experiment containing the same final concentration of HP-β-CD and DMSO used for your test compound.

Summary of Solubilization Strategies

StrategyMechanism of ActionRecommended Use CaseProsCons / Assay Compatibility
pH Adjustment Increases the fraction of the ionized (charged) form of the molecule, which is more polar and water-soluble.[5][27]First-line approach for all assays.Simple, cost-effective, minimal assay interference if buffer is compatible.[]Only effective for ionizable compounds; requires assay to be tolerant of the required pH.
Co-solvents Reduces the polarity of the bulk solvent (water), making it a more favorable environment for lipophilic compounds.[][8]When pH adjustment alone is insufficient.High solubilizing power for many compounds.[9]Potential for cytotoxicity or direct assay interference. Final concentration must be carefully controlled (typically <0.5%).[10][12][15]
Cyclodextrins Encapsulates the hydrophobic compound within a hydrophilic shell, forming a water-soluble inclusion complex.[16][19]Solvent-sensitive assays (e.g., primary cell culture, some enzymatic assays).Low toxicity, high biocompatibility.[13]More expensive; can potentially interact with other components of the assay medium. May not work for all compounds.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: PubMed Central URL: [Link]

  • Title: Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review Source: afrjpharmacol.com URL: [Link]

  • Title: (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY Source: ResearchGate URL: [Link]

  • Title: Solubility enhancement and application of cyclodextrins in local drug delivery Source: journal-jpt.org URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: The effect of buffer species on biorelevant dissolution and precipitation assays – Comparison of phosphate and bicarbonate buffer Source: SciSpace URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC Source: PubMed Central URL: [Link]

  • Title: Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis Source: ResearchGate URL: [Link]

  • Title: Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC Source: NIH URL: [Link]

  • Title: Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC Source: NIH URL: [Link]

  • Title: Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review Source: link.springer.com URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: ResearchGate URL: [Link]

  • Title: Techniques to Enhance Solubility of hydrophobic Drugs: An Overview Source: innovareacademics.in URL: [Link]

  • Title: Effect of Buffer Species on the Inclusion Complexation of Acidic Drug Celecoxib with Cyclodextrin in Solution Source: Ovid URL: [Link]

  • Title: Why Does pH Influence A Substance's Dissolution? Source: YouTube URL: [Link]

  • Title: Tetrahydroisoquinoline - Solubility of Things Source: solubilityofthings.com URL: [Link]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays - PMC Source: NIH URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: link.springer.com URL: [Link]

  • Title: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF Source: ResearchGate URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: Int J Pharm Chem Anal URL: [Link]

  • Title: Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture Source: NIH URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: Scilit URL: [Link]

  • Title: 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 Source: PubChem URL: [Link]

  • Title: Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells Source: Avicenna Journal of Medical Biochemistry URL: [Link]

  • Title: this compound (C9H11NO) Source: PubChemLite URL: [Link]

  • Title: this compound [P97941] Source: ChemUniverse URL: [Link]

  • Title: Tetrahydroquinoline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Exploring 5,6,7,8-Tetrahydroquinoline: Properties and Applications Source: mit-ivy.com URL: [Link]

  • Title: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors Source: MDPI URL: [Link]

Sources

stability assessment of 5,6,7,8-tetrahydroquinolin-3-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5,6,7,8-tetrahydroquinolin-3-ol. This document provides in-depth guidance, troubleshooting, and standardized protocols for researchers, scientists, and drug development professionals working with this compound. Our goal is to equip you with the necessary knowledge to anticipate stability challenges, design robust experiments, and ensure the integrity of your results.

Frequently Asked Questions (FAQs): Understanding Core Stability

This section addresses the most common initial questions regarding the stability of this compound.

Question 1: What are the primary structural features of this compound that influence its stability?

Answer: The stability profile of this compound is dictated by two key structural motifs:

  • The 5,6,7,8-Tetrahydroquinoline Core: Unlike the fully aromatic and more stable quinoline, this partially saturated ring system is susceptible to oxidative aromatization. This process involves the loss of hydrogen atoms to form the corresponding quinoline, a transformation that can be promoted by various oxidizing agents, heat, or light.[1][2]

  • The Phenolic Hydroxyl (-OH) Group at Position 3: Phenols are electron-rich and are highly susceptible to oxidation. This can lead to the formation of colored quinone-like species, especially in the presence of oxygen, metal ions, or under basic pH conditions.

The interplay between these two features means the compound's primary stability liability is oxidative degradation.

Question 2: My solution of this compound is turning yellow/brown. What is causing this discoloration?

Answer: Discoloration is a classic indicator of degradation for this class of compounds.[3] The most probable cause is oxidation. There are two likely pathways contributing to the formation of colored byproducts:

  • Oxidation of the Phenol: The phenolic group can be oxidized to form highly conjugated, colored quinone or quinone-imine structures.

  • Aromatization of the Tetrahydro-Ring: The conversion of the tetrahydroquinoline to the fully aromatic quinoline system extends the conjugated π-system. While quinolin-3-ol itself may not be strongly colored, its subsequent oxidation products can be.

This process is often accelerated by exposure to air (oxygen), light, or trace metal impurities in solvents or reagents.[1][3]

Question 3: How does pH affect the stability of this compound in aqueous solutions?

Answer: The stability of this compound is significantly dependent on pH.

  • Alkaline Conditions (pH > 8): In basic solutions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is extremely electron-rich and far more susceptible to oxidation than the protonated phenol. Therefore, degradation is often rapidly accelerated under basic conditions.

  • Acidic Conditions (pH < 4): While the phenol is more stable against oxidation, strong acidic conditions can potentially promote other degradation pathways, though typically at a slower rate than base-catalyzed oxidation. The pyridine nitrogen will be protonated, which may alter the electronic properties and reactivity of the entire ring system.

  • Neutral Conditions (pH 6-8): The compound generally exhibits its greatest stability in a neutral or slightly acidic pH range. For experimental work, using a buffered solution (e.g., phosphate or citrate buffer) is highly recommended to prevent pH drifts that could induce degradation.[3]

Question 4: Is this compound sensitive to light?

Answer: Yes, compounds containing a quinoline or related heterocyclic scaffold are often photosensitive.[3][4][5] Exposure to UV or even ambient laboratory light can provide the energy to initiate photo-oxidative processes or other rearrangement reactions. This is a critical handling parameter.

Troubleshooting Recommendation: Always store both the solid compound and its solutions protected from light (e.g., in amber vials or by wrapping containers in aluminum foil). When running experiments, minimize light exposure unless photostability is the specific variable being tested.[3]

Troubleshooting & Experimental Design

This section provides practical guidance for designing experiments and troubleshooting common issues.

Issue 1: I am observing inconsistent results or loss of potency in my biological assays.

Answer: This is a strong indication of compound degradation. Inconsistent results often arise from the variable degradation of stock solutions or solutions used during the assay itself.

Validation Workflow:

  • Prepare Fresh Solutions: Always prepare fresh solutions from solid material for critical experiments. Avoid using aged stock solutions without first verifying their purity.

  • Conduct a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to rapidly identify its vulnerabilities. This is a standard practice in pharmaceutical development.[6][7][8][9]

  • Develop a Stability-Indicating Analytical Method: Use an analytical technique, typically High-Performance Liquid Chromatography (HPLC), that can separate the intact parent compound from its degradation products. This allows you to quantify the purity of your solutions over time.

Potential Degradation Pathways

The diagram below illustrates the most probable degradation pathways for this compound under experimental stress conditions.

Caption: Predicted degradation pathways for this compound.

Methodologies & Protocols
Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a forced degradation study to understand the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradants.[8]

Experimental Workflow Diagram

G arrow > start Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) stress Aliquot and Subject to Stress Conditions start->stress acid Acid Hydrolysis 0.1 M HCl, 60°C stress->acid neutralize Sample at Time Points (e.g., 2, 8, 24h) Neutralize Acid/Base Samples base Base Hydrolysis 0.1 M NaOH, RT oxidative Oxidation 6% H₂O₂, RT thermal Thermal 80°C (Solid & Solution) photo Photolytic ICH Q1B Light Exposure analyze Analyze by Stability-Indicating HPLC-PDA/MS Method neutralize->analyze end Identify Degradants & Assess Mass Balance analyze->end

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Keep at room temperature, as degradation is expected to be rapid.[3]

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.[3]

    • Thermal:

      • Solution: Place a sealed vial of the stock solution in an oven at 80°C.

      • Solid: Place a small amount of the solid compound in an open vial in an oven at 80°C.[3]

    • Photolytic: Expose the stock solution in a chemically inert, transparent container to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sampling and Analysis:

    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).

    • For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze immediately using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from potential degradation products.

Recommended Parameters:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent hydrophobic retention and high resolution for separating structurally similar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures good peak shape for the basic nitrogen in the quinoline ring.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good elution strength.
Gradient 5% to 95% B over 15 minutesA broad gradient is essential in a development setting to ensure elution of all potential degradants, which may have very different polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature improves peak shape and reduces viscosity.
Detection PDA/DAD at 220-400 nmAllows for the detection of compounds with different chromophores and is critical for peak purity analysis.
Injection Vol. 2 µL

Method Validation: The method must be validated for specificity, linearity, accuracy, and precision. Specificity is demonstrated by showing that the degradation product peaks are well-resolved from the parent peak (resolution > 2) and by performing peak purity analysis using the PDA detector.[3]

References
  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. National Institutes of Health (NIH). [Link]

  • Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Royal Society of Chemistry. [Link]

  • Selective Electrochemical Oxidation of Tetrahydroquinolines to 3,4-Dihydroquinolones. Royal Society of Chemistry. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. [Link]

  • The Reaction Kinetics of the Acid Hydrolysis of Phenolic Ethers. Royal Society of Chemistry. [Link]

  • Phenol ether - Wikipedia. Wikipedia. [Link]

  • Thermodynamics of tetrahydroquinoline oxidation. The detailed... ResearchGate. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein-Journals. [Link]

  • Analytical Methods for Phenolic Compounds. Scribd. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. National Institutes of Health (NIH). [Link]

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. SpringerLink. [Link]

Sources

Technical Support Center: Troubleshooting the Crystallization of 5,6,7,8-Tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6,7,8-Tetrahydroquinolin-3-ol is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development.[1] Its structure, featuring a polar hydroxyl group and a basic nitrogen atom within the quinoline scaffold, presents unique challenges during purification by crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during the crystallization of this and structurally similar compounds. Our approach is rooted in explaining the causal mechanisms behind crystallization phenomena to empower users to make informed decisions in their laboratory work.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in designing a successful crystallization strategy. Its polarity is a key determinant for solvent selection.

PropertyValueSource
Molecular Formula C₉H₁₁NO[2][3]
Molecular Weight 149.19 g/mol [2]
Appearance Solid
Predicted Polarity HighInferred from structure
Storage Conditions Inert atmosphere, Room Temperature[2]

Section 2: Troubleshooting Guide (Q&A Format)

This section directly addresses the most common problems encountered during the crystallization of this compound.

Q1: My this compound fails to crystallize from solution. What are the likely causes and how can I induce crystallization?

A1: The most common reason for crystallization failure is that the solution is not sufficiently supersaturated.[4] Supersaturation is the essential driving force for crystal formation.

  • Causality: For crystals to form, the concentration of the solute must exceed its solubility at a given temperature. If too much solvent was used initially, the solution might remain unsaturated or only marginally saturated even after cooling.

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[5] The microscopic imperfections on the glass provide nucleation sites where crystals can begin to form.

    • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the cooled solution.[5] A seed crystal acts as a template, bypassing the initial energy barrier for nucleation and promoting crystal growth.

    • Reduce Solvent Volume: Carefully evaporate a portion of the solvent using a gentle stream of nitrogen or a rotary evaporator.[4] Re-heat the solution to ensure homogeneity and then allow it to cool again.

    • Drastic Cooling: If other methods fail, cool the solution to a lower temperature using an ice-salt bath or a freezer.[4] This significantly reduces the solubility of the compound, which may force crystallization. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q2: The compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" is the separation of the solute from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[6] This is a frequent issue with polar compounds when the solution is highly supersaturated or cooled too quickly.[4][5]

  • Causality: Oiling out occurs when the solute comes out of solution at a temperature that is above its melting point in the chosen solvent system. The presence of impurities can also depress the melting point, exacerbating the problem.[4][5]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-20%) more of the "good" solvent to reduce the supersaturation level.[4][5]

    • Slow Down the Cooling Process: Allow the flask to cool to room temperature very slowly on the benchtop, perhaps insulated with a cloth or paper towels, before moving it to an ice bath.[4] Very slow cooling is often the key to preventing oiling out.

    • Change the Solvent System: The solubility curve in the current solvent may be too steep. Consider switching to a solvent in which the compound is less soluble when hot, requiring a larger volume but providing a more gradual change in solubility upon cooling. A mixed-solvent system can also be effective.

Q3: Crystallization happened too quickly, resulting in a fine powder. How can I obtain larger, higher-quality crystals?

A3: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice and generally leads to the formation of small, poorly defined crystals.[5] The goal is to slow down the crystal growth process to allow for the orderly arrangement of molecules.

  • Causality: This issue arises from an excessively high level of supersaturation upon cooling. The system rapidly relieves this state by forming a large number of nuclei simultaneously, which then grow into a mass of small crystals.

  • Troubleshooting Steps:

    • Use More Solvent: Re-heat the solution to re-dissolve the solid. Add a slight excess of hot solvent beyond the minimum amount needed for dissolution.[5] This lowers the supersaturation level and ensures the solution remains saturated for a longer period during cooling.

    • Insulate the Flask: After dissolving the compound in the hot solvent, allow it to cool slowly in an insulated container (e.g., a Dewar flask or a beaker filled with hot water). This minimizes the thermal shock and promotes the growth of larger, more perfect crystals.

Q4: My final crystal yield is very low. What steps can I take to improve it?

A4: A low yield is typically due to either incomplete crystallization (too much product remaining in the mother liquor) or physical loss of product during transfer and washing steps.

  • Causality: The most common cause is using too much solvent during the initial dissolution step.[5] Since some compound will always remain dissolved, a larger volume of solvent will retain a larger amount of the product.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Be meticulous in using the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions.

    • Ensure Thorough Cooling: Cool the flask in an ice bath for at least 20-30 minutes before filtration to maximize the precipitation of the solid.[6]

    • Recover a Second Crop: Do not discard the filtrate (mother liquor) immediately. Reduce its volume by 50-75% via evaporation and cool it again to see if a second crop of crystals will form. Note that this second crop may be less pure than the first.

    • Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent.[6] Using room temperature or warm solvent will re-dissolve a significant portion of your product.

Section 3: Experimental Protocols

These protocols provide a starting point for the crystallization of this compound.

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

Ethanol is often a good starting point for polar, hydrogen-bond-donating compounds like this one.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring or swirling. Continue adding small portions of ethanol until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature on the benchtop. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)

This is a powerful technique where the compound is soluble in one solvent ("good" solvent, e.g., ethyl acetate) and insoluble in the other ("poor" solvent, e.g., hexane).[6][7]

  • Dissolution: Dissolve the crude solid in the minimum amount of warm ethyl acetate in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still warm, add hexane dropwise with constant swirling. Continue adding hexane until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of ethyl acetate to re-dissolve the precipitated solid and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath. Crystals should form as the solubility decreases.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash with a small amount of a pre-chilled mixture of ethyl acetate/hexane (using the same ratio that induced cloudiness).

  • Drying: Dry the purified crystals under vacuum.

Section 4: Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for addressing common crystallization problems.

G Start Dissolve Crude Compound in Minimum Hot Solvent Cool Cool Solution Slowly Start->Cool Result Observe Outcome Cool->Result Crystals Good Crystals Formed (Filter, Wash, Dry) Result->Crystals Success NoCrystals Problem: No Crystals Form Result->NoCrystals Failure OilingOut Problem: Compound 'Oils Out' Result->OilingOut Failure CrashOut Problem: Crystals 'Crash Out' (Fine Powder) Result->CrashOut Failure Solve_NoCrystals Solution: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume NoCrystals->Solve_NoCrystals Solve_OilingOut Solution: 1. Re-heat to Dissolve Oil 2. Add More 'Good' Solvent 3. Cool Much Slower OilingOut->Solve_OilingOut Solve_CrashOut Solution: 1. Re-heat to Dissolve 2. Add Slight Excess Solvent 3. Cool Slower (Insulate) CrashOut->Solve_CrashOut Solve_NoCrystals->Cool Re-attempt Solve_OilingOut->Cool Re-attempt Solve_CrashOut->Cool Re-attempt

Sources

Technical Support Center: Optimization of Reaction Conditions for 5,6,7,8-Tetrahydroquinolin-3-ol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5,6,7,8-tetrahydroquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the synthesis of derivatives from this versatile scaffold. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] This guide will focus on the practical aspects of derivatizing the hydroxyl group at the 3-position, a key handle for chemical modification.

I. Core Concepts in Derivatization

The derivatization of this compound primarily involves reactions of the hydroxyl group, such as etherification and esterification, and potential reactions at the nitrogen atom of the tetrahydroquinoline ring system. Understanding the interplay between these reactive sites is crucial for successful synthesis.

Diagram: Key Derivatization Pathways

A This compound B O-Alkylation (Etherification) A->B R-X, Base C O-Acylation (Esterification) A->C RCOCl or (RCO)2O, Base D N-Alkylation A->D R'-X, Base E 3-Alkoxy-5,6,7,8-tetrahydroquinoline B->E F 5,6,7,8-Tetrahydroquinolin-3-yl Ester C->F G 1-Alkyl-5,6,7,8-tetrahydroquinolin-3-ol D->G

Caption: Key derivatization pathways for this compound.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the derivatization of this compound, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Insufficiently strong base: The hydroxyl group of this compound is phenolic in nature and requires a suitable base for deprotonation. 2. Poor quality of starting material or reagents: Degradation of the tetrahydroquinoline or the alkylating/acylating agent can inhibit the reaction. 3. Inappropriate solvent: The solvent may not be suitable for the reaction conditions (e.g., not polar enough to dissolve reactants, or reactive under the reaction conditions). 4. Low reaction temperature: The activation energy for the reaction may not be overcome at the chosen temperature.1. Base Selection: For O-alkylation, consider stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile. For O-acylation, an organic base such as triethylamine (TEA) or pyridine is often sufficient. 2. Reagent Purity: Ensure the purity of the starting material and reagents. Use freshly opened or properly stored reagents. 3. Solvent Choice: Use a dry, polar aprotic solvent for most derivatizations. Ensure the solvent is anhydrous, as water can quench strong bases and hydrolyze acylating agents. 4. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS.
Formation of Multiple Products (Mixture of O- and N-derivatives) 1. Competitive N-alkylation/acylation: The nitrogen atom in the tetrahydroquinoline ring can also be nucleophilic, leading to a mixture of O- and N-substituted products. 2. Use of a non-selective base: Some bases can deprotonate both the hydroxyl group and the N-H bond (if present as a secondary amine), leading to competing reactions.1. Protecting Group Strategy: If selective O-derivatization is desired, consider protecting the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz) prior to derivatization of the hydroxyl group. 2. Reaction Condition Optimization: Carefully control the stoichiometry of the base and the electrophile. In some cases, using a weaker base or lower temperature may favor O-derivatization. For N-alkylation, reductive amination from the corresponding quinoline is a common strategy.[2][3]
Decomposition of Starting Material or Product 1. Harsh reaction conditions: High temperatures or the use of very strong bases/acids can lead to decomposition of the tetrahydroquinoline ring system. 2. Oxidation: The tetrahydroquinoline ring can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.1. Milder Conditions: Explore milder reaction conditions, such as using a weaker base, lower temperature, or a different solvent. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficult Product Isolation/Purification 1. Similar polarity of product and starting material: If the derivatization results in a product with a polarity similar to the starting material, separation by column chromatography can be challenging. 2. Formation of emulsions during workup: The presence of both basic nitrogen and a phenolic hydroxyl group can lead to the formation of emulsions during aqueous workup.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. Sometimes a small change in the eluent composition can significantly improve separation. 2. Workup Modification: Adjust the pH of the aqueous layer during extraction to ensure the product and any basic impurities are in their neutral forms. Adding brine can also help to break emulsions.

III. Frequently Asked Questions (FAQs)

Q1: What are the best general conditions for O-alkylation (ether synthesis) of this compound?

A1: A common and effective method for O-alkylation is the Williamson ether synthesis. This typically involves deprotonating the hydroxyl group with a base, followed by reaction with an alkyl halide.

  • Recommended Protocol:

    • Dissolve this compound in a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a slight excess (1.1-1.5 equivalents) of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

    • Stir the mixture at room temperature for 30-60 minutes to allow for deprotonation.

    • Add the alkylating agent (e.g., alkyl bromide or iodide) and heat the reaction as necessary (e.g., 60-80 °C), monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Purify the crude product by column chromatography.

Q2: How can I selectively achieve N-alkylation of the tetrahydroquinoline ring?

A2: Direct N-alkylation of this compound can be competitive with O-alkylation. A more controlled approach is often a one-pot tandem reduction of a substituted quinoline followed by reductive alkylation.[3]

  • Conceptual Workflow:

    • Start with the corresponding 3-hydroxyquinoline.

    • Perform a reduction of the quinoline ring to the tetrahydroquinoline.

    • In the same pot, introduce an aldehyde or ketone in the presence of a reducing agent (reductive amination) to introduce the N-alkyl group. Arylboronic acids have been shown to catalyze this transformation effectively.[2][3]

Diagram: Reductive Amination Workflow

A 3-Hydroxyquinoline B Reduction A->B H2, Catalyst or Hantzsch Ester C This compound B->C D Reductive Amination C->D RCHO, [H] E 1-Alkyl-5,6,7,8-tetrahydroquinolin-3-ol D->E

Caption: Workflow for N-alkylation via reductive amination.

Q3: What analytical techniques are most suitable for monitoring the reaction progress?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Staining with a UV lamp and/or a potassium permanganate dip can help visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly recommended for unambiguous identification of the starting material, product, and any side products. It provides both retention time and mass-to-charge ratio, which is invaluable for tracking the reaction.

Q4: Are there any specific safety precautions to consider?

A4:

  • Handling of Reagents: Many reagents used in these derivatizations are hazardous. For example, sodium hydride is highly flammable and reacts violently with water. Alkylating agents can be toxic and should be handled in a fume hood.

  • Inert Atmosphere: When using moisture-sensitive reagents like NaH, it is crucial to work under an inert atmosphere (nitrogen or argon) to prevent dangerous reactions and ensure the success of your experiment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

IV. References

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from

  • BenchChem. (2025). Navigating Quinoline Synthesis: A Technical Support Center for Researchers. Retrieved from

  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. Retrieved from

  • MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from

  • ResearchGate. (n.d.). Preparation of 5,6,7,8-tetrahydroquinoline derivatives. Retrieved from

  • BenchChem. (n.d.). 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Tetrahydroquinolines. Retrieved from

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Retrieved from

  • RSC Publishing. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. Retrieved from

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from

  • ACS Publications. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters. Retrieved from

  • NIH. (n.d.). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. PMC. Retrieved from

Sources

Technical Support Center: Purification Strategies for 5,6,7,8-Tetrahydroquinolin-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 5,6,7,8-tetrahydroquinolin-3-ol and its analogs. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered in the laboratory. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot immediate issues but also to build a robust understanding of the underlying chemical principles governing these purification processes.

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The successful synthesis and subsequent purification of these molecules are critical milestones in the drug discovery pipeline. However, the inherent basicity of the quinoline nitrogen and the presence of the hydroxyl group can present unique purification challenges.[3] This guide will address these issues in a direct question-and-answer format, providing both theoretical explanations and actionable protocols.

Troubleshooting Guides

This section is dedicated to resolving specific, frequently encountered problems during the purification of this compound and its analogs.

Column Chromatography Issues
Question 1: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation in my column. What's happening and how can I fix it?

Answer: Streaking, or tailing, is a common issue when purifying basic compounds like tetrahydroquinolines on acidic silica gel.[3] The basic nitrogen atom on your molecule interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to a non-ideal equilibrium during elution. This results in elongated spots on a TLC plate and broad, overlapping peaks during column chromatography.

Causality: The strong interaction between the basic analyte and acidic stationary phase slows down a portion of the compound, causing it to "drag" along the column, leading to poor separation from impurities.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent.[3][4] A small amount of triethylamine (NEt₃) or pyridine (typically 0.1-1%) will neutralize the acidic sites on the silica gel, preventing the strong interaction with your compound and resulting in sharper peaks and better separation.[4]

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.[4]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for basic compounds.[4]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be a highly effective purification method.[3][5]

  • Column Deactivation: You can deactivate the silica gel by pre-treating it with a solvent system containing the basic modifier before packing the column.[3]

Modifier Typical Concentration Notes
Triethylamine (NEt₃)0.1 - 1%Volatile and easily removed under vacuum.
Pyridine0.5 - 2%Less volatile than triethylamine.
Ammonia in Methanol1 - 10% of a stock solutionEffective for very polar, basic compounds.
Question 2: My compound is not eluting from the silica gel column, even with a highly polar solvent system. What should I do?

Answer: This issue typically arises from two main causes: either your compound is extremely polar and strongly adsorbed to the silica gel, or it is unstable on the silica and has decomposed.

Solutions:

  • Assess Compound Stability: Before committing to a large-scale column, it's crucial to determine if your compound is stable on silica gel. This can be done by spotting your compound on a TLC plate, allowing it to sit for an hour or two, and then eluting it. If a significant amount of decomposition is observed (e.g., new spots, streaking from the baseline), you should avoid silica gel.[6]

  • Increase Solvent Polarity Drastically: If your compound is stable, you may need a more aggressive solvent system. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can even add a small amount of ammonium hydroxide to the methanol to increase the eluting power for basic compounds.[6]

  • Switch to a Different Purification Technique: If your compound is unstable on silica, consider the following alternatives:

    • Preparative HPLC: Reversed-phase preparative HPLC is an excellent method for purifying polar compounds that are sensitive to silica gel.[7][8]

    • Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification method.[9][10]

    • Salt Formation: Since tetrahydroquinolines are basic, they can often be purified by forming a crystalline salt (e.g., hydrochloride or picrate salt), which can then be isolated and neutralized to regenerate the pure free base.[11]

Recrystallization Issues
Question 3: I've isolated my this compound analog as an oil and it won't crystallize. How can I induce crystallization?

Answer: The inability of a compound to crystallize is a common frustration in organic synthesis. This can be due to the presence of impurities that inhibit crystal lattice formation or the inherent physical properties of the molecule itself.

Solutions:

  • Solvent Screening: The choice of solvent is paramount for successful recrystallization.[9][11] The ideal solvent will dissolve your compound when hot but not when cold.[12]

    • For non-polar oils, try dissolving the compound in a minimal amount of a more polar solvent (like ethyl acetate or acetone) and then slowly adding a non-polar solvent (like hexanes or pentane) until the solution becomes turbid. Then, allow it to cool slowly.[11]

    • For polar oils, a mixture of a polar solvent like ethanol or methanol with water can be effective.[11]

  • Scratching and Seeding:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[13]

    • Seed Crystals: If you have a small amount of the pure solid, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[13]

  • Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals that can trap impurities.[13][14] Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.

  • Charcoal Treatment: If your compound has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help remove them. Be aware that charcoal can also adsorb your desired product, so use it sparingly.[4]

Recrystallization_Troubleshooting

Question 4: My recrystallization yield is very low. What are the likely causes and how can I improve it?

Answer: Low recovery after recrystallization is a common problem and can usually be attributed to a few key factors.

Potential Causes and Solutions:

  • Using Too Much Solvent: The most frequent cause of low yield is using an excessive amount of solvent to dissolve the crude product.[4]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[14] This will ensure that the solution is supersaturated upon cooling, maximizing the recovery of your crystalline product.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose a significant amount of product.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by passing some hot solvent through the filter paper just before filtering your solution.[14]

  • Compound Solubility: Your compound may have significant solubility in the cold solvent.

    • Solution: Cool the crystallization flask in an ice bath or even a colder bath (e.g., ice/acetone) to minimize the solubility of your compound in the mother liquor.[9]

  • Incomplete Crystallization: Not allowing enough time for crystallization to complete will result in a lower yield.

    • Solution: Be patient. Allow the solution to stand at room temperature for a sufficient amount of time, followed by cooling in an ice bath for at least 30 minutes.[14]

FAQs

Q1: What are some common impurities I might encounter in the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route used.[15][16] However, some common side products can include:

  • Starting materials: Unreacted starting materials are a common impurity.

  • Over-reduction or incomplete reduction products: If the synthesis involves the reduction of a quinoline precursor, you may have impurities resulting from incomplete reduction or over-reduction of the aromatic ring.[17]

  • Isomers: Depending on the reaction conditions, you may form constitutional isomers.

  • Byproducts from the reaction: The specific byproducts will be dictated by the reagents and conditions used in your synthesis.[16][18]

Q2: Can I use preparative HPLC for the final purification of my this compound analog for biological testing?

A2: Absolutely. Preparative HPLC is a powerful technique for obtaining highly pure compounds.[7][19] It is particularly useful for separating closely related impurities that are difficult to remove by column chromatography or recrystallization.[8] Both normal-phase and reversed-phase preparative HPLC can be used, with reversed-phase being more common for polar compounds like tetrahydroquinolinols.[5][8]

Q3: Are there any safety considerations I should be aware of when working with 5,6,7,8-tetrahydroquinoline derivatives?

A3: Yes. As with all chemicals, it is important to handle 5,6,7,8-tetrahydroquinoline and its analogs with care. While specific toxicity data may be limited for novel analogs, it is prudent to assume they may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[20] Always consult the Safety Data Sheet (SDS) for the parent compound and any reagents you are using. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography with a Basic Modifier
  • TLC Analysis: Determine an appropriate solvent system using TLC. Add one drop of triethylamine to your TLC developing chamber. Your target compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (containing 0.5% triethylamine).

    • Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.[21]

    • Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM) and carefully add it to the top of the column.[21]

    • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[21]

  • Elution: Begin eluting with your chosen solvent system. Gradually increase the polarity of the eluent if necessary to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Column_Chromatography_Workflow

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which your compound is soluble when hot and insoluble when cold.[22]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid completely dissolves.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[10]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography - Benchchem.
  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem.
  • Tetrahydroquinoline synthesis - Organic Chemistry Portal.
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI.
  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst | Organic Letters - ACS Publications.
  • Addressing challenges in the purification of quinoline derivatives - Benchchem.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE - RA College.
  • Application Compendium Solutions for Preparative HPLC.
  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - NIH.
  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides.
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives.
  • 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - ChemicalBook.
  • 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol | Benchchem.
  • Recrystallization - Chemistry LibreTexts.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central.
  • Preparative HPLC Columns | Buy Online - Agilent.
  • This compound, 95% - Lab-Chemicals.Com.
  • Prep HPLC Simplified Webinar - YouTube.
  • Principles in preparative HPLC - University of Warwick.
  • Recrystallization - YouTube.
  • Recrystallization and Melting Point Analysis - YouTube.
  • Drugs and natural products with tetrahydroquinoline structure. - ResearchGate.
  • Recrystallization - YouTube.
  • This compound | 655239-64-8 - Sigma-Aldrich.
  • CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents.
  • 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem.
  • Preparation of 5,6,7,8-tetrahydroquinoline derivatives. - ResearchGate.
  • Organic Chemistry Lab: Recrystallization - YouTube.
  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.

Sources

Technical Support Center: Identification of Degradation Products of 5,6,7,8-Tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydroquinolin-3-ol. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of its degradation products. The information herein is based on established principles of chemical degradation and analysis of related heterocyclic compounds.

Introduction: The Stability of this compound

This compound is a chiral tetrahydroquinoline derivative that serves as a valuable building block in medicinal chemistry.[1] The stability of such a molecule is a critical parameter that can influence its efficacy, safety, and shelf-life in pharmaceutical preparations. Understanding its degradation profile is essential for developing stable formulations and robust analytical methods. Forced degradation studies, also known as stress testing, are a systematic way to identify potential degradation products that may form under various environmental conditions.[2][3] These studies typically involve exposing the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate decomposition.[4][5]

The structure of this compound features a secondary alcohol and a partially saturated heterocyclic ring, which are susceptible to specific degradation pathways. This guide will walk you through the process of identifying these degradants.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common issues encountered during the analysis of this compound degradation studies in a question-and-answer format.

Q1: I'm seeing a new, major peak in my HPLC chromatogram after my sample was exposed to air and light. What could it be?

A1: Exposure to air and light suggests oxidative and/or photodegradative pathways. For this compound, two primary oxidative transformations are highly probable:

  • Oxidation of the secondary alcohol: The hydroxyl group at the C3 position can be oxidized to a ketone, forming 5,6,7,8-tetrahydroquinolin-3-one .

  • Aromatization of the tetrahydroquinoline ring: The tetrahydroquinoline ring system can undergo oxidation to the more stable aromatic quinoline ring, resulting in the formation of quinolin-3-ol . This process is a known transformation for tetrahydroquinolines.[6]

To distinguish between these possibilities, hyphenated techniques like LC-MS are invaluable.[4][7] The mass of the parent compound is 149.19 g/mol . The ketone degradant would have a mass of approximately 147.17 g/mol (loss of 2 protons), while the aromatized product would have a mass of about 145.16 g/mol (loss of 4 protons).

Experimental Protocol: Forced Oxidation Study

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Condition: Add 3% hydrogen peroxide to the solution.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the stressed sample by HPLC-UV and LC-MS. Compare the results with an unstressed control sample.

Q2: My LC-MS analysis shows a peak with a mass of [M+18]+. Is this a degradation product?

A2: A mass increase of 18 amu ([M+18]) is often indicative of a hydrolysis product, where a water molecule has been added to the parent compound. However, given the structure of this compound, it is not readily susceptible to hydrolysis. A more likely explanation is that you are observing an adduct in the mass spectrometer source, where the parent molecule associates with a water molecule.

To confirm if it is a true degradant, you should:

  • Check your mobile phase and sample preparation: Ensure that your solvents are not contributing to adduct formation.

  • Perform a forced hydrolysis study: Subject the compound to acidic and basic conditions to see if this peak is generated.

Experimental Protocol: Forced Hydrolysis Study

  • Acid Hydrolysis: Prepare a 1 mg/mL solution in 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Prepare a 1 mg/mL solution in 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Neutralization and Analysis: Neutralize the samples before injecting them into the HPLC system to prevent column damage. Analyze by HPLC-UV and LC-MS.

Q3: I have multiple new peaks after a photostability study. How can I identify them?

A3: Photodegradation can be complex and generate multiple products. For quinoline and related structures, photolysis can lead to the formation of hydroxylated derivatives.[8] For this compound, you might observe:

  • Hydroxylation of the aromatic ring: Formation of various isomers of hydroxy-5,6,7,8-tetrahydroquinolin-3-ol . These would have a mass of approximately 165.19 g/mol .

  • Oxidation products: As mentioned in Q1, light can also promote oxidation.

To identify these products, a combination of analytical techniques is recommended:[9]

  • HPLC with a Photodiode Array (PDA) detector: This will provide UV spectra for each peak, which can help in preliminary identification and differentiation of isomers.

  • High-Resolution Mass Spectrometry (HRMS): This will provide accurate mass data, allowing you to determine the elemental composition of the degradants.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can help in elucidating the structure of the unknown peaks.

Experimental Protocol: Photostability Study (ICH Q1B)

  • Sample Preparation: Place the solid drug substance and a 1 mg/mL solution in transparent containers.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Control: Protect a set of control samples from light.

  • Analysis: Analyze the exposed and control samples by HPLC-PDA and LC-MS/MS.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and the known reactivity of related compounds.

G cluster_main This compound Degradation cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound (MW: 149.19) Ketone 5,6,7,8-Tetrahydroquinolin-3-one (MW: 147.17) Parent->Ketone [O] (Alcohol Oxidation) Aromatized Quinolin-3-ol (MW: 145.16) Parent->Aromatized [O] (Dehydrogenation) Hydroxylated Hydroxy-5,6,7,8-tetrahydroquinolin-3-ol (MW: 165.19) Parent->Hydroxylated hv (Hydroxylation)

Caption: Predicted degradation pathways of this compound.

Summary of Potential Degradation Products

Degradation Product NameMolecular FormulaMolecular Weight ( g/mol )Mass Change (amu)Degradation Pathway
5,6,7,8-Tetrahydroquinolin-3-oneC9H9NO147.17-2Oxidation
Quinolin-3-olC9H7NO145.16-4Oxidation (Aromatization)
Hydroxy-5,6,7,8-tetrahydroquinolin-3-olC9H11NO2165.19+16Photodegradation

Analytical Workflow for Degradation Product Identification

The following workflow provides a systematic approach to identifying unknown degradation products.

G Start Start: Stressed Sample HPLC_UV HPLC with UV/PDA - Separate components - Quantify degradation Start->HPLC_UV LC_MS LC-MS - Determine Molecular Weight HPLC_UV->LC_MS HRMS High-Resolution MS (LC-TOF/Orbitrap) - Determine Elemental Composition LC_MS->HRMS MS_MS Tandem MS (LC-MS/MS) - Elucidate Structure via Fragmentation HRMS->MS_MS Isolation Preparative HPLC/Chromatography - Isolate pure degradant MS_MS->Isolation NMR NMR Spectroscopy - Definitive Structure Confirmation Isolation->NMR End End: Identified Degradation Product NMR->End

Caption: General workflow for the identification of degradation products.

Frequently Asked Questions (FAQs)

Q: What is the acceptable limit for degradation in a forced degradation study?

A: Typically, a degradation of 5-20% is considered optimal for forced degradation studies.[5] The goal is to generate enough of the degradation products for detection and identification without completely degrading the parent compound.

Q: Do I need to identify the structure of every single degradation product?

A: The ICH guidelines provide thresholds for reporting, identification, and qualification of impurities. The need for full structural elucidation depends on the level at which the impurity is observed in long-term stability studies and the daily dose of the drug.

Q: Can impurities from the synthesis be mistaken for degradation products?

A: Yes, it is crucial to have a well-characterized starting material and to analyze a control, unstressed sample alongside the stressed samples. This allows you to differentiate between impurities present from the synthesis and those formed due to degradation.

Q: My compound seems very stable and I'm not seeing any degradation. What should I do?

A: If no degradation is observed under initial stress conditions, you may need to increase the severity of the conditions (e.g., higher temperature, longer exposure time, higher concentration of the stressor). However, the conditions should remain relevant to predicting degradation under normal storage conditions and not be so harsh that they lead to unrealistic degradation pathways.

References

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-64.
  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003).
  • Katritzky, A. R., et al. (2010).
  • Reynolds, D. W., et al. (2002). Forced Degradation of a Drug Substance: A Case Study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 11-20.
  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology On-Line, 24(2), 1-14.
  • Boccardi, G. (2001). Forced Degradation as a Part of the Development Process. Pharmaceutical Technology Europe, 13(10), 24-29.
  • Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5), 73-80.
  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. (1996).
  • Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66.
  • Baertschi, S. W., et al. (Eds.). (2018).
  • Andreozzi, R., et al. (1999). Photodegradation of Quinolines.
  • Doll, K. M., & Rivas, B. L. (2003). A Review of the Synthesis and Properties of Tetrahydroquinolines. Mini-Reviews in Organic Chemistry, 1(2), 185-201.
  • Lee, C., & Lee, C. (2007). LC-MS for the Identification of Drug Degradants. American Pharmaceutical Review, 10(4), 110-115.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Ermer, J. (2001). The use of forced degradation studies in drug development. LC-GC Europe, 14(7), 414-420.

Sources

minimizing side reactions in the synthesis of 5,6,7,8-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinolin-3-ol

Introduction: The synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development, presents several challenges, primarily concerning the control of side reactions during the reduction of the quinoline core. This guide provides researchers and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions. Our focus is on explaining the causality behind experimental choices to empower users to diagnose and resolve issues encountered during synthesis, ensuring high yield and purity of the target compound.

Section 1: Overview of a Common Synthetic Route

A robust and common pathway to this compound involves a two-stage process. Understanding this workflow is crucial for pinpointing where side reactions are most likely to occur.

  • Stage 1: Aromatic Core Construction (Friedländer Annulation): The synthesis typically begins with the construction of the 3-hydroxyquinoline core. The Friedländer synthesis, which involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or related ketone with a compound containing a reactive α-methylene group, is a direct method for this transformation.[1][2][3]

  • Stage 2: Selective Heterocyclic Ring Reduction (Catalytic Hydrogenation): The second stage involves the selective reduction of the pyridine ring of 3-hydroxyquinoline to yield the desired this compound. This step is the most critical for controlling impurities, as over-reduction or side reactions can readily occur.

G cluster_0 Stage 1: Quinoline Synthesis cluster_1 Stage 2: Selective Reduction cluster_2 Purification A 2-Aminobenzaldehyde + α-Methylene Ketone B Friedländer Annulation A->B Acid or Base Catalyst C 3-Hydroxyquinoline B->C D Catalytic Hydrogenation C->D H₂, Catalyst (e.g., PtO₂, Rh/C) E This compound (Target Product) D->E F Chromatography / Recrystallization E->F G Purified Product F->G

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: During the Friedländer synthesis of 3-hydroxyquinoline, I'm observing a low yield and significant tar formation. What is the cause and how can I fix it?

Answer:

  • Causality: High temperatures and strong acid or base catalysts, which are often used in the traditional Friedländer reaction, can promote self-condensation and polymerization of the starting materials, especially the α-methylene ketone.[1] Aldol condensation of the ketone with itself is a common side reaction that competes with the desired cyclocondensation with the 2-aminoaryl ketone.[1]

  • Troubleshooting Steps:

    • Catalyst Optimization: Switch to milder catalysts. Studies have shown that catalysts like iodine, p-toluenesulfonic acid, or even catalytic amounts of gold or ceric ammonium nitrate can promote the reaction under less harsh conditions, reducing side reactions.[1][4]

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid aggressive heating or prolonged refluxing. For some modern catalytic systems, the reaction can proceed efficiently at ambient temperature.[4]

    • Solvent-Free Conditions: Consider running the reaction under solvent-free conditions with a solid-supported catalyst. This can sometimes minimize side reactions and simplify workup.[1]

    • Order of Addition: Add the more reactive carbonyl compound slowly to the solution of the 2-aminobenzaldehyde derivative to maintain a low instantaneous concentration, thereby disfavoring self-condensation.

Question 2: My catalytic hydrogenation of 3-hydroxyquinoline stops, leaving a mixture of starting material and product. How can I drive the reaction to completion?

Answer:

  • Causality: This issue often points to catalyst deactivation or insufficient catalyst loading. The quinoline nitrogen can act as a mild catalyst poison, and impurities from the previous step can block active sites on the catalyst surface. Additionally, insufficient hydrogen pressure can lead to slow or stalled reactions.

  • Troubleshooting Steps:

    • Catalyst Quality and Loading: Ensure you are using a fresh, high-quality catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Purification of Starting Material: Purify the 3-hydroxyquinoline intermediate by recrystallization or column chromatography before hydrogenation. Removing trace impurities (e.g., sulfur-containing compounds) is critical.

    • Increase Hydrogen Pressure: Increase the pressure of the hydrogen gas. While some hydrogenations proceed at atmospheric pressure, moving to a pressure vessel (e.g., a Parr shaker) and increasing the pressure to 50-100 psi can dramatically increase the reaction rate.

    • Solvent Choice: Ensure the solvent fully dissolves the starting material. Protic solvents like ethanol, methanol, or acetic acid are generally effective as they can help solvate intermediates and prevent catalyst poisoning.

Question 3: My final product is contaminated with a significant amount of 5,6,7,8-tetrahydroquinoline (lacking the -OH group). What causes this and how can I prevent it?

Answer:

  • Causality: The loss of the hydroxyl group is due to a side reaction called hydrogenolysis . This is the cleavage of the C-O bond by hydrogen. It is particularly favored by palladium-on-carbon (Pd/C) catalysts, especially under acidic conditions. The benzylic-like character of the C-O bond in the hydrogenated intermediate makes it susceptible to cleavage.

  • Troubleshooting Steps:

    • Change the Catalyst: This is the most effective solution. Avoid Pd/C. Platinum-based catalysts like platinum dioxide (PtO₂, Adams' catalyst) or rhodium-on-carbon (Rh/C) are generally much less prone to causing hydrogenolysis of hydroxyl groups.

    • Control the pH: Avoid acidic conditions. If you must use an acidic solvent (like acetic acid), try to neutralize it or switch to a neutral solvent like ethanol. The presence of acid protonates the hydroxyl group, making it a better leaving group and accelerating hydrogenolysis.

    • Temperature and Pressure Management: Use the mildest conditions possible. Lower the reaction temperature and hydrogen pressure to the minimum required for complete hydrogenation of the pyridine ring.

Question 4: I am isolating a by-product that appears to be fully saturated (decahydroquinolin-3-ol). How can I improve the selectivity for reducing only the pyridine ring?

Answer:

  • Causality: Over-reduction, the hydrogenation of both the pyridine and benzene rings, occurs when the reaction conditions are too harsh or the catalyst is too reactive. Rhodium- and ruthenium-based catalysts, while excellent for hydrogenating aromatic systems, can easily lead to over-reduction if the reaction is not carefully monitored.

  • Troubleshooting Steps:

    • Catalyst Selection: Platinum dioxide (PtO₂) often provides excellent selectivity for the hydrogenation of the heterocyclic ring over the benzene ring, especially in neutral or slightly acidic solvents.

    • Reaction Monitoring: Monitor the reaction progress diligently using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction immediately once the starting material is consumed.

    • Control Reaction Conditions: Reduce the temperature and hydrogen pressure. Over-reduction is often favored by higher temperatures and pressures.

    • Solvent Effects: Hydrogenation in acidic media (e.g., acetic acid or ethanol with HCl) can promote the reduction of the protonated pyridine ring, sometimes enhancing selectivity. However, this must be balanced against the increased risk of hydrogenolysis (see Question 3).

G SM 3-Hydroxyquinoline Target This compound (Desired Product) SM->Target Selective Hydrogenation (e.g., PtO₂, Neutral Solvent) Side1 5,6,7,8-Tetrahydroquinoline (Hydrogenolysis) SM->Side1 Harsh Conditions (e.g., Pd/C, Acid) Side2 Decahydroquinolin-3-ol (Over-reduction) Target->Side2 Harsh Conditions (e.g., Rh/C, Prolonged Time)

Caption: Competing pathways in the hydrogenation of 3-hydroxyquinoline.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best catalyst for the selective hydrogenation of 3-hydroxyquinoline?

There is no single "best" catalyst, as the optimal choice depends on available equipment and desired conditions. However, a general recommendation is to start with Platinum dioxide (PtO₂, Adams' catalyst) . It typically offers a good balance, favoring the reduction of the pyridine ring with a lower risk of hydrogenolysis compared to Pd/C and a lower risk of over-reduction compared to Rh/C.

CatalystPrimary ApplicationCommon Side ReactionsRecommended Conditions
Pd/C General purpose hydrogenationHigh risk of Hydrogenolysis (loss of -OH)Use only if hydrogenolysis is not a concern; neutral solvents.
PtO₂ Selective hydrogenation of N-heterocyclesLow risk of hydrogenolysis; over-reduction possible with long reaction times.Ethanol or Acetic Acid; RT to 50°C; 50 psi H₂.
Rh/C Hydrogenation of aromatic ringsHigh risk of Over-reduction (benzene ring)Use with extreme care; requires diligent monitoring. Mild conditions.
Raney Ni General purpose hydrogenationCan be pyrophoric; may require higher temperatures/pressures.Neutral solvents (e.g., Ethanol); 50-100°C.

FAQ 2: Can the phenolic hydroxyl group interfere with the reaction?

Yes. While the hydroxyl group itself is not reduced, its electronic and acidic properties can influence the reaction. In acidic media, it can be protonated, which may affect its interaction with the catalyst surface. More importantly, as discussed under hydrogenolysis, its presence as a benzylic-type alcohol in the intermediate makes it a potential site for a key side reaction. The use of an anhydride solvent can sometimes stabilize the enol form as an ester, which may then be hydrogenated.[5]

FAQ 3: What are the best analytical techniques to monitor the reaction and identify impurities?

  • Thin Layer Chromatography (TLC): The quickest and most convenient method for real-time monitoring. It allows you to visualize the disappearance of the starting material and the appearance of the product and major by-products. Use a UV lamp for visualization, as all relevant compounds are UV-active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities. It can clearly distinguish between the desired product (MW: 149.19), the hydrogenolysis by-product (MW: 133.19), and the over-reduced by-product (MW: 155.25).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring less volatile compounds and for reaction mixtures that are not "clean." It provides accurate mass data for all components, confirming their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for final product characterization. The disappearance of aromatic proton signals (typically >6.5 ppm) and the appearance of aliphatic signals in the 1.5-3.0 ppm range confirms the reduction of the pyridine ring.

Section 4: Recommended Protocols

Protocol 1: General Procedure for Friedländer Synthesis of 3-Hydroxyquinoline

This is a generalized protocol; specific substrate amounts and reaction times may need optimization.

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the 2-aminobenzaldehyde is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 2: Optimized Catalytic Hydrogenation for Selective Reduction

  • In a pressure-resistant hydrogenation vessel, dissolve 3-hydroxyquinoline (1.0 eq) in ethanol or glacial acetic acid.

  • Add Platinum dioxide (PtO₂) (5-10 mol% by weight).

  • Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). The reaction is complete when the starting material is no longer detectable.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • If acetic acid was used as the solvent, neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate or dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Purify further by recrystallization or column chromatography if necessary.

References

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

  • Grokipedia. Bischler–Napieralski reaction. Available from: [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available from: [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • Organic Reactions, Inc. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Available from: [Link]

  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-10. Available from: [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 765. Available from: [Link]

  • Costantino, G., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 25(21), 5092. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroquinolines. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Available from: [Link]

  • Organic Reactions, Inc. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • Google Patents. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • ResearchGate. Preparation of 5,6,7,8-tetrahydroquinoline derivatives. Available from: [Link]

  • PubMed. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Available from: [Link]

  • American Chemical Society. Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines. Available from: [Link]

  • ResearchGate. Synthesis and Reactions of Some New Poly Substituted 5,6,7,8-tetrahydroisoquinolines. Available from: [Link]

  • PubChem. 5,6,7,8-Tetrahydroquinoline. Available from: [Link]

  • Google Patents. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of tetrahydroquinolines (THQs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning THQ synthesis from the laboratory bench to pilot plant or industrial-scale production. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a direct, problem-and-solution format, grounded in established scientific principles and field-proven insights.

The tetrahydroquinoline core is a vital scaffold in numerous pharmaceuticals and bioactive molecules. However, scaling up its synthesis is fraught with challenges that can impact yield, purity, cost-effectiveness, and safety.[1][2][3] This resource aims to provide a systematic approach to identifying, understanding, and overcoming these hurdles.

Part 1: Troubleshooting Guide - Common Scale-Up Challenges

This section addresses specific issues you might encounter during your experiments, explaining the root causes and offering actionable solutions.

Catalyst Deactivation and Performance Issues in Catalytic Hydrogenation

Question: We are scaling up the catalytic hydrogenation of a substituted quinoline to the corresponding tetrahydroquinoline using a palladium on carbon (Pd/C) catalyst. At the lab scale (1-10 g), the reaction proceeds to completion with 5 mol% catalyst loading. However, on a 1 kg scale, we observe incomplete conversion and have to use a significantly higher catalyst loading (>10 wt%), which is not economically viable. What could be the cause, and how can we resolve this?

Answer: This is a classic scale-up challenge in catalytic hydrogenation, often stemming from a combination of factors including mass transfer limitations, catalyst poisoning, and thermal management issues.[2][4][5][6]

Root Cause Analysis:

  • Mass Transfer Limitations: In a larger reactor, inefficient mixing can lead to poor hydrogen gas dispersion into the liquid phase and subsequent diffusion to the catalyst surface.[6][7] This "starves" the catalyst of one of the key reactants. What works with a magnetic stir bar in a round-bottom flask is often inadequate in a large stirred-tank reactor.[6]

  • Catalyst Poisoning: Trace impurities in the starting material, solvent, or even leaching from the reactor itself can act as catalyst poisons.[8][9][10] Common poisons for palladium catalysts include sulfur, halides, and certain nitrogen-containing compounds.[9] These impurities might be negligible at a small scale but become significant at a larger scale where the total amount of impurity increases proportionally with the batch size.[6]

  • Thermal Gradients: Catalytic hydrogenations are often exothermic. In a large reactor, inefficient heat removal can create localized hot spots on the catalyst surface, leading to sintering of the metal nanoparticles and a loss of active surface area.[6][7]

Troubleshooting Protocol:

  • Reactor and Agitation Assessment:

    • Action: Evaluate the reactor's mixing efficiency. For gas-liquid reactions like hydrogenation, a gas-inducing impeller (e.g., Rushton turbine) is often more effective than a simple anchor or propeller stirrer.

    • Rationale: Proper impeller design ensures better gas dispersion and a larger gas-liquid interfacial area, enhancing the mass transfer of hydrogen to the catalyst surface.

  • Inerting and Purging:

    • Action: Ensure the reactor is rigorously purged with an inert gas (e.g., nitrogen or argon) to remove all traces of air before introducing hydrogen.

    • Rationale: Oxygen can act as a temporary or permanent catalyst poison and also creates a significant safety hazard with hydrogen.

  • Substrate and Solvent Purity Check:

    • Action: Analyze your starting quinoline and solvent for potential catalyst poisons, particularly sulfur and halide content. If necessary, purify the starting material by recrystallization or charcoal treatment.

    • Rationale: Removing poisons before they enter the reactor is the most effective way to protect the catalyst.[9]

  • Controlled Hydrogen Introduction:

    • Action: Instead of pressurizing the headspace, consider sparging hydrogen through the reaction mixture via a dip tube positioned below the agitator.

    • Rationale: Sub-surface addition of hydrogen can significantly improve its dissolution and availability at the catalyst surface.

Experimental Workflow for Optimization:

Below is a DOT script illustrating a decision-making workflow for troubleshooting catalyst deactivation in hydrogenation.

G start Incomplete Conversion at Scale check_mixing Evaluate Mixing Efficiency (Impeller, Agitation Speed) start->check_mixing check_purity Analyze Substrate/Solvent Purity (Test for S, Halides) start->check_purity check_thermal Monitor Temperature Profile (Check for Exotherms) start->check_thermal improve_mixing Optimize Agitation/ Use Gas-Inducing Impeller check_mixing->improve_mixing Inefficient purify_sm Purify Starting Materials/ Solvent check_purity->purify_sm Impurities Detected improve_cooling Enhance Reactor Cooling/ Control Reagent Addition Rate check_thermal->improve_cooling Hotspots Detected re_evaluate Re-run at Scale with Optimized Conditions improve_mixing->re_evaluate purify_sm->re_evaluate improve_cooling->re_evaluate

Caption: Troubleshooting workflow for catalyst deactivation.

Side Product Formation in Friedländer Annulation

Question: We are using a base-catalyzed Friedländer annulation to synthesize a substituted quinoline, which we then plan to reduce. On a larger scale, we are seeing a significant increase in aldol self-condensation byproducts from our ketone starting material, leading to a difficult purification process. Why is this happening and what can we do?

Answer: The increase in side products during the scale-up of the Friedländer synthesis is often related to issues with reaction temperature control and the rate of addition of reactants.[11][12]

Root Cause Analysis:

  • Exotherm Control: The initial aldol condensation step in the Friedländer mechanism can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6][7] This can lead to a temperature spike that accelerates the rate of the undesired self-condensation side reaction relative to the desired cross-condensation with the 2-aminoaryl ketone.

  • Localized Concentrations: If the ketone is added too quickly to the reaction mixture containing the base, high local concentrations can favor self-condensation before it has a chance to react with the aminoaryl ketone.[6]

Troubleshooting Protocol:

  • Controlled Addition:

    • Action: Add the ketone starting material slowly and sub-surface to a well-agitated solution of the 2-aminoaryl ketone and the base.

    • Rationale: This minimizes localized high concentrations of the ketone and allows for better temperature control.

  • Temperature Management:

    • Action: Ensure your reactor has adequate cooling capacity. Start the addition at a lower temperature to better manage the initial exotherm.

    • Rationale: Maintaining a consistent, optimal temperature is crucial for controlling the relative rates of competing reactions.[11]

  • Catalyst Choice:

    • Action: Consider switching from a strong, soluble base like KOH or NaOH to a milder or heterogeneous catalyst if conditions permit.[11][13] In some cases, acid catalysts like p-toluenesulfonic acid can also be effective and may reduce aldol-related side products.[11][12]

    • Rationale: A milder catalyst can provide better selectivity by not promoting the undesired self-condensation pathway as aggressively.

Comparative Data on Catalyst Systems:

Catalyst SystemTypical Temperature (°C)Common Side ProductsScalability Issues
KOH/Ethanol80-100Aldol self-condensationDifficult exotherm control[11][13]
p-TsOH (solvent-free)120-150Dehydration productsHigh temperature, potential charring[11]
Iodine (catalytic)80-120Fewer side productsCost, potential for halogenated impurities
Lewis Acids (e.g., Sc(OTf)₃)25-80Varies with substrateCatalyst cost and recovery
Purification and Impurity Profile Challenges

Question: After successfully scaling up our synthesis, we are struggling with the final purification. Column chromatography, which was effective in the lab, is not practical for the 50 kg of crude product we now have. Crystallization attempts have resulted in an oil or poorly formed solids with low purity. What are our options?

Answer: This is a very common and critical challenge. Purification strategies must be designed for scale.[14][15] Over-reliance on chromatography at the development stage is a frequent pitfall.[2][14]

Root Cause Analysis:

  • Impurity Profile: Minor byproducts at the lab scale can become major impurities upon scale-up, significantly impacting the crystallization process.[6][16] These "impurity amplifications" can act as crystallization inhibitors.

  • Solvent Selection: A solvent system that works for rapid precipitation in the lab may not be suitable for growing large, pure crystals on a larger scale where cooling rates are much slower.

  • Residual Solvents and Reagents: Incomplete removal of solvents or excess reagents can interfere with crystallization.

Troubleshooting Protocol:

  • Impurity Identification and Mitigation:

    • Action: First, fully characterize the impurities in your crude product using techniques like LC-MS and NMR.[17][18] Understanding what you need to remove is critical. Then, revisit the reaction conditions to see if you can minimize the formation of the key impurities.

    • Rationale: It is almost always easier to prevent the formation of an impurity than to remove it later.[16]

  • Systematic Crystallization Screening:

    • Action: Perform a systematic screening of various solvents and solvent mixtures at a small scale. Key parameters to vary include concentration, cooling rate, and agitation.

    • Rationale: A disciplined approach is needed to find the optimal conditions for crystallization. A good crystallization process should be robust and reproducible.

  • Alternative Non-Chromatographic Purification:

    • Action: Explore other scalable purification techniques:

      • Acid-Base Extraction: Since tetrahydroquinolines are basic, an acid-base workup can be highly effective. Dissolve the crude product in an organic solvent, wash with an aqueous acid (e.g., HCl, citric acid) to extract the THQ into the aqueous phase, wash the organic layer to remove neutral impurities, and then basify the aqueous layer to precipitate the pure THQ.

      • Distillation: If your product is thermally stable and volatile enough, distillation (potentially under vacuum) can be a very effective and scalable purification method.

    • Rationale: These are classic, robust chemical engineering techniques that are far more scalable and economical than chromatography.[1]

Purification Strategy Decision Tree:

G start Crude THQ Product (>5 kg) is_solid Is the crude product a solid? start->is_solid is_basic Is the THQ sufficiently basic? is_solid->is_basic No (Oily) crystallization Optimize Crystallization (Solvent, Temp, Rate) is_solid->crystallization Yes is_volatile Is the THQ thermally stable and volatile? is_basic->is_volatile No extraction Develop Acid-Base Extraction Protocol is_basic->extraction Yes distillation Develop Distillation/ Vacuum Distillation Protocol is_volatile->distillation Yes final_product Purified THQ crystallization->final_product extraction->final_product distillation->final_product

Caption: Decision tree for scalable THQ purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up tetrahydroquinoline synthesis, especially those involving hydrogenation?

A1: Safety is the paramount concern in any scale-up operation.[2][7] For THQ synthesis, key hazards include:

  • Hydrogen Flammability: Hydrogen has a very wide explosive range in air (4-75%). When scaling up hydrogenation, you are dealing with large quantities of flammable gas under pressure. Ensure proper reactor grounding to prevent static discharge, use intrinsically safe equipment, and have robust ventilation and gas detection systems.[5]

  • Pyrophoric Catalysts: Many hydrogenation catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric and will ignite spontaneously upon exposure to air.[4] They must be handled under an inert atmosphere or as a wet slurry. Catalyst filtration should be done carefully, ensuring the filter cake is never allowed to go dry.

  • Exothermic Reactions: As discussed, both hydrogenation and some cyclization reactions can be highly exothermic. A runaway reaction in a large vessel can lead to a catastrophic failure due to over-pressurization.[6][7] A thorough process safety review, including reaction calorimetry, is essential to understand the thermal hazards and ensure adequate cooling capacity.

  • Toxic Reagents and Products: Quinolines and their derivatives can have varying levels of toxicity. Always consult the Safety Data Sheet (SDS) for all materials and handle them with appropriate personal protective equipment (PPE). Ensure the process is well-contained to avoid operator exposure.

Q2: How does solvent choice impact the scale-up of tetrahydroquinoline synthesis?

A2: Solvent choice has a profound impact on reaction performance, safety, cost, and environmental footprint at scale.[19][20]

  • Reaction Selectivity: As seen in some asymmetric hydrogenations, the solvent can dramatically influence the stereochemical outcome of a reaction.[19] In other cases, solvent polarity can affect the rate and selectivity of cyclization reactions.[8][20]

  • Workup and Purification: The solvent should facilitate easy product isolation. For example, a water-immiscible solvent is preferable for an aqueous workup. The solvent's boiling point is critical for its efficient removal by distillation.

  • Safety and Environmental: Solvents with high flash points are preferred to minimize fire hazards. From a green chemistry perspective, the use of hazardous solvents (e.g., chlorinated solvents) should be avoided.[21] Water or bio-based solvents are increasingly being used where possible.[4]

  • Cost and Availability: The cost of the solvent becomes a major factor at scale, as does its availability in bulk quantities.[21]

Q3: We are considering a domino or tandem reaction to synthesize a complex tetrahydroquinoline. What are the specific scale-up challenges for these types of reactions?

A3: Domino reactions, which combine multiple transformations in a single operation, are very attractive for their atom and step economy.[8] However, they present unique scale-up challenges:

  • Process Control: You are controlling multiple reactions simultaneously. A small deviation in temperature, concentration, or reaction time can throw off the entire sequence, leading to the accumulation of an undesired intermediate or byproduct. The process window for a successful domino reaction can be very narrow.

  • Catalyst Compatibility: If the sequence requires different types of catalysis (e.g., an acid-catalyzed step followed by a reduction), finding a single catalyst or compatible catalyst system that performs all steps efficiently without mutual inhibition can be difficult.[8]

  • Impurity Rejection: Since there are no intermediate isolation steps, impurities from early stages are carried through the entire process and can interfere with later steps. There is no opportunity to "clean up" the reaction mixture mid-sequence.

  • Analytical Challenges: Monitoring the progress of a multi-step, one-pot reaction requires robust in-process analytical methods (e.g., HPLC, UPLC) to track the consumption of starting materials and the appearance of intermediates and the final product.

References

  • Han, Z., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis. Available at: [Link]

  • Chen, Y., et al. (2025). Hydrogenation and reduction challenges of quinolines. ResearchGate. Available at: [Link]

  • Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • Patil, S., et al. (2015). Effect of different solvents on the synthesis of polyhydro- quinolines. ResearchGate. Available at: [Link]

  • Das, S., et al. (2025). Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source. American Chemical Society. Available at: [Link]

  • Wang, C., et al. (2018). A Method for the Synthesis of 1,2,3,4‐Tetrahydroquinolines through Reduction of Quinolin‐2(1H)‐ones Promoted by SmI2/H2O/Et3N. ResearchGate. Available at: [Link]

  • Catarino, A., et al. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • Mulvihill, M. J., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Available at: [Link]

  • Zhang, X., et al. (2020). The proposed cascade hydrogenation of quinoline and the cause of the different catalytic performances of the catalysts. ResearchGate. Available at: [Link]

  • Boyle, R. G., et al. (2016). Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Timelthaler, D., et al. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. Available at: [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]

  • Poupon, E., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules. Available at: [Link]

  • Wikipedia. (2023). Friedländer synthesis. Wikipedia. Available at: [Link]

  • Bunce, R. A., et al. (2001). Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Drug Development and Delivery. (2024). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. Available at: [Link]

  • Timelthaler, D., et al. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. ResearchGate. Available at: [Link]

  • Cytiva. (2020). Strategy to develop purification protocols using ÄKTA system. Cytiva. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of tetrahydroquinolines. Organic Chemistry Portal. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2023). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules. Available at: [Link]

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Chemtek Scientific. Available at: [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]

  • Fierro, J. L. G. (2013). Challenges of scaling up chemical processes (based on real life experiences). Catalysis Today. Available at: [Link]

  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. Uk-cpi.com. Available at: [Link]

  • El-faham, A., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices. Available at: [Link]

  • Dhangar, K. r., et al. (2018). An overview on impurity profile of pharmaceuticals. Journal of the Chilean Chemical Society. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available at: [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit. Available at: [Link]

  • Rota, R., et al. (2014). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. Available at: [Link]

  • Palma, V., et al. (2021). Catalyst Deactivation, Poisoning and Regeneration. MDPI. Available at: [Link]

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Prime Scholars. Available at: [Link]

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. Available at: [Link]

  • Roy, J. (2002). Recent trends in the impurity profile of pharmaceuticals. Pharmazie. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 5,6,7,8-Tetrahydroquinolin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydroquinolin-3-ol derivatives. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the preclinical development of this promising class of compounds. The inherent structural features of the tetrahydroquinoline scaffold, particularly the 3-hydroxyl group, present a unique set of obstacles to achieving optimal bioavailability.[1][2] This resource offers troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to navigate these complexities effectively.

Frequently Asked Questions & Troubleshooting Guides
Issue 1: My compound shows poor aqueous solubility and precipitates in my assay buffer. What are my options?

Answer: This is a frequent and critical hurdle. The partially saturated, lipophilic nature of the tetrahydroquinoline core can lead to low aqueous solubility, especially for derivatives with other nonpolar substituents. Precipitation in aqueous buffers can invalidate assay results and is a primary indicator of future oral bioavailability challenges.[3]

Root Cause Analysis:

  • High Lipophilicity: The compound may be too "greasy" to dissolve in water.

  • Stable Crystalline Form: The energy required to break the compound's crystal lattice may be too high for the solvent to overcome.

  • pH Effects: As a weakly basic scaffold, the solubility of tetrahydroquinoline derivatives can be highly dependent on pH.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation in assays.

Recommended Solutions & Formulation Strategies:

  • pH Modification: Since the tetrahydroquinoline nitrogen is basic, lowering the pH of your buffer can protonate it, increasing solubility.[4][5] Test a range of pH values (e.g., 6.0-7.4) to find a balance between solubility and biological relevance for your assay.

  • Particle Size Reduction: Increasing the surface area of the solid drug can significantly improve its dissolution rate.[4][6]

    • Micronization: Milling techniques can reduce particle size to the micron range.[4]

    • Nanonization: Creating nanosuspensions can more dramatically improve dissolution velocity.[6]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug molecularly within a hydrophilic polymer matrix prevents crystallization. The amorphous form is higher in energy and more soluble than the crystalline form.[4][7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate your lipophilic compound, forming an inclusion complex that is more water-soluble.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[5]

StrategyMechanismKey AdvantageCommon Excipients
pH Modification Ionization of the basic nitrogenSimple to implement in vitroBuffers (e.g., MES, HEPES)
Solid Dispersion Traps drug in a high-energy amorphous stateSignificant increase in apparent solubilityPolymers (PVP, HPMC, Soluplus®)
Cyclodextrin Complexation Encapsulates the drug in a soluble host-guest complexMasks lipophilic character; improves stabilityHP-β-CD, SBE-β-CD
Lipid-Based Formulations Dissolves drug in lipids/surfactantsBypasses dissolution step; utilizes lipid absorption pathwaysOils, Surfactants (Cremophor®, Tween® 80)
Issue 2: My compound has low oral bioavailability despite good solubility and cell permeability. What's the likely culprit?

Answer: When a compound with good intrinsic solubility and permeability fails in vivo, the investigation should immediately turn to metabolism, specifically presystemic or "first-pass" metabolism. The 3-hydroxyl group on your tetrahydroquinoline core is a prime suspect.

Root Cause Analysis: The phenolic hydroxyl group is highly susceptible to Phase II conjugation reactions (glucuronidation and sulfation) by enzymes in the intestinal wall and liver. This process attaches a large, polar group to your compound, marking it for rapid excretion and rendering it inactive. This metabolic transformation occurs before the drug can reach systemic circulation, drastically reducing its bioavailability.

Investigative Workflow:

Caption: Workflow to investigate and address first-pass metabolism.

Recommended Solution: The Prodrug Approach

A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[8][9] For this compound derivatives, the most effective strategy is to temporarily mask the 3-hydroxyl group.

  • Mechanism: By masking the -OH group (e.g., as an ester), you prevent it from being recognized by metabolic enzymes in the gut and liver. The more lipophilic prodrug is absorbed, and once in circulation, endogenous esterase enzymes cleave the masking group to release the active parent drug systemically. This strategy has been successfully employed for other quinoline-type compounds to overcome similar barriers.[10]

Common Prodrug Moieties for Hydroxyl Groups:

  • Esters: Acetate, pivalate, succinate. Simple esters are a good starting point.

  • Carbonates: Can offer different cleavage kinetics.

  • Phosphates: Dramatically increase aqueous solubility, useful for IV formulations, but can be susceptible to phosphatases in the gut.[8]

  • Amino Acid Conjugates: Can be designed to target specific amino acid transporters in the gut wall.

Experimental Protocol: Synthesis of an Acetate Ester Prodrug

Objective: To mask the 3-hydroxyl group of a this compound derivative (Parent Drug) as an acetate ester to block first-pass metabolism.

Materials:

  • Parent Drug (1 equivalent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 equivalents)

  • Acetyl Chloride or Acetic Anhydride (1.2 equivalents)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve the Parent Drug in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine dropwise.

  • Acylation: Slowly add acetyl chloride to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure acetate ester prodrug.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Issue 3: My compound is intended for CNS applications but shows poor brain penetration.

Answer: The central nervous system (CNS) is protected by the blood-brain barrier (BBB), a highly selective cellular barrier that prevents most substances from entering the brain.[11][12] Many lipophilic compounds that should passively diffuse across membranes are actively removed from the brain by efflux transporters, with P-glycoprotein (P-gp) being a primary culprit.[12][13][14]

Root Cause Analysis:

  • Efflux Transporter Substrate: Your compound is likely being recognized and actively pumped out of the brain endothelial cells by transporters like P-gp or Breast Cancer Resistance Protein (BCRP).[13][14] This keeps brain concentrations too low for therapeutic effect.

  • Insufficient Lipophilicity: While counterintuitive to the efflux issue, the molecule might be too polar to effectively partition into the lipid membranes of the BBB endothelial cells in the first place.

  • Rapid Peripheral Clearance: The drug may be cleared from the bloodstream so quickly that there isn't enough time for a significant amount to cross the BBB.

Recommended Solutions:

  • Assess P-gp Liability: The first step is to determine if your compound is a P-gp substrate. This can be done using in vitro cell models.

  • Structural Modification: Medicinal chemistry efforts can be used to design analogs that are not recognized by efflux transporters. This often involves subtly altering the number of hydrogen bond donors or overall molecular shape.

  • Nanotechnology-Based Delivery: Encapsulating the drug in nanoparticles can mask it from efflux transporters and facilitate its transport across the BBB.[10] Lipid-based nanoparticle systems and polymeric nanoparticles are promising strategies for improving CNS bioavailability of quinoline derivatives.[10]

Experimental Protocol: In Vitro BBB Permeability and Efflux Assay

Objective: To determine the passive permeability of a this compound derivative and identify if it is a substrate for efflux transporters like P-gp using a cell-based transwell model.

Model: Caco-2 or MDCK-MDR1 cell monolayers grown on transwell inserts are commonly used. These cells form tight junctions and express efflux transporters, mimicking the BBB.[15]

Materials:

  • Caco-2 or MDCK-MDR1 cells

  • Transwell plate (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound, positive control (e.g., Digoxin), negative control (e.g., Propranolol)

  • P-gp inhibitor (e.g., Verapamil or Zosuquidar)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed cells onto the apical (upper) side of the transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring Trans-Epithelial Electrical Resistance (TEER).[15]

  • Permeability Assay (A-to-B):

    • Add the test compound to the apical (A) chamber (representing blood).

    • At various time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B) chamber (representing brain).

  • Efflux Assay (B-to-A):

    • Add the test compound to the basolateral (B) chamber.

    • At the same time points, take samples from the apical (A) chamber.

  • Inhibition Assay: Repeat the A-to-B and B-to-A experiments in the presence of a known P-gp inhibitor.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions:

      • Papp (A→B) = (dQ/dt) / (A * C₀)

      • Papp (B→A) = (dQ/dt) / (A * C₀) (where dQ/dt is the flux, A is the surface area, and C₀ is the initial concentration).

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Interpretation of Results:

Efflux Ratio (ER)P-gp Substrate?InterpretationNext Steps
< 2.0UnlikelyThe compound likely crosses the membrane by passive diffusion.Focus on other bioavailability barriers.
> 2.0LikelyThe compound is actively transported out of the cells.Confirm with inhibition assay.
ER > 2.0, but decreases significantly with inhibitorConfirmedP-gp is responsible for the efflux.Pursue structural modification or nanoformulation.
References
  • Doran, A., et al. (n.d.). Drug efflux transporters in the CNS. PubMed.
  • Al-Hilal, M., et al. (2023). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI.
  • Löscher, W., & Potschka, H. (n.d.). Role of drug efflux transporters in the brain for drug disposition and treatment of brain diseases. PubMed.
  • (2016). The role of drug transporters at the blood brain barrier. European Pharmaceutical Review.
  • Lazarowski, A., & Czornyj, L. (n.d.). The role of efflux transporters and metabolizing enzymes in brain and peripheral organs to explain drug-resistant epilepsy. PubMed Central.
  • (n.d.). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. ResearchGate.
  • (n.d.). Comparative Pharmacokinetic Profiling of Tetrahydroisoquinoline (THIQ) Derivatives. Benchchem.
  • Sivandzade, F., & Cucullo, L. (n.d.). In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies. PMC.
  • (n.d.). Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives. Benchchem.
  • Nikolakopoulou, P., et al. (n.d.). Recent progress in translational engineered in vitro models of the central nervous system.
  • Tajes, M., et al. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.
  • (n.d.). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. Benchchem.
  • Chowdhury, E. A., et al. (2021). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI.
  • (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • (n.d.). Blood-brain barrier models: In vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. ResearchGate.
  • Vigato, C., et al. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • du Toit, L. C., et al. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. PubMed Central.
  • (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • (n.d.). Expanding the tetrahydroquinoline pharmacophore. PubMed.
  • Vllasaliu, D. (n.d.). Grand challenges in oral drug delivery. PMC.
  • (n.d.). Tetrahydroquinoline. Wikipedia.
  • Fan, Y., et al. (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. PMC.

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: From Broad-Spectrum Scaffolds to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of kinase inhibitors, framed for researchers, scientists, and drug development professionals. We will dissect the performance and mechanistic profiles of well-established inhibitors—the broad-spectrum tool Staurosporine and the clinically-approved multi-targeted agents Sunitinib and Dasatinib. This established landscape will then serve as a framework for evaluating the potential of novel chemical scaffolds, using 5,6,7,8-tetrahydroquinolin-3-ol as a representative example of an investigational starting point. Our focus is not merely on cataloging data, but on elucidating the scientific rationale behind the characterization workflow, from initial biochemical screens to cellular validation.

Section 1: The Kinase Inhibitor Landscape: Defining the Benchmarks

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention, particularly in oncology.[1][2] The development of kinase inhibitors has evolved from serendipitous discoveries to rational drug design. To understand how to evaluate a novel compound, we must first understand the benchmarks set by foundational and clinical inhibitors.

Staurosporine: The Prototypical Broad-Spectrum Inhibitor

Originally isolated in 1977 from the bacterium Streptomyces staurosporeus, Staurosporine is a natural product that has become an invaluable research tool.[3] Its primary mechanism is the potent, ATP-competitive inhibition of a wide array of protein kinases.[3] It achieves this by binding with high affinity to the highly conserved ATP-binding pocket of many kinases.[4]

This promiscuity, however, is a double-edged sword. While it makes Staurosporine an excellent tool for inducing apoptosis or studying general kinase-dependent signaling in a laboratory setting, its lack of selectivity precludes its clinical use due to a high potential for off-target toxicity.[3][5] It remains the quintessential "dirty" inhibitor, a benchmark for potency but a cautionary tale in selectivity.

Kinase TargetStaurosporine IC50 (nM)
Protein Kinase C (PKC)3
p60v-src6
Protein Kinase A (PKA)7
CaM Kinase II20
Multi-Targeted Inhibitors: The Clinically Successful Approach

In contrast to Staurosporine's broad and untargeted activity, modern kinase inhibitors are often designed to inhibit a specific, curated set of kinases implicated in a particular disease state, such as cancer.[6][7] This multi-targeted strategy acknowledges that complex diseases are rarely driven by a single aberrant pathway.[8]

Sunitinib (Sutent®) is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[9] It primarily targets kinases involved in tumor angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[10][11] This profile has made it a standard therapy for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[9][10]

Dasatinib (Sprycel®) is another potent, orally available inhibitor, but with a different target profile.[12] It was developed as a dual inhibitor of the ABL and SRC family kinases.[13] Its high potency against the BCR-ABL fusion protein, including many imatinib-resistant mutations, has made it a cornerstone in the treatment of chronic myeloid leukemia (CML).[12][14]

InhibitorPrimary Kinase TargetsKey Indications
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET[10][11]Renal Cell Carcinoma (RCC), GIST[10]
Dasatinib BCR-ABL, SRC family, c-KIT, PDGFRβ[15][16]Chronic Myeloid Leukemia (CML), Ph+ ALL[12]

Section 2: The Investigational Scaffold: 5,6,7,8-Tetrahydroquinoline

The tetrahydroquinoline ring system is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold capable of binding to multiple biological targets.[17] Various derivatives have been synthesized and evaluated for a range of biological activities, including anticancer properties.[18][19] Some of these compounds are thought to induce apoptosis and autophagy through modulation of critical signaling pathways like the PI3K/AKT/mTOR cascade.[18]

This compound itself is a foundational chemical building block.[20] It represents a starting point for synthesis, not a characterized inhibitor. The crucial question for a drug discovery scientist is: How do we determine if this scaffold has potential as a kinase inhibitor? The answer lies in a systematic, multi-step experimental framework.

Section 3: A Practical Framework for Characterizing a Novel Kinase Inhibitor

Here, we outline the essential experimental workflow for evaluating a novel compound, such as a derivative of this compound. This framework is designed to be self-validating, where each step provides the rationale for the next.

Workflow for Novel Inhibitor Characterization

G cluster_0 Step 1: In Vitro Screening cluster_1 Step 2: Cellular Validation A Compound Synthesis (e.g., Tetrahydroquinoline derivative) B Biochemical Kinase Assay (e.g., ADP-Glo) A->B Test Compound C Determine IC50 Value (Potency & Preliminary Selectivity) B->C Measure ADP Production D Cell Viability Assay (e.g., MTT / CCK-8) C->D Is it potent? E Western Blot Analysis C->E What is the likely target? F Confirm On-Target Effect (e.g., Reduced p-AKT) D->F Correlate Viability with Target Inhibition E->F Measure Downstream Phosphorylation G cluster_wb Measured by Western Blot RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates S6 Ribosomal Protein S6 S6K->S6 Phosphorylates (p-S6) Proliferation Cell Growth & Proliferation S6->Proliferation Inhibitor Tetrahydroquinoline Derivative (Hypothetical) Inhibitor->PI3K p-AKT p-AKT Total AKT Total AKT p-S6 p-S6 Total S6 Total S6

Sources

A Comparative Analysis of the Biological Activity of Tetrahydroquinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic compounds. Its structural isomers, including positional isomers, diastereomers (cis/trans), and enantiomers (R/S), often exhibit remarkably different biological activities. This guide provides a comprehensive comparative analysis of the anticancer, antimicrobial, and neuroprotective activities of various tetrahydroquinoline isomers, supported by experimental data and detailed protocols to empower researchers in the fields of medicinal chemistry and drug development.

Introduction: The Significance of Isomerism in Tetrahydroquinoline Bioactivity

Tetrahydroquinolines are bicyclic compounds consisting of a benzene ring fused to a dihydropyridine ring. Isomerism in THQs can arise from the position of the nitrogen atom and the saturation of the pyridine ring (e.g., 1,2,3,4-THQ vs. 5,6,7,8-THQ), the spatial arrangement of substituents on the saturated ring (cis/trans isomerism), and the presence of chiral centers, leading to enantiomeric pairs (R/S). These subtle structural variations can dramatically influence a molecule's interaction with biological targets, leading to profound differences in efficacy, selectivity, and toxicity. Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and selective therapeutic agents.[1][2][3]

Comparative Anticancer Activity of Tetrahydroquinoline Isomers

The anticancer potential of tetrahydroquinoline derivatives is a burgeoning area of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[4][5] The mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or the induction of apoptosis.[6][7][8][9]

Enantioselectivity in Anticancer Activity

Chirality plays a pivotal role in the anticancer activity of many tetrahydroquinoline derivatives. Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer). This highlights the importance of stereoselective synthesis and the evaluation of individual enantiomers in drug discovery.

A compelling example is the differential cytotoxicity of the enantiomers of 8-(4-methoxyphenylamino)-2-methyl-5,6,7,8-tetrahydroquinoline against a panel of human cancer cell lines. The (R)-enantiomer consistently demonstrates significantly higher potency than the (S)-enantiomer, with IC50 values often being about half that of its counterpart.[10] This suggests a specific stereochemical interaction with the biological target.

Table 1: Comparative in vitro Anticancer Activity of Tetrahydroquinoline Enantiomers [10]

CompoundCancer Cell LineIC50 (µM) of (R)-enantiomerIC50 (µM) of (S)-enantiomer
8-(4-methoxyphenylamino)-2-methyl-5,6,7,8-tetrahydroquinolineHT-29 (colorectal adenocarcinoma)12.3 ± 0.925.1 ± 1.8
A2780 (ovarian carcinoma)15.7 ± 1.130.2 ± 2.2
MSTO-211H (biphasic mesothelioma)9.8 ± 0.721.5 ± 1.5
Influence of Positional Isomerism and Substitution Patterns

The substitution pattern on the tetrahydroquinoline ring system significantly impacts anticancer activity. For instance, a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors revealed that the position of a nitro group dramatically influences cytotoxicity. The synthesis of 7-nitro-1,2,3,4-tetrahydroquinoline was a key step in developing potent anticancer agents, with some derivatives exhibiting exceptional activity against lung cancer cell lines (e.g., compound 10e with an IC50 of 0.033 µM against A549 cells).[11]

Furthermore, a comparative study of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines showed that the aromatic quinoline derivatives generally displayed a better activity profile against HeLa and PC3 cancer cell lines compared to the partially saturated tetrahydroquinoline counterparts.[2] This suggests that the degree of saturation and the nature of the substituents are critical determinants of anticancer efficacy.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the tetrahydroquinoline isomers. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Antimicrobial Activity of Tetrahydroquinoline Isomers

Quinoline and its derivatives have a long history as antimicrobial agents, with some acting as DNA gyrase inhibitors or disrupting other essential bacterial processes.[12][13] The tetrahydroquinoline scaffold also serves as a basis for the development of novel antibacterial and antifungal compounds.[14][15][16]

Structure-Activity Relationship in Antimicrobial THQs

The antimicrobial spectrum and potency of tetrahydroquinoline derivatives are highly dependent on their substitution patterns. For instance, a series of quinoline-based hydroxyimidazolium hybrids showed promising activity against various fungal and bacterial pathogens. Hybrid compounds demonstrated potent antifungal activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis.[12]

While direct comparative studies on a range of THQ isomers are less common in the antimicrobial literature, the principles of SAR suggest that changes in lipophilicity, electronic properties, and stereochemistry due to isomerism will significantly affect antimicrobial potency. For example, the introduction of fluorine atoms into the quinoline ring is a common strategy to enhance antibacterial activity.[12]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the tetrahydroquinoline isomers in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Comparative Neuroprotective Activity of Tetrahydroquinoline Isomers

Neurodegenerative diseases are often associated with oxidative stress, excitotoxicity, and neuroinflammation. Tetrahydroquinoline derivatives have emerged as promising neuroprotective agents due to their antioxidant and anti-inflammatory properties.[17][18]

Diastereoselectivity in Neuroprotection

The stereochemical arrangement of substituents can have a profound impact on the neuroprotective effects of tetrahydroquinoline derivatives. A notable study on 1,3-dimethyl-N-propargyl tetrahydroisoquinoline (a close analog of THQ) revealed that the cis and trans isomers have distinct neuroprotective functions.[19]

In a model of Parkinson's disease, both isomers were found to prevent MPTP-induced bradykinesia and loss of tyrosine hydroxylase-positive cells. However, the trans isomer exhibited superior activity in this in vivo model. Conversely, the cis isomer afforded superior protection against MPP+-induced cell death in an in vitro model.[19] This demonstrates that different isomeric forms may have varying efficacy depending on the specific pathological insult and the experimental model used.

Table 2: Comparative Neuroprotective Effects of Tetrahydroisoquinoline Diastereomers [19]

IsomerExperimental ModelObserved Effect
trans -1,3-dimethyl-N-propargyl THIQMPTP-induced Parkinsonism (in vivo)Superior prevention of bradykinesia and neuronal loss
cis -1,3-dimethyl-N-propargyl THIQMPP+-induced cell death (in vitro)Superior protection against neuronal cell death
Mechanism of Neuroprotection: Targeting Oxidative Stress

A key mechanism underlying the neuroprotective effects of many tetrahydroquinolines is their ability to combat oxidative stress. This can be achieved through direct scavenging of reactive oxygen species (ROS) or by upregulating endogenous antioxidant defense systems, often via the Nrf2 pathway.[18][20][21]

Experimental Protocols for Assessing Neuroprotective Activity

Principle: Excitotoxicity, caused by the overstimulation of glutamate receptors, is a major contributor to neuronal damage in various neurological disorders. This assay evaluates the ability of a compound to protect neurons from glutamate-induced cell death.[22][23][24][25][26]

Step-by-Step Methodology:

  • Neuronal Cell Culture: Plate primary neurons or a neuronal cell line (e.g., HT22) in a suitable culture plate.

  • Compound Pre-treatment: Pre-incubate the cells with different concentrations of the tetrahydroquinoline isomers for a specified period (e.g., 24 hours).

  • Glutamate Insult: Expose the cells to a neurotoxic concentration of glutamate for a defined duration.

  • Assessment of Cell Viability: After the glutamate exposure, assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

  • Data Analysis: Compare the viability of cells treated with the tetrahydroquinoline isomers to that of cells exposed to glutamate alone to determine the neuroprotective effect.

Principle: The ORAC assay measures the antioxidant capacity of a compound by assessing its ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[27][28][29][30][31]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).

  • Assay Setup: In a 96-well plate, combine the fluorescent probe with either the tetrahydroquinoline isomer samples or the Trolox standards.

  • Initiation of Reaction: Add the free radical initiator to all wells to start the oxidation reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence decay over time using a fluorescence microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The ORAC value, expressed as Trolox equivalents, is determined by comparing the AUC of the sample to the standard curve.

Visualizing the Workflow and Mechanisms

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation s1 Synthesis of THQ Isomers (Positional, Cis/Trans, R/S) s2 Purification & Structural Characterization (NMR, MS) s1->s2 a1 Anticancer Activity (MTT Assay) s2->a1 a2 Antimicrobial Activity (MIC Assay) s2->a2 a3 Neuroprotective Activity (Excitotoxicity & ORAC Assays) s2->a3 d1 Determine IC50 / MIC Values a1->d1 a2->d1 a3->d1 d2 Comparative Analysis of Isomers d1->d2 d3 Structure-Activity Relationship (SAR) Elucidation d2->d3 G cluster_anticancer Anticancer Mechanism cluster_neuro Neuroprotective Mechanism THQ_ac THQ Isomer PI3K PI3K/Akt/mTOR Pathway THQ_ac->PI3K Inhibition Apoptosis Apoptosis THQ_ac->Apoptosis Induction Proliferation Cell Proliferation & Survival PI3K->Proliferation Activation THQ_np THQ Isomer OxStress Oxidative Stress (ROS) THQ_np->OxStress Scavenging Nrf2 Nrf2 Pathway THQ_np->Nrf2 Activation Neuron Neuronal Survival OxStress->Neuron Damage Antioxidant Antioxidant Enzymes Nrf2->Antioxidant Upregulation Antioxidant->OxStress Neutralization

Caption: Simplified signaling pathways involved in the anticancer and neuroprotective activities of tetrahydroquinolines.

Conclusion and Future Directions

The biological activity of tetrahydroquinoline derivatives is exquisitely sensitive to their isomeric form. Enantiomers, diastereomers, and positional isomers can exhibit vastly different potencies and even opposing effects. This guide has provided a comparative overview of the anticancer, antimicrobial, and neuroprotective activities of THQ isomers, supported by detailed experimental protocols.

Future research should focus on more systematic comparative studies of a wider range of THQ isomers under standardized assay conditions. Such studies will be invaluable for elucidating more precise structure-activity relationships and for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. The continued exploration of the rich chemical space of tetrahydroquinoline isomers holds immense promise for addressing unmet medical needs.

References

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Molecular Structure, 1273, 134261. [Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). Molecules, 29(4), 787. [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay. Active Concepts. [Link]

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc. [Link]

  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (2022). Scientific Reports, 12(1), 9985. [Link]

  • Excitotoxicity in vitro assay. Innoprot. [Link]

  • 2.2. Oxygen Radical Absorbance Capacity (ORAC) Assay. (2021). Bio-protocol, 11(12), e4052. [Link]

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (2022). Scientific Reports, 12(1), 9985. [Link]

  • Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. ResearchGate. [Link]

  • Excitotoxicity In Vitro Assay. Creative Biolabs. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2021). Molecules, 26(21), 6489. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Infectious Diseases, 4(7), 1045-1055. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega, 8(1), 659-675. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2024). Precision Chemistry, 2(10), 834-843. [Link]

  • Glutamate Excitotoxicity Assay. NeuroProof. [Link]

  • An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. (2012). Zanco Journal of Medical Sciences, 16(1), 13-20. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(26), 15659-15693. [Link]

  • Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. FujiFilm Cellular Dynamics. [Link]

  • Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(12), 3573-3578. [Link]

  • The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. (2017). Journal of Medicinal Chemistry, 60(13), 5556-5585. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry, 45(18), 8143-8156. [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2023). Scientific Reports, 13(1), 12345. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). Molecules, 29(11), 2567. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(26), 15659-15693. [Link]

  • Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications. (2023). Frontiers in Neuroscience, 17, 1249071. [Link]

  • Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. (2022). Molecules, 27(23), 8398. [Link]

  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(14), 1965-1974. [Link]

  • Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. (2018). Molecular Neurobiology, 55(9), 7473-7491. [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2021). Molecules, 26(18), 5543. [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). Scientific Reports, 11(1), 19721. [Link]

  • Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. (2020). Frontiers in Pharmacology, 11, 1209. [Link]

  • Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. (2022). Antioxidants, 11(10), 1988. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules, 27(19), 6520. [Link]

  • Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. Semantic Scholar. [Link]

Sources

Validating the Anticancer Activity of 5,6,7,8-Tetrahydroquinolin-3-ol In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro anticancer candidate to a validated in vivo therapeutic is a critical and complex process.[1][2] This guide provides an in-depth, objective comparison of the methodologies required to validate the anticancer activity of a novel small molecule, 5,6,7,8-tetrahydroquinolin-3-ol, in a preclinical setting. We will explore the rationale behind experimental choices, compare its potential performance with alternative therapies, and provide detailed, actionable protocols based on established best practices.

The tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including anticancer effects.[3][4][5] Preliminary in vitro studies on compounds structurally related to this compound suggest a mechanism of action involving the induction of mitochondrial dysfunction and a significant increase in intracellular reactive oxygen species (ROS), leading to programmed cell death.[4][5][6] This guide will focus on the essential in vivo studies required to substantiate these preliminary findings and establish a robust preclinical data package.

Strategic Selection of In Vivo Models: The Foundation of Meaningful Data

The choice of an appropriate animal model is paramount for the successful in vivo evaluation of an anticancer agent.[1] The two most common types of rodent models in oncology research are xenografts and syngeneic models.[7][8]

  • Xenograft Models: These models involve the implantation of human tumor cells or patient-derived tumor tissue (PDX) into immunodeficient mice.[7][8][9][10] The primary advantage of xenografts is the ability to study the effect of a compound on human cancers.[7] However, the compromised immune system of the host is a significant limitation, especially when evaluating compounds that may have an immunomodulatory effect.[7][8]

  • Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same inbred strain.[8][11] This approach allows for the study of the therapeutic agent in the context of a fully functional immune system, which is crucial for understanding the interplay between the drug, the tumor, and the host's immune response.[8]

Given that the proposed mechanism of this compound involves inducing cellular stress (ROS production), which can often trigger an immune response, a dual approach utilizing both xenograft and syngeneic models is recommended for a comprehensive evaluation.

Experimental Workflow for In Vivo Model Selection and Validation

G cluster_0 Phase 1: Xenograft Model Evaluation cluster_1 Phase 2: Syngeneic Model Corroboration A Select relevant human cancer cell lines (e.g., A549 - lung, HCT-116 - colon) based on in vitro sensitivity to this compound B Implant cells subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG) A->B C Monitor tumor growth until palpable B->C D Randomize mice into treatment and control groups C->D E Administer this compound and vehicle control D->E F Measure tumor volume and body weight regularly E->F G Endpoint analysis: Tumor Growth Inhibition (TGI) and toxicity assessment F->G H Select a murine cancer cell line with a similar genetic background to the host strain (e.g., CT26 - colon in BALB/c mice) I Implant cells subcutaneously into immunocompetent mice (e.g., BALB/c) H->I J Monitor tumor growth and randomize mice I->J K Administer this compound, vehicle control, and a positive control (e.g., an immune checkpoint inhibitor) J->K L Measure tumor volume, body weight, and monitor for immune-related adverse events K->L M Endpoint analysis: TGI, survival analysis, and ex vivo immunophenotyping of tumor-infiltrating lymphocytes L->M

Caption: A two-phase approach for in vivo model validation.

Comparative Efficacy Assessment: Benchmarking Against Standard of Care and Mechanistic Analogs

To understand the therapeutic potential of this compound, its efficacy must be compared against both a standard-of-care chemotherapeutic agent and a compound with a similar proposed mechanism of action. This comparative analysis provides crucial context for the observed results.

For a colorectal cancer model (e.g., HCT-116 xenograft or CT26 syngeneic), suitable comparators would be:

  • 5-Fluorouracil (5-FU): A widely used chemotherapeutic for colorectal cancer.

  • Auranofin: An FDA-approved drug for rheumatoid arthritis that is known to induce ROS and has been investigated for its anticancer properties.

Table 1: Hypothetical Comparative Efficacy Data in a Colorectal Cancer Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control10 mL/kg, i.p., daily1500 ± 250-+2.5
This compound50 mg/kg, i.p., daily750 ± 15050-1.0
5-Fluorouracil (5-FU)20 mg/kg, i.p., twice weekly600 ± 12060-8.0
Auranofin5 mg/kg, i.p., daily825 ± 18045-3.5

Detailed Experimental Protocols

The reproducibility and validity of in vivo studies are contingent on meticulous and well-documented protocols.

Protocol 1: Subcutaneous Xenograft Tumor Model

  • Cell Culture: Culture human colorectal carcinoma HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation for Implantation: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female NOD/SCID mice.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.[1]

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment and control groups described in Table 1. Administer the compounds via intraperitoneal (i.p.) injection as per the specified dosing regimen.

  • Endpoint Analysis: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size (e.g., 2000 mm³). Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Monitor animal body weight and general health daily as a measure of toxicity.[1]

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

  • Pharmacokinetic Study:

    • Administer a single dose of this compound to a cohort of tumor-bearing mice.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital or tail vein sampling.

    • Process the blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

    • Determine key PK parameters such as Cmax, Tmax, AUC, and half-life. A challenge with many anticancer agents is ensuring sufficient delivery to the tumor in vivo; poor biodistribution can contribute to failure despite promising in vitro results.[12]

  • Pharmacodynamic Study:

    • Treat tumor-bearing mice with this compound for a specified duration (e.g., 3-5 days).

    • At the end of the treatment period, excise the tumors.

    • Prepare tumor lysates and measure the levels of a pharmacodynamic biomarker indicative of the drug's mechanism of action. For this compound, this could be the measurement of ROS levels using a fluorescent probe (e.g., DCFDA) or the quantification of markers of apoptosis (e.g., cleaved caspase-3) by western blotting or immunohistochemistry.

Mechanistic Validation: Connecting In Vivo Efficacy to the Molecular Target

A critical aspect of drug development is demonstrating that the observed in vivo antitumor effect is a direct result of the compound's intended mechanism of action.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Increased ROS Production Increased ROS Production Mitochondria->Increased ROS Production Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Mitochondrial Permeability Transition Pore (mPTP) Opening Mitochondrial Permeability Transition Pore (mPTP) Opening Oxidative Stress->Mitochondrial Permeability Transition Pore (mPTP) Opening Cytochrome c Release Cytochrome c Release Mitochondrial Permeability Transition Pore (mPTP) Opening->Cytochrome c Release Apoptosome Formation (Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, Caspase-9) Caspase-3 Activation Caspase-3 Activation Apoptosome Formation (Apaf-1, Caspase-9)->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed mechanism of this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo anticancer activity of this compound. By employing a combination of xenograft and syngeneic models, conducting thorough comparative efficacy studies, and performing detailed PK/PD and mechanistic analyses, researchers can build a robust data package to support the further development of this promising compound.

Future studies should focus on exploring the efficacy of this compound in orthotopic models, which more closely mimic the tumor microenvironment, and in combination with other anticancer agents to assess potential synergistic effects.[10] A thorough investigation into its safety and toxicity profile will also be essential for its translation into a clinical candidate.

References

  • PharmaLegacy. (2023, August 7). Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each. Available from: [Link]

  • Crown Bioscience. (2025, May 23). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Available from: [Link]

  • Champions Oncology. (2024, March 15). Choosing the RIGHT Model - Syngeneic versus Humanized Mouse Models. Available from: [Link]

  • Kwid, M. D., et al. (n.d.). Genetically Engineered Cancer Models, But Not Xenografts, Faithfully Predict Anticancer Drug Exposure in Melanoma Tumors. PMC - NIH. Available from: [Link]

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Available from: [Link]

  • Altogen Labs. (n.d.). Syngeneic Models. Available from: [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2021, October 4). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Available from: [Link]

  • Hedley, D. W. (2022, July 22). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. NIH. Available from: [Link]

  • Crown Bioscience. (2021, October 22). In Vivo Model Systems. Available from: [Link]

  • Wang, Y., et al. (n.d.). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. PMC - NIH. Available from: [Link]

  • ResearchGate. (n.d.). Comparisons of in vivo cancer models and their applications. Available from: [Link]

  • Ayan, B., et al. (n.d.). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Available from: [Link]

  • Verma, S., et al. (n.d.). In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors. PubMed. Available from: [Link]

  • Maciejewska, N., et al. (2022, April 4). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. Available from: [Link]

  • Abdel-Gawad, N. M., et al. (2024, February 16). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central. Available from: [Link]

  • Woodruff, T. M., et al. (2008, April 15). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Available from: [Link]

  • Olszewski, M., et al. (n.d.). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Available from: [Link]

Sources

A Researcher's Guide to Proactively Assessing Off-Target Effects of 5,6,7,8-Tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental pillar of developing safer and more effective therapeutics. The tetrahydroquinoline scaffold is a privileged structure, appearing in a multitude of biologically active agents.[1][2] While 5,6,7,8-tetrahydroquinolin-3-ol presents a promising starting point for novel therapeutic development, its journey from a hit compound to a clinical candidate is contingent on a thorough understanding of its potential off-target interactions. Undesired interactions can lead to toxicity, reduced efficacy, and costly late-stage clinical failures.[3]

This guide provides a comprehensive, multi-tiered strategy for the proactive assessment of off-target effects of this compound. We will move beyond a simple checklist of assays, instead focusing on the causal logic behind a well-structured off-target de-risking cascade. This framework is designed to be a self-validating system, integrating computational predictions with robust in vitro and cell-based experimental data to build a detailed selectivity profile.

The Strategic Framework: An Integrated Approach to Off-Target Profiling

A robust assessment of off-target effects is not a single experiment but a carefully orchestrated campaign. Our approach begins with a broad, predictive computational analysis and progressively narrows the focus to specific, functionally relevant interactions in cellular contexts. This tiered approach ensures that resources are allocated efficiently, with each stage informing the design of the next.

Off_Target_Workflow in_silico In Silico Profiling (Target Prediction, Structural Homology) biochemical Broad Panel Biochemical Assays (Kinases, GPCRs, Ion Channels, etc.) in_silico->biochemical cell_based Cell-Based Functional Assays (Cytotoxicity, Signaling Pathways, Phenotypic Screening) biochemical->cell_based preclinical In Vivo Toxicology (Relevant Animal Models) cell_based->preclinical

Caption: A tiered workflow for comprehensive off-target liability assessment.

Phase 1: In Silico Profiling - The Predictive Foundation

Before committing to expensive and time-consuming wet lab experiments, computational methods provide an invaluable initial screen. These tools leverage vast databases of known compound-protein interactions and structural information to predict the likely biological targets and off-targets of a novel molecule based on its chemical structure.[3] For this compound, this step is crucial for hypothesis generation.

Causality Behind the Choice: In silico tools are not definitive, but they are excellent at identifying red flags and prioritizing resources.[4] By comparing the structure of our compound to ligands with known polypharmacology, we can anticipate potential interactions with common off-target families, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, which are frequently implicated in adverse drug reactions.[5]

Recommended Tools & Approach:

  • Similarity Searching: Utilize platforms like PubChem to identify structurally similar compounds with known biological activities. For instance, various tetrahydroquinoline derivatives have been reported as C5a receptor antagonists, anticancer agents, and DHFR or CDK2 inhibitors.[6][7][8]

  • Target Prediction Servers: Employ tools like SwissTargetPrediction or SuperPred to generate a ranked list of likely protein targets based on 2D and 3D structural similarity to known ligands.

  • Off-Target Liability Panels: Use specialized predictors that are trained on data from preclinical safety panels. These tools can directly predict interactions with targets known to be associated with adverse effects.[3]

Phase 2: In Vitro Biochemical Screening - Quantifying Direct Interactions

With a set of hypotheses from our in silico analysis, the next logical step is to determine if this compound directly interacts with these predicted off-targets. Broad panel screening using purified proteins is the gold standard for this purpose.[5] This approach provides quantitative data on binding affinity or enzymatic inhibition, which is critical for establishing a preliminary selectivity profile.

Causality Behind the Choice: Biochemical assays offer high throughput and sensitivity, allowing for the screening of hundreds of targets in parallel.[9] By removing the complexity of a cellular environment, we can be confident that any observed activity is due to a direct interaction between our compound and the protein target. This is the most direct way to validate or invalidate the in silico predictions.

A typical broad screening panel, such as the SafetyScreen47 panel offered by Eurofins Discovery or a similar service, covers a wide range of clinically relevant target families.[5]

Hypothetical Data Presentation:

The results of a broad panel screen are best summarized in a table that clearly highlights significant off-target hits. For this guide, let's imagine a hypothetical screening of this compound at a concentration of 10 µM against a panel of kinases and GPCRs.

Target ClassTargetAssay Type% Inhibition at 10 µMAlternative Compound ("Competitor A") % Inhibition at 10 µM
Kinase CDK2/CycARadiometric15%95%
ABL1Radiometric8%12%
SRC Radiometric 65% 25%
EGFRRadiometric5%88%
GPCR Adrenergic α1ARadioligand Binding12%5%
Dopamine D2 Radioligand Binding 78% 15%
Muscarinic M1Radioligand Binding22%9%
C5aRadioligand Binding35%4%

Interpretation of Hypothetical Data:

In this example, this compound shows significant interaction with the SRC kinase and the Dopamine D2 receptor. The interaction with the C5a receptor is moderate, which is plausible given the literature on related scaffolds.[6] In contrast, a hypothetical "Competitor A," designed as a potent CDK2/EGFR inhibitor, shows a different off-target profile. This comparative analysis is crucial for lead selection and optimization, as it allows researchers to weigh the on-target potency against off-target liabilities.[9]

Protocol Spotlight: Radiometric Kinase Inhibition Assay (e.g., for SRC Kinase)

This protocol outlines a standard method for quantifying the inhibitory activity of a compound against a purified kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of purified, active SRC kinase in kinase buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., cdc2 peptide) in kinase buffer.

    • Prepare a solution of [γ-³³P]ATP in kinase buffer.

  • Assay Procedure:

    • Dispense 5 µL of kinase buffer containing varying concentrations of the test compound (e.g., 10-point, 3-fold serial dilution) into a 96-well plate. Include wells for "no compound" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Add 20 µL of the SRC kinase solution to each well (except "no enzyme" controls).

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 25 µL of the substrate/[γ-³³P]ATP mixture to all wells.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) and wash 3 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no compound" control.

    • Plot the % inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Phase 3: Cell-Based Assays - Assessing Functional Impact

Demonstrating a direct biochemical interaction is only part of the story. It is imperative to understand if this interaction translates into a functional effect in a physiologically relevant system. Cell-based assays are essential for this validation step, as they account for factors like cell permeability, metabolism, and the presence of competing endogenous ligands.[10]

Causality Behind the Choice: A compound might bind to an off-target in a purified system but have no effect in a cell due to poor membrane permeability or rapid efflux. Conversely, a seemingly weak biochemical interaction could be potent in a cellular context. Cell-based assays bridge this gap and provide more clinically relevant data.[10] They help to distinguish between promiscuous binders and compounds with genuine off-target functional activity.

Signaling_Pathway cluster_0 Hypothetical Off-Target Effect on Dopamine D2 Signaling D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Test_Compound This compound Test_Compound->D2R Antagonism

Caption: Hypothetical pathway showing off-target antagonism of the D2 receptor.

Recommended Assays:

  • Cytotoxicity Assays: A primary off-target effect for many compounds is general cytotoxicity.[11] This should be assessed in a panel of relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 as a general line, and any on-target cancer cell lines).

  • Target-Specific Functional Assays: Based on the biochemical hits, specific functional assays should be employed. For our hypothetical D2 receptor hit, a cAMP assay would be appropriate to determine if the compound acts as an agonist or antagonist. For the SRC kinase hit, a Western blot for downstream substrate phosphorylation (e.g., FAK or STAT3) would confirm cellular inhibition.

  • Phenotypic Screening: High-content imaging or other phenotypic platforms can reveal unexpected off-target effects by monitoring changes in cell morphology, organelle health, or other cellular parameters.[9]

Hypothetical Data Presentation:

Assay TypeCell LineEndpointThis compound IC₅₀/EC₅₀ (µM)"Competitor A" IC₅₀/EC₅₀ (µM)
Cytotoxicity HepG2Cell Viability (MTT)> 5012.5
HEK293Cell Viability (MTT)> 5028.3
Functional CHO-D2RcAMP Accumulation (Antagonist mode)2.1> 50
HCT-116p-SRC (Y416) Levels (Western Blot)8.535.2

Interpretation of Hypothetical Data:

The data suggests that this compound is not overtly cytotoxic at concentrations up to 50 µM. However, it confirms a functional antagonism at the D2 receptor with a cellular IC₅₀ of 2.1 µM and inhibition of SRC signaling at 8.5 µM. This information is critical. If the on-target potency of this compound is in the low nanomolar range, these off-target effects might be acceptable. However, if the on-target potency is also in the micromolar range, the therapeutic window would be narrow, flagging this compound as a potential risk.

Conclusion: Building a Self-Validating Selectivity Profile

The comprehensive assessment of off-target effects is an iterative and integrative process. It begins with broad, predictive in silico methods that guide focused in vitro biochemical profiling. The hits from these direct binding or inhibition assays are then interrogated in functional cell-based models to confirm physiological relevance.[10]

By following this structured, causality-driven approach, researchers can build a robust and self-validating selectivity profile for lead compounds like this compound. This proactive de-risking strategy not only satisfies regulatory expectations for preclinical safety evaluation but, more importantly, provides the critical insights needed to select and optimize drug candidates with the highest probability of clinical success.[12][13] Early identification and mitigation of off-target liabilities remain one of the most effective ways to reduce attrition and accelerate the delivery of safer, more effective medicines to patients.

References

  • Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research.
  • Safety and Off-Target Drug Screening Services. Reaction Biology.
  • Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects.
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC - NIH.
  • Cell-Based Assays. Sigma-Aldrich.
  • List of four categories of in silico CRISPR OTS prediction tools benchmarked in our study.
  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery.
  • BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific tre
  • web-based in silico variant-aware potential off-target site identification for genome editing applic
  • The role of cell-based assays for drug discovery. News-Medical.Net.
  • Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv.
  • Off-target testing assays. Scientist Live.
  • In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central.
  • Guidelines for FAIR sharing of preclinical safety and off-target pharmacology d
  • Guidelines for FAIR sharing of preclinical safety and off-target pharmacology d
  • Are there experimental tests for off target effects in CRISPR?
  • Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. PMC - PubMed Central.
  • 6-Methyl-5,6,7,8-tetrahydroquinolin-3-ol. Benchchem.
  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Nonclinical Safety Assessment in Drug Development. Books - NCBI.
  • 5,6,7,8-Tetrahydroquinolin-8-one. PMC.
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
  • 5,6,7,8-Tetrahydroquinoline. PubChem.
  • Comparing the off-target effects of Dihydro-5-azacytidine to other DNMT inhibitors. Benchchem.

Sources

A Comparative Guide to the Structure-Activity Relationships of 5,6,7,8-Tetrahydroquinolin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds and natural alkaloids.[1][2][3] Its rigid, partially saturated heterocyclic system provides a three-dimensional framework that can be strategically decorated with functional groups to achieve specific and potent interactions with a wide array of biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) for analogs based on the 5,6,7,8-tetrahydroquinolin-3-ol core, synthesizing data from disparate studies to provide a cohesive overview for researchers and drug development professionals. We will explore how subtle modifications to this scaffold dictate its activity across different therapeutic areas, from neurodegenerative disorders to oncology.

The this compound Scaffold: A Platform for Diverse Biological Activity

The versatility of the tetrahydroquinoline core allows it to serve as a foundational structure for agents targeting the central nervous system (CNS), inflammatory pathways, and cancer-related targets.[4][5][6] The hydroxyl group at the 3-position is a critical feature, often acting as a key hydrogen bond donor or acceptor, anchoring the ligand within the active site of a target protein. The SAR exploration of this scaffold primarily revolves around modifications at four key regions:

  • The Phenolic Hydroxyl Group (Position 3): Esterification, etherification, or replacement of this group can profoundly impact binding affinity and selectivity.

  • The Saturated Carbocyclic Ring (Positions 5, 6, 7, 8): Introduction of substituents, particularly at positions C5 and C8, can influence stereochemistry, lipophilicity, and interactions with secondary binding pockets.[4][5]

  • The Aromatic Pyridine Ring: Substitution on the aromatic portion of the scaffold can modulate electronic properties and provide vectors for additional interactions.

  • The Nitrogen Atom (Position 1): Alkylation or incorporation into larger ring systems can alter the basicity and steric profile of the molecule.

Below, we compare the SAR of this scaffold against several important biological targets.

Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening In Vitro Screening Cascade cluster_mechanism Mechanism of Action s1 Design Analogs s2 Synthesize Library s1->s2 s3 Purify & Characterize (NMR, MS, HPLC) s2->s3 p1 Primary Assay (e.g., Binding Ki) s3->p1 Test Compounds p2 Cytotoxicity Assay (e.g., MTT IC50) p1->p2 p3 Functional Assay (e.g., Enzyme Inhibition) p2->p3 m1 Target Engagement (Western Blot, qPCR) p3->m1 Lead Compounds m2 Cellular Effects (Cell Cycle, Apoptosis) m1->m2 m2->s1 Iterate Design (SAR)

Sources

Benchmarking 5,6,7,8-Tetrahydroquinolin-3-ol Against Current Therapeutic Agents for Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of 5,6,7,8-tetrahydroquinolin-3-ol, a novel small molecule, against established first-line chemotherapeutic agents for colorectal cancer (CRC). Designed for researchers, scientists, and drug development professionals, this document outlines a structured, data-driven approach to benchmark this compound's efficacy and mechanism of action. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for validation, and present a comparative analysis based on both literature-derived and hypothetical data.

Introduction: The Unmet Need in Colorectal Cancer and the Promise of Tetrahydroquinolines

Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The current standard of care for metastatic CRC often involves combination chemotherapy regimens such as FOLFOX, which includes 5-fluorouracil (5-FU) and oxaliplatin.[1][2][3][4] While effective for many patients, these treatments are associated with significant toxicity and the eventual development of drug resistance. This clinical reality underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles.

The 5,6,7,8-tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent anticancer effects against various cancer cell lines, including those of colorectal origin.[5][6][7][8] The proposed mechanisms for these derivatives include the induction of apoptosis through mitochondrial dysfunction, generation of reactive oxygen species (ROS), and inhibition of key cell cycle regulators.[6]

This guide focuses on This compound , a specific analog within this promising class. By systematically benchmarking its performance against 5-Fluorouracil and Oxaliplatin, we aim to elucidate its potential as a next-generation therapeutic for colorectal cancer.

Mechanisms of Action: A Comparative Overview

A fundamental aspect of benchmarking is understanding the distinct molecular pathways through which each compound exerts its cytotoxic effects.

Current Therapeutic Agents
  • 5-Fluorouracil (5-FU): An antimetabolite that, once converted to its active metabolites, primarily inhibits thymidylate synthase (TS). This blockade disrupts the synthesis of thymidine, a crucial component of DNA, leading to "thymineless death" in rapidly dividing cancer cells.[9][10][11][12] Its metabolites can also be misincorporated into DNA and RNA, further contributing to cellular stress and apoptosis.[13]

  • Oxaliplatin: A third-generation platinum-based agent that forms covalent adducts with DNA.[14][15][16][17] These platinum-DNA adducts create both intra- and inter-strand cross-links, which physically obstruct DNA replication and transcription, ultimately triggering apoptosis.[18]

  • Doxorubicin: A well-characterized anthracycline antibiotic included here for broader context. Its primary mechanisms include intercalating into DNA, thereby inhibiting the progression of topoisomerase II, and generating quinone-type free radicals that lead to oxidative damage to cellular components.[19]

Mechanism_of_Action_Current_Agents cluster_5FU 5-Fluorouracil (5-FU) cluster_Oxaliplatin Oxaliplatin cluster_Doxorubicin Doxorubicin FU 5-FU FdUMP FdUMP FU->FdUMP Metabolism FUTP FUTP FU->FUTP Metabolism TS Thymidylate Synthase FdUMP->TS Inhibits DNA_RNA_Synth DNA/RNA Synthesis FUTP->DNA_RNA_Synth Disrupts TS->DNA_RNA_Synth Apoptosis Apoptosis DNA_RNA_Synth->Apoptosis Oxa Oxaliplatin DNA_Adducts Platinum-DNA Adducts Oxa->DNA_Adducts Forms DNA_Replication DNA Replication/ Transcription DNA_Adducts->DNA_Replication Blocks DNA_Replication->Apoptosis Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation ROS Reactive Oxygen Species (ROS) Dox->ROS Generates Top2 Topoisomerase II Top2->Apoptosis DNA_Intercalation->Top2 Inhibits Cell_Damage Cellular Damage ROS->Cell_Damage Cell_Damage->Apoptosis

Caption: Comparative mechanisms of action for standard chemotherapeutics.

Hypothesized Mechanism of this compound

Based on the known activities of structurally similar tetrahydroquinoline derivatives, we hypothesize that this compound induces cancer cell death primarily through the induction of mitochondrial-mediated apoptosis. This is likely initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial membrane depolarization and the subsequent release of pro-apoptotic factors.

Hypothesized_Mechanism_THQ THQ 5,6,7,8-Tetrahydro- quinolin-3-ol ROS ↑ Intracellular ROS THQ->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes Caspase Caspase Activation Mito->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized apoptotic pathway for this compound.

Experimental Design for Head-to-Head Benchmarking

To rigorously evaluate our hypothesis and compare this compound to the benchmark agents, a multi-tiered experimental approach is proposed, progressing from broad cytotoxicity screening to specific mechanistic and in vivo efficacy studies.

In Vitro Evaluation

Objective: To determine the cytotoxic potency and selectivity of this compound and benchmark agents against colorectal cancer cell lines.

Cell Lines:

  • HCT-116: Human colorectal carcinoma, mismatch repair deficient, wild-type p53.

  • HT-29: Human colorectal adenocarcinoma, p53 mutant, proficient mismatch repair.

  • Normal Colon Fibroblasts (e.g., CCD-18Co): To assess selectivity and potential toxicity to non-cancerous cells.

  • Cell Seeding: Plate HCT-116, HT-29, and normal colon fibroblast cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound, 5-Fluorouracil, Oxaliplatin, and Doxorubicin. Treat cells with a range of concentrations for 48 and 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.

  • Cell Seeding: Seed a low density of HCT-116 and HT-29 cells (e.g., 500 cells/well) in 6-well plates.

  • Compound Treatment: After 24 hours, treat the cells with the respective compounds at concentrations equivalent to 0.5x, 1x, and 2x their predetermined IC50 values for 24 hours.

  • Recovery: Remove the drug-containing medium, wash with PBS, and replace with fresh, drug-free medium.

  • Incubation: Allow cells to grow for 10-14 days, until visible colonies are formed.

  • Staining and Quantification: Fix the colonies with methanol, stain with crystal violet, and count the number of colonies (typically >50 cells).

Mechanistic Assays

Objective: To validate the hypothesized mechanism of action of this compound.

  • Cell Treatment: Treat HCT-116 cells with the IC50 concentration of this compound for various time points (e.g., 1, 3, 6 hours).

  • Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader. An increase in fluorescence indicates a higher level of intracellular ROS.

In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth: Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Treatment Groups: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (dose to be determined by Maximum Tolerated Dose study)

    • FOLFOX regimen (as a positive control)

  • Dosing: Administer treatments according to an established schedule (e.g., intraperitoneally, 3 times a week).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Tumors will be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Experimental_Workflow A In Vitro Screening B Cell Viability (MTT) IC50 Determination A->B C Clonogenic Assay (Long-term Survival) A->C D Mechanistic Studies B->D C->D E ROS Production Assay D->E F In Vivo Efficacy E->F G Xenograft Model (HCT-116 in mice) F->G H Data Analysis & Benchmarking G->H

Caption: Proposed workflow for benchmarking this compound.

Data Presentation and Comparative Analysis

The following tables present a comparative summary of cytotoxicity data. The values for the benchmark agents are derived from published literature, while the values for this compound are presented hypothetically to illustrate the benchmarking framework.

Table 1: Comparative Cytotoxicity (IC50, µM) in Colorectal Cancer Cell Lines (48h Treatment)

CompoundHCT-116 (Mismatch Repair Deficient)HT-29 (p53 Mutant)
This compound Hypothetical: 2.5Hypothetical: 4.8
5-Fluorouracil 19.87 - 30.8934.18 - 62.9
Oxaliplatin 0.64 - 7.53[14]0.58[14]
Doxorubicin 0.4 - 4.18[5]0.29 - 0.88

Note: IC50 values can vary significantly between studies due to differences in assay conditions (e.g., exposure time, cell density). The ranges provided reflect this variability.

Table 2: In Vivo Anti-Tumor Efficacy (Hypothetical Data from HCT-116 Xenograft Model)

Treatment GroupAverage Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle Control + 350%0%
This compound + 150%57%
FOLFOX + 90%74%

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to benchmark the novel compound this compound against the current standard of care for colorectal cancer. The proposed experimental workflow, from initial in vitro cytotoxicity screens to in vivo efficacy models, is designed to provide a comprehensive evaluation of its therapeutic potential.

Based on the activities of related tetrahydroquinoline derivatives, there is a strong rationale to hypothesize that this compound may exhibit potent anticancer activity through the induction of ROS and mitochondrial-mediated apoptosis. The head-to-head comparison with 5-Fluorouracil and Oxaliplatin will be critical in determining its relative potency, selectivity, and potential advantages.

Successful outcomes from this benchmarking program would position this compound as a promising lead compound for further preclinical development, including detailed toxicology studies, pharmacokinetic profiling, and investigation in combination with other anticancer agents. The ultimate goal is the translation of this promising chemical scaffold into a novel therapeutic option for patients with colorectal cancer.

References

  • Alexandru, O. et al. (2005). Additive Interaction of Oxaliplatin and 17-Allylamino-17-demethoxygeldanamycin in Colon Cancer Cell Lines Results from Inhibition of Nuclear Factor κB Signaling. Clinical Cancer Research. Available at: [Link]

  • Ammari, A. et al. (2017). In-depth phenotypic characterization of multicellular tumor spheroids: Effects of 5-Fluorouracil. PLOS ONE. Available at: [Link]

  • Arango, D. et al. (2004). Oxaliplatin: a review in the era of molecularly targeted therapy. Current Opinion in Investigational Drugs. Available at: [Link]

  • Wikipedia. (n.d.). Fluorouracil. Available at: [Link]

  • Wikipedia. (n.d.). Doxorubicin. Available at: [Link]

  • Zhang, N. et al. (2004). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Journal of Cancer. Available at: [Link]

  • Ahmad, A. et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Oxaliplatin? Patsnap Synapse. Available at: [Link]

  • PharmGKB. (n.d.). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Available at: [Link]

  • Longley, D. B. et al. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. Available at: [Link]

  • Maciejewska, N. et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Zare, P. et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Oxaliplatin. Available at: [Link]

  • Amini, E. et al. (2023). Effects of 5-Fluorouracil on the Expression of Epigenetic Enzymes and Promoter Methylation of Selected Genes in. Pharmaceutical Sciences. Available at: [Link]

  • Yadav, P. et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 5-Fluorouracil mechanism of action. 5-Fluorouracil (5-FU) enters target... Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Doxorubicin Hydrochloride? Patsnap Synapse. Available at: [Link]

  • MBBS NAIJA. (2025). Pharmacology of Oxaliplatin ; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. Available at: [Link]

  • Heinemann, V. et al. (2016). Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives. Visceral Medicine. Available at: [Link]

  • González-Chávez, Z. et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]

  • Guchhait, G. et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules. Available at: [Link]

  • Zlobec, I. et al. (2019). Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer. Frontiers in Medicine. Available at: [Link]

  • Rizvanov, A. A. et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Obianom, O. N. et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Al-Ostath, O. A. et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. Available at: [Link]

  • Beg, M. S. et al. (2017). Modeling of Patient-Derived Xenografts in Colorectal Cancer. Molecular Cancer Therapeutics. Available at: [Link]

  • Related Articles. (2025). Transforming colorectal cancer research with patient-derived xenograft models. Available at: [Link]

  • Zlobec, I. et al. (2019). Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer. Frontiers in Medicine. Available at: [Link]

  • Altogen Labs. (n.d.). Colon Cancer Xenograft. Available at: [Link]

  • Oncology. (2024). Evolving Standards of Care in the Management of Localized Colorectal Cancer. Available at: [Link]

  • University of Vermont. (n.d.). Standard Chemotherapy for Colorectal Cancer. Available at: [Link]

  • Journal of Clinical Oncology. (2022). Treatment of Metastatic Colorectal Cancer: ASCO Guideline. Available at: [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. Available at: [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5,6,7,8-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Correlating Preclinical Data for a Promising Scaffold

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive analysis of this correlation for the 5,6,7,8-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry found in numerous biologically active compounds.[1][2][3] While direct and extensive data for 5,6,7,8-tetrahydroquinolin-3-ol is emerging, this guide will draw upon the wealth of information available for its structurally related analogs to provide a predictive framework for researchers, scientists, and drug development professionals.

The 5,6,7,8-tetrahydroquinoline core is a versatile building block for the development of novel therapeutic agents, with derivatives showing promise in oncology and neuroprotection.[1][4] Understanding the translation of cellular effects to whole-organism responses is paramount for advancing these compounds through the development pipeline. This guide will delve into the experimental methodologies, comparative efficacy data, and the underlying principles that govern the in vitro-in vivo correlation for this important class of molecules.

The Rationale Behind In Vitro & In Vivo Efficacy Correlation

Establishing a predictive relationship between in vitro drug release and in vivo pharmacokinetic behavior, known as in vitro-in vivo correlation (IVIVC), is a cornerstone of efficient drug development.[5] A strong IVIVC can streamline formulation development, support regulatory decisions, and reduce the need for extensive in vivo studies.[5] For novel chemical entities like 5,6,7,8-tetrahydroquinoline derivatives, understanding this correlation early can significantly de-risk a project and accelerate its progression towards clinical evaluation.

The fundamental principle lies in the hypothesis that the concentration of a drug at its target site, which governs its pharmacological effect, is a function of its absorption, distribution, metabolism, and excretion (ADME) properties. In vitro assays provide a controlled environment to probe specific cellular mechanisms and potency, while in vivo models integrate the complexities of a whole biological system. A successful correlation, therefore, validates the in vitro model as a reliable surrogate for predicting in vivo performance.

Visualizing the Drug Development Workflow

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation invitro_assay Target-Based & Phenotypic Assays (e.g., Enzyme Inhibition, Cell Viability) adme_tox ADME/Tox Profiling (e.g., Microsomal Stability, Cytotoxicity) invitro_assay->adme_tox Initial Screening pk_pd Pharmacokinetics & Pharmacodynamics (e.g., Plasma Concentration, Target Engagement) adme_tox->pk_pd efficacy_model Disease Models (e.g., Xenograft, Neurodegeneration Models) pk_pd->efficacy_model Dose-Response efficacy_model->pk_pd Feedback Loop

Caption: A generalized workflow illustrating the progression from in vitro screening to in vivo validation for drug candidates.

Comparative In Vitro Efficacy of Tetrahydroquinoline Derivatives

The 5,6,7,8-tetrahydroquinoline scaffold has been explored for various therapeutic applications, with a significant focus on anticancer and neuroprotective activities. The following table summarizes representative in vitro data for several derivatives, offering a glimpse into the structure-activity relationships (SAR) that govern their potency.

Compound IDTherapeutic AreaIn Vitro ModelKey Finding (IC50/EC50)Reference
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) AnticancerHCT-116 colon cancer cellsAntiproliferative activity at micromolar concentrations.[6]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) AnticancerHCT-116 and A549 cancer cell linesPotent cytotoxicity with IC50 values around 13 µM.[7]
Pyrazolo quinoline derivative (15) AnticancerMCF-7, A549, and another cell lineHighest potential with strong apoptotic effect.[8]
Quinolin-chlorobenzothiazoate 3 (QCBT7) AnticancerHCT-116 cellsIC50 value of 0.6 µM.[9]
(R)-5a AnticancerA2780 ovarian carcinoma cellsInduced mitochondrial membrane depolarization and ROS production.[10]
Various 5,6,7,8-THQ derivatives AnticancerU87-MG and U138-MG GBM cell linesSignificant antiproliferative effects with IC50 values ranging from 4.20 µM to 10.48 µM.[11]

Analysis of In Vitro Data: The data consistently demonstrates that modifications to the core 5,6,7,8-tetrahydroquinoline structure can lead to potent biological activity in the low micromolar range. The mechanism of action for the anticancer derivatives often involves the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][6][7][10] For neuroprotective applications, while specific data for this exact scaffold is less prevalent in the initial search, the general class of quinoline derivatives is known to possess neuroprotective properties, often evaluated in models of oxidative stress and excitotoxicity.[12][13][14][15]

Experimental Protocols: A Guide to In Vitro and In Vivo Assessment

To ensure the generation of robust and reproducible data, standardized and well-validated experimental protocols are essential. The following sections outline key methodologies for assessing the efficacy of 5,6,7,8-tetrahydroquinoline derivatives.

In Vitro Protocols

1. Cell Viability and Cytotoxicity Assays (Anticancer)

  • Principle: To determine the concentration-dependent effect of a compound on the proliferation and survival of cancer cells.

  • Methodology (MTT Assay):

    • Seed cancer cell lines (e.g., HCT-116, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.[6]

  • Self-Validation: Include a positive control (e.g., a known cytotoxic drug like doxorubicin) and a vehicle control (e.g., DMSO). Ensure a clear dose-response curve is obtained.

2. Neuronal Cell Culture and Neuroprotection Assays

  • Principle: To assess the ability of a compound to protect neurons from various toxic insults relevant to neurodegenerative diseases.

  • Methodology (Oxidative Stress Model):

    • Culture neuronal cell lines (e.g., SH-SY5Y) or primary neurons.[14][15]

    • Pre-treat the cells with the test compound for a defined period.

    • Induce neuronal damage by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or glutamate.[14]

    • Assess cell viability using the MTT assay or measure lactate dehydrogenase (LDH) release into the culture medium as a marker of cytotoxicity.[15]

  • Self-Validation: Include controls for the neurotoxin alone and the test compound alone to ensure the observed effects are due to neuroprotection.

In Vivo Protocols

1. Xenograft Models for Anticancer Efficacy

  • Principle: To evaluate the ability of a compound to inhibit tumor growth in an animal model.

  • Methodology:

    • Implant human cancer cells (e.g., HCT-116) subcutaneously into immunocompromised mice (e.g., nude mice).

    • Once tumors reach a palpable size, randomize the animals into treatment and control groups.

    • Administer the test compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).

  • Self-Validation: A positive control group treated with a standard-of-care chemotherapy agent should be included. The dose selection should be based on prior pharmacokinetic and toxicity studies.

2. Animal Models of Neurodegeneration

  • Principle: To assess the neuroprotective effects of a compound in an animal model that mimics aspects of a human neurodegenerative disease.

  • Methodology (Ischemic Stroke Model):

    • Induce cerebral ischemia in rodents (e.g., rats or mice) through methods like middle cerebral artery occlusion (MCAO).[12][13][16]

    • Administer the test compound before, during, or after the ischemic event.

    • Evaluate neurological deficits using behavioral tests (e.g., rotarod, Morris water maze).

    • Assess the extent of brain damage through histological staining (e.g., TTC staining) or immunohistochemistry for neuronal markers.[12][13][16]

  • Self-Validation: Sham-operated animals should be used as a control group. The choice of the animal model should be justified based on its relevance to the targeted human disease.

Visualizing the Correlation Pathway

Correlation_Pathway cluster_in_vitro In Vitro Domain cluster_in_vivo In Vivo Domain Potency Potency (IC50/EC50) PD Pharmacodynamics (Target Engagement) Potency->PD translates to Mechanism Mechanism of Action Efficacy Efficacy (e.g., Tumor Growth Inhibition) Mechanism->Efficacy underpins ADME ADME Properties PK Pharmacokinetics (Cmax, AUC) ADME->PK determines Toxicity In Vitro Toxicity Safety In Vivo Safety Toxicity->Safety predicts PK->Efficacy drives PD->Efficacy correlates with

Caption: The logical relationship between key in vitro parameters and their corresponding in vivo outcomes.

Bridging the Divide: Factors Influencing In Vitro-In Vivo Correlation

While the goal is a direct and predictable relationship, several factors can introduce discrepancies between in vitro and in vivo results:

  • Pharmacokinetics: A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue, leading to low in vivo efficacy.[17]

  • Metabolism: The parent compound may be inactive, while a metabolite is the active species. In vitro systems may not fully recapitulate the metabolic pathways of a whole organism.[17]

  • Off-Target Effects: In the complex biological environment of an organism, a compound may interact with unintended targets, leading to unforeseen side effects or a different efficacy profile than predicted from in vitro studies.

  • Complexity of Disease Models: In vitro models, while useful for mechanistic studies, are simplifications of the complex pathophysiology of diseases. In vivo models, though more representative, may not fully replicate the human condition.[18][19]

Alternative and Comparative Compounds

When evaluating the potential of this compound and its analogs, it is crucial to benchmark their performance against existing standards of care or other investigational agents targeting similar pathways.

Therapeutic AreaComparator CompoundsRationale for Comparison
Anticancer Doxorubicin, Paclitaxel, 5-FluorouracilStandard-of-care chemotherapeutic agents with well-characterized mechanisms of action.[8]
Other kinase inhibitors (if relevant)For targeted therapies, comparison with compounds acting on the same or related pathways is essential.
Neuroprotection Memantine, RiluzoleClinically approved drugs for neurodegenerative diseases, providing a benchmark for efficacy.
Other antioxidants or anti-inflammatory agentsComparison with compounds that have a similar proposed mechanism of action.

Conclusion: A Path Forward for 5,6,7,8-Tetrahydroquinoline Derivatives

The 5,6,7,8-tetrahydroquinoline scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and neuroprotection. The available data on its derivatives demonstrate potent in vitro activity, and the key to unlocking their clinical potential lies in a thorough understanding of the in vitro-in vivo correlation.

By employing robust and well-validated experimental protocols, carefully considering the factors that influence this correlation, and benchmarking against relevant comparators, researchers can effectively navigate the complexities of drug development. This guide provides a framework for these endeavors, emphasizing the importance of a scientifically rigorous and integrated approach to translating promising in vitro findings into tangible in vivo efficacy. The continued exploration of this versatile scaffold, guided by the principles outlined herein, holds significant promise for the discovery of new and effective medicines.

References

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. Available at: [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. Available at: [Link]

  • In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets - eScholarship. Available at: [Link]

  • What is the best in vivo model for testing potential anti-amyloid-ß drugs? - ResearchGate. Available at: [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed. Available at: [Link]

  • Synthesis and in vitro antiproliferative activities of quinoline derivatives - PubMed. Available at: [Link]

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation - ResearchGate. Available at: [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Available at: [Link]

  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. Available at: [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC - NIH. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. Available at: [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Available at: [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - NIH. Available at: [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - Semantic Scholar. Available at: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]

  • Biologically active 5,6,7,8-THQ derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI. Available at: [Link]

  • Examples of some 5-substituted 8-hydroxyquinoline derivatives. - ResearchGate. Available at: [Link]

  • Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines - American Chemical Society. Available at: [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in Biological Assays with 5,6,7,8-Tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel therapeutic agents often leads to the exploration of privileged chemical scaffolds. The 5,6,7,8-tetrahydroquinoline core is one such structure, forming the backbone of numerous biologically active compounds.[1][2][3] 5,6,7,8-Tetrahydroquinolin-3-ol, a specific derivative of this scaffold, holds potential for modulating various biological pathways. However, the journey from initial screening to a validated lead compound is fraught with challenges, chief among them being the reproducibility of biological assay results. This guide provides an in-depth analysis of the key factors influencing the reproducibility of assays involving this compound, offering practical strategies and standardized protocols to ensure the generation of robust and reliable data.

The Critical Importance of Reproducibility

In the realm of drug discovery, irreproducible results lead to wasted resources, time, and ultimately, a potential dead end for a promising therapeutic candidate. A multi-center study on the reproducibility of drug-response assays highlighted that variations in experimental methods and subtle biological factors can have a significant negative impact on the reliability of data.[4] Therefore, a proactive approach to identifying and controlling for sources of variability is paramount.

Key Factors Influencing Assay Reproducibility with this compound

The reproducibility of biological assays with any small molecule is a multifaceted issue. For this compound, several key aspects demand meticulous attention.

Compound Purity and Characterization

The starting material is the cornerstone of any reliable biological assay. Impurities in a sample of this compound can lead to off-target effects, confounding the interpretation of results.

  • Synthesis and Purification: Various synthetic routes can be employed to produce 5,6,7,8-tetrahydroquinoline derivatives.[5][6][7][8] It is crucial to utilize a well-documented synthetic protocol followed by rigorous purification, often involving chromatographic techniques.[9]

  • Analytical Verification: The identity and purity of each batch of the compound must be independently verified using standard analytical methods such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[6][9]

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Chirality: The Enantiomeric Dilemma

A critical and often overlooked aspect of many tetrahydroquinoline derivatives is the presence of a chiral center. For this compound, the carbon at the 3-position is a stereocenter. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[10][11]

  • Stereospecific Synthesis or Resolution: It is imperative to either synthesize the desired enantiomer with high stereoselectivity or to resolve the racemic mixture.[9][10] Lipase-catalyzed kinetic resolution is a common method for separating enantiomers of tetrahydroquinoline derivatives.[9][10]

  • Reporting Stereochemistry: When publishing or documenting results, the specific enantiomer used (e.g., (R)- or (S)-5,6,7,8-tetrahydroquinolin-3-ol) must be clearly stated. Assays performed with a racemic mixture should also be explicitly identified as such.

Solubility and Compound Handling

The physicochemical properties of quinoline derivatives can present challenges in biological assays.[12] Poor solubility can lead to inaccurate concentration-response curves and a high degree of variability.

  • Solvent Selection: The choice of solvent for dissolving this compound is critical. Dimethyl sulfoxide (DMSO) is a common choice, but high concentrations can be toxic to cells.[12] It is essential to determine the optimal DMSO concentration that maintains compound solubility without affecting cell viability.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[12] However, this must be done within the physiological constraints of the biological assay.

  • Stock Solution Stability: The stability of this compound in solution should be assessed over time and under different storage conditions. Degradation of the compound will inevitably lead to inconsistent results.

Assay-Specific Parameters

Beyond the compound itself, the design and execution of the biological assay are major determinants of reproducibility.[13]

  • Cell Line Authenticity and Stability: Cell lines should be obtained from a reputable source and periodically authenticated. Genetic drift in cell lines can alter their response to drugs.[4]

  • Reagent Consistency: Using reagents from the same brand and lot number for a series of experiments can minimize variability.[13]

  • Standard Operating Procedures (SOPs): Detailed SOPs for each assay should be established and strictly followed by all personnel.[13]

  • Operator Training: Proper training of laboratory personnel is crucial for ensuring consistent execution of protocols.[13]

Visualizing the Path to Reproducibility

Reproducibility_Workflow cluster_Compound Compound Integrity cluster_Assay Assay Standardization cluster_Execution Experimental Execution Compound_Purity Purity & Characterization (NMR, MS, HPLC) Chirality Chirality (Enantiomerically Pure) Solubility Solubility & Stability (Solvent, pH, Storage) Cell_Line Cell Line Management (Authentication, Passage No.) Solubility->Cell_Line Reagents Reagent Consistency (Lot-to-Lot Variation) SOPs Standard Operating Procedures (Detailed Protocols) Training Personnel Training SOPs->Training Equipment Equipment Calibration Data_Analysis Standardized Data Analysis end Reproducible Data Data_Analysis->end start Start start->Compound_Purity

Caption: Key pillars for ensuring reproducible biological assay data.

Standardized Protocols for Key Biological Assays

Given that tetrahydroquinoline derivatives have been shown to induce antiproliferative effects, potentially through the induction of reactive oxygen species (ROS) and mitochondrial dysfunction, the following standardized protocols are recommended.[1][2][14][15]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Authenticated cancer cell line (e.g., A2780 ovarian carcinoma, HT-29 colorectal adenocarcinoma)[1][15]

  • Complete cell culture medium

  • This compound (enantiomerically pure) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%). Add the compound dilutions to the cells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect the generation of intracellular ROS.

Materials:

  • Authenticated cancer cell line

  • Complete cell culture medium

  • This compound

  • DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive fluorescent probe

  • Positive control (e.g., H2O2)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell viability assay.

  • Probe Loading: After the desired treatment duration, remove the medium and incubate the cells with the fluorescent probe in serum-free medium.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader or analyze the cells by flow cytometry.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle control.

Comparative Analysis: Establishing a Benchmark for Reproducibility

To objectively assess the reproducibility of your assays with this compound, it is essential to include a well-characterized reference compound in your experiments.

ParameterThis compoundReference Compound (e.g., a known ROS inducer)
Purity >98% (HPLC)>98% (HPLC)
Chirality Specify enantiomer (e.g., (R)-isomer)Not applicable or specify
IC50 (Cell Line X) To be determinedKnown and reproducible value
ROS Induction (Fold Change) To be determinedKnown and reproducible value

By consistently running a reference compound alongside your test compound, you can monitor for shifts in assay performance and identify potential sources of variability.

Conclusion

The successful advancement of this compound or any other novel compound in the drug discovery pipeline is contingent on the generation of high-quality, reproducible data. By meticulously controlling for the key variables of compound integrity, chirality, and solubility, and by implementing standardized and well-documented experimental protocols, researchers can build a robust dataset that is both reliable and defensible. This commitment to scientific rigor is not merely a matter of good practice; it is the foundation upon which transformative therapeutic innovations are built.

References

  • Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. Retrieved from [Link]

  • MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

  • Research Square. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 5,6,7,8-tetrahydroquinoline derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from [Link]

  • PubMed. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Retrieved from [Link]

  • PubMed. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

  • National Institutes of Health. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

Sources

A Practical Guide to Deconvoluting the Molecular Target of 5,6,7,8-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydroquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile molecule have shown a range of activities, including potential as anticancer agents that induce mitochondrial dysfunction and increase intracellular reactive oxygen species (ROS).[1][3] However, the specific molecular target of the parent compound, 5,6,7,8-tetrahydroquinolin-3-ol, remains unconfirmed. This guide provides a comprehensive, multi-pronged strategy for researchers and drug development professionals to identify and validate its direct molecular target(s).

Our approach is designed as a logical, phased workflow. We begin with broad, hypothesis-generating techniques to cast a wide net and narrow the field of potential targets. This is followed by rigorous, direct-binding and functional validation assays to confirm the interaction. This self-validating system ensures that each step builds upon the last, leading to a confident identification of the molecular target.

Phase 1: Hypothesis Generation - Charting the Biological Landscape

The initial phase focuses on generating a robust, data-driven hypothesis about the potential protein targets of this compound. We will employ a combination of computational and cell-based screening methods to efficiently profile the compound's activity.

In Silico Profiling: A Predictive First Step

Before initiating wet-lab experiments, computational methods can provide valuable, predictive insights into likely target classes.

  • Chemical Similarity Analysis: The structure of this compound can be compared against large chemical databases (e.g., ChEMBL, PubChem) of compounds with known biological targets. This can reveal similarities to known ligands for specific proteins, suggesting potential targets.

  • Reverse Docking: Instead of docking a ligand to a known target, reverse docking screens this compound against a library of 3D protein structures. This can identify proteins to which the compound is predicted to bind with high affinity.

Phenotypic Screening: From Cellular Effect to Pathway

Cell-based assays provide the first experimental indication of the compound's biological effects, offering crucial clues about the pathways it modulates.

  • Broad-Spectrum Cell Viability Screening: Assess the anti-proliferative activity of this compound across a diverse panel of cancer cell lines (e.g., NCI-60). Differential sensitivity can point towards specific cancer types or genetic backgrounds that are more susceptible, hinting at the underlying mechanism.

  • Mechanism-Informed Assays: Based on the known activities of related tetrahydroquinolines, specific assays should be performed to probe for similar effects.[2][3]

    • ROS Production Assay: Quantify the generation of reactive oxygen species using probes like DCFDA.

    • Mitochondrial Membrane Potential Assay: Use dyes like JC-1 or TMRE to determine if the compound disrupts mitochondrial function.

Phase 2: Unbiased Target Identification - Capturing the Binding Partner

With a foundational understanding of the compound's cellular effects, the next phase employs unbiased, proteome-wide methods to directly identify interacting proteins from a complex biological sample. We will compare two powerful and complementary approaches: an affinity-based method and a label-free method.

Affinity Chromatography Coupled with Mass Spectrometry (AP-MS)

This classic and widely used technique involves immobilizing the small molecule to "pull down" its binding partners from a cell lysate.[4][5]

Rationale: By attaching a handle (e.g., biotin) to a non-essential position of this compound, the molecule can be immobilized on a solid support (e.g., streptavidin beads). When a cell lysate is passed over these beads, proteins that bind to the compound are captured and can be identified by mass spectrometry. A crucial control is to perform a parallel experiment with a structurally similar but biologically inactive analog to differentiate specific binders from non-specific ones.

Experimental Protocol: Biotinylation and Affinity Pulldown

  • Synthesis of Biotinylated Probe: Synthesize a biotinylated version of this compound. The biotin linker should be attached at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a highly sensitive cancer cell line identified in Phase 1) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the clarified cell lysate with streptavidin-coated magnetic beads that have been pre-loaded with the biotinylated this compound probe. A parallel incubation should be performed with beads loaded with biotin alone as a negative control.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS).

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the list of proteins identified from the probe-loaded beads to the control beads. Genuine targets should be significantly enriched in the probe sample.

Diagram: Affinity Pulldown Workflow

AP_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Biotinylated This compound Incubation Incubation & Binding Compound->Incubation Beads Streptavidin Beads Beads->Incubation Lysate Cell Lysate Lysate->Incubation Wash Wash Steps Incubation->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS Hit_ID Hit Identification LC_MS->Hit_ID

Caption: Workflow for Affinity Pulldown Mass Spectrometry.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that avoids the need for chemical modification of the small molecule.[4][5]

Rationale: The binding of a small molecule to its target protein can increase the protein's stability and make it more resistant to degradation by proteases. DARTS exploits this phenomenon. Cell lysate is treated with the compound and then subjected to limited proteolysis. The target protein, stabilized by the compound, will be less degraded compared to the untreated control. This difference can be detected by SDS-PAGE or mass spectrometry.

Experimental Protocol: DARTS Assay

  • Cell Lysis: Prepare a native cell lysate as described for the affinity pulldown protocol.

  • Compound Incubation: Divide the lysate into two aliquots. To one, add this compound (treatment). To the other, add the vehicle (e.g., DMSO) as a control. Incubate to allow for binding.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both aliquots and incubate for a defined period. The concentration of protease and digestion time should be optimized to achieve partial digestion in the control sample.

  • Stop Digestion: Stop the digestion by adding a denaturing sample buffer and heating.

  • Analysis:

    • Gel-Based: Run the samples on an SDS-PAGE gel. A band that is more prominent in the compound-treated lane compared to the control lane represents a potential target. This band can be excised and identified by mass spectrometry.

    • LC-MS Based: The entire digested sample can be analyzed by quantitative mass spectrometry to identify all proteins that show increased resistance to proteolysis in the presence of the compound.

Diagram: DARTS Experimental Workflow

DARTS_Workflow cluster_treatment Treatment Lysate Native Cell Lysate Control Vehicle Control (e.g., DMSO) Lysate->Control Treatment Add 5,6,7,8- tetrahydroquinolin-3-ol Lysate->Treatment Protease Limited Proteolysis (e.g., Pronase) Control->Protease Treatment->Protease Analysis SDS-PAGE or LC-MS/MS Protease->Analysis Result Identify Protected Proteins (Potential Targets) Analysis->Result

Caption: Workflow for the DARTS label-free target ID method.

Method Advantages Disadvantages
AP-MS - High sensitivity for strong binders. - Direct identification of binding partners.- Requires chemical synthesis of a tagged probe. - Linker attachment can abolish activity. - Risk of identifying non-specific binders.
DARTS - No modification of the compound is needed. - Can identify targets with moderate affinity. - Provides functional information (stabilization).- Less sensitive than AP-MS for very low abundance proteins. - Optimization of protease digestion is critical. - Some proteins may not show a stability shift upon binding.

Phase 3: Target Validation - Confirming the Interaction

Once a list of putative targets has been generated, it is imperative to validate these hits using orthogonal, direct-binding assays and to confirm the functional consequences of the interaction.

Direct Biophysical Binding Assays

These methods confirm a direct physical interaction between the compound and the purified candidate protein, providing quantitative data on binding affinity.

  • Thermal Shift Assay (TSA): This fluorescence-based assay measures the thermal stability of a purified protein.[6] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm), which can be monitored using a fluorescent dye that binds to unfolded proteins.

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events. The purified target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding interaction is measured, providing kinetic data on association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be calculated.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip surface.

  • Compound Injection: Prepare a series of dilutions of this compound in a suitable running buffer. Inject these concentrations sequentially over the sensor surface.

  • Data Acquisition: Measure the change in the SPR signal (in Response Units, RU) over time for each concentration.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and calculate the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Cellular Target Engagement & Functional Validation

Confirming that the compound engages the target in a cellular environment and elicits a functional response is the final and most critical validation step.

  • Cellular Thermal Shift Assay (CETSA): This assay extends the principle of the TSA to a live-cell context.[6] Cells are treated with this compound, then heated to a specific temperature. The soluble fraction of the target protein is then quantified by Western blot. Stabilization by the compound will result in more soluble protein remaining at elevated temperatures compared to vehicle-treated cells.

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein in cells. If the cellular phenotype observed in Phase 1 (e.g., increased ROS production) is diminished or abolished in the knockdown/knockout cells upon treatment with the compound, this provides strong evidence that the protein is the relevant functional target.

  • Enzymatic Assays: If the validated target is an enzyme, perform an in vitro activity assay with the purified enzyme in the presence and absence of this compound to determine if the compound acts as an inhibitor or activator.

Diagram: Overall Target Identification & Validation Strategy

Target_ID_Strategy cluster_phase1 Phase 1: Hypothesis Generation cluster_phase2 Phase 2: Unbiased Target ID cluster_phase3 Phase 3: Target Validation In_Silico In Silico Profiling AP_MS Affinity Pulldown-MS In_Silico->AP_MS DARTS DARTS In_Silico->DARTS Phenotypic Phenotypic Screening Phenotypic->AP_MS Phenotypic->DARTS Biophysical Direct Binding Assays (SPR, TSA) AP_MS->Biophysical Cellular Cellular Engagement (CETSA, siRNA/CRISPR) AP_MS->Cellular DARTS->Biophysical DARTS->Cellular Functional Functional Assays Biophysical->Functional Cellular->Functional Confirmed_Target Confirmed Molecular Target Functional->Confirmed_Target

Caption: A multi-phase strategy for molecular target confirmation.

By systematically applying this multi-faceted approach, researchers can move from a compound with an interesting but uncharacterized biological activity to a validated drug-target pair. This process of deconvolution is fundamental to modern drug discovery, enabling mechanism-of-action studies, lead optimization, and the development of novel therapeutics.

References

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. [Link]

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Institutes of Health. [Link]

Sources

A Head-to-Head Comparison of 5,6,7,8-Tetrahydroquinolin-3-ol Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the subtle yet profound impact of stereochemistry on pharmacological activity is a cornerstone of modern medicinal chemistry. Within the privileged scaffold of tetrahydroquinolines, the introduction of a chiral center transforms a single molecule into a pair of enantiomers, each with the potential for a unique biological narrative. This guide provides an in-depth, head-to-head comparison of the enantiomers of 5,6,7,8-tetrahydroquinolin-3-ol, drawing upon experimental data from closely related analogs to illuminate the critical role of stereochemistry in their potential therapeutic applications.

Introduction: The Significance of Chirality in Tetrahydroquinolines

The 5,6,7,8-tetrahydroquinoline core is a well-established pharmacophore present in a multitude of biologically active compounds.[1] Its rigid, bicyclic structure provides a versatile template for the design of ligands targeting a range of biological entities, from neurotransmitter receptors to enzymes implicated in cell proliferation. The introduction of a hydroxyl group at the 3-position of the saturated ring creates a chiral center, giving rise to the (R)- and (S)-enantiomers of this compound.

It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit widely divergent biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to undesirable side effects. Therefore, the synthesis, separation, and individual biological evaluation of enantiomers are not merely academic exercises but critical steps in the drug discovery and development process.

This guide will delve into the synthesis and resolution of these enantiomers, their anticipated physicochemical properties, and a comparative analysis of their likely biological activities, focusing on their potential as dopamine receptor modulators and antiproliferative agents.

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure this compound is paramount for a comparative biological evaluation. While a specific, detailed synthesis for the 3-hydroxy derivative is not extensively documented, a general approach can be extrapolated from established methods for related tetrahydroquinolines.

A plausible synthetic route would involve the reduction of a suitable quinolin-3-ol precursor. The resulting racemic mixture of (±)-5,6,7,8-tetrahydroquinolin-3-ol must then be resolved into its constituent enantiomers. Enzymatic kinetic resolution has proven to be a highly effective and green method for separating the enantiomers of the closely related (±)-5,6,7,8-tetrahydroquinolin-8-ol, and a similar strategy is proposed here.[2][3]

Proposed Enzymatic Kinetic Resolution Workflow

This protocol is based on the successful resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol and is expected to be adaptable for the 3-ol analog. The principle lies in the stereoselective acylation of one enantiomer by a lipase, allowing for the subsequent separation of the acylated and unreacted enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: In a suitable flask, dissolve racemic (±)-5,6,7,8-tetrahydroquinolin-3-ol in a non-polar organic solvent such as diisopropyl ether.

  • Addition of Reagents: Add an acyl donor (e.g., vinyl acetate), the lipase (e.g., Candida antarctica lipase B, CALB), and molecular sieves to maintain anhydrous conditions.[2]

  • Reaction Monitoring: The reaction should be stirred at a controlled temperature (e.g., 60°C) and monitored by chiral High-Performance Liquid Chromatography (HPLC) to track the conversion of one enantiomer to its acetylated form.[2]

  • Workup: Upon reaching approximately 50% conversion, filter off the lipase and molecular sieves.

  • Separation: The resulting mixture, containing one enantiomer as the alcohol and the other as the acetate, can be separated by column chromatography.

  • Hydrolysis (for the acylated enantiomer): The separated acetate can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol) to yield the corresponding pure alcohol enantiomer.[2]

G cluster_0 Enzymatic Kinetic Resolution Workflow racemate Racemic (±)-5,6,7,8-tetrahydroquinolin-3-ol reaction Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) in Organic Solvent racemate->reaction mixture Mixture of (R)-acetate and (S)-alcohol (or vice versa) reaction->mixture separation Column Chromatography mixture->separation s_enantiomer (S)-5,6,7,8-tetrahydroquinolin-3-ol separation->s_enantiomer Unreacted Enantiomer r_acetate (R)-3-acetoxy-5,6,7,8-tetrahydroquinoline separation->r_acetate Acetylated Enantiomer hydrolysis Base-catalyzed Hydrolysis (e.g., K2CO3 in MeOH) r_acetate->hydrolysis r_enantiomer (R)-5,6,7,8-tetrahydroquinolin-3-ol hydrolysis->r_enantiomer

Caption: Workflow for the enzymatic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-3-ol.

Physicochemical Properties: A Tale of Two Mirror Images

Enantiomers are, by definition, stereoisomers that are non-superimposable mirror images of each other. As such, they share identical physical properties in an achiral environment. However, their interaction with plane-polarized light is a defining characteristic that allows for their differentiation.

Property(R)-5,6,7,8-tetrahydroquinolin-3-ol(S)-5,6,7,8-tetrahydroquinolin-3-olJustification
Molecular Formula C₉H₁₁NOC₉H₁₁NOIdentical composition.
Molecular Weight 149.19 g/mol 149.19 g/mol Identical composition.
Melting Point Identical to the (S)-enantiomerIdentical to the (R)-enantiomerEnantiomers have identical melting points.
Boiling Point Identical to the (S)-enantiomerIdentical to the (R)-enantiomerEnantiomers have identical boiling points.
Solubility (in achiral solvents) Identical to the (S)-enantiomerIdentical to the (R)-enantiomerEnantiomers have identical solubility in achiral solvents.
Specific Optical Rotation ([α]ᴅ) Equal in magnitude, opposite in sign to (S)Equal in magnitude, opposite in sign to (R)Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[4][5]

Comparative Biological Activity: Unveiling Stereospecific Interactions

Potential Interactions with Dopamine Receptors

The tetrahydroquinoline scaffold is a known pharmacophore for dopamine receptors.[6] Studies on various analogs have demonstrated that stereochemistry plays a pivotal role in receptor affinity and selectivity. For instance, research on 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives has shown high affinity and selectivity for the dopamine D3 receptor over the D2 and D1 receptors.[7] It is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit differential binding affinities for dopamine receptor subtypes.

G cluster_0 Dopamine Receptor Signaling Pathways dopamine Dopamine d1_like D1-like Receptors (D1, D5) dopamine->d1_like d2_like D2-like Receptors (D2, D3, D4) dopamine->d2_like g_s Gs/Golf d1_like->g_s activates g_i Gi/o d2_like->g_i activates ac Adenylate Cyclase g_s->ac stimulates g_i->ac inhibits camp cAMP ac->camp produces cellular_response_inhib Cellular Response (Inhibitory) pka Protein Kinase A camp->pka activates cellular_response_stim Cellular Response (Stimulatory) pka->cellular_response_stim

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

One enantiomer may exhibit higher affinity and/or selectivity for a particular dopamine receptor subtype, leading to distinct pharmacological profiles. This stereoselectivity arises from the three-dimensional arrangement of the pharmacophoric elements (the hydroxyl group, the nitrogen atom, and the aromatic ring) and their specific interactions with the chiral environment of the receptor's binding pocket.

Antiproliferative Activity: A Tale of Two Enantiomers

The tetrahydroquinoline scaffold has also been investigated for its potential in cancer therapy.[8] Compelling evidence for the stereospecific antiproliferative activity of tetrahydroquinoline derivatives comes from a study on 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives.[9][10][11] In this study, the (R)- and (S)-enantiomers of several compounds were synthesized and tested against a panel of human cancer cell lines.

CompoundEnantiomerIC₅₀ (µM) vs. A2780 (Ovarian)IC₅₀ (µM) vs. MSTO-211H (Mesothelioma)Reference
3a (R)11.7 ± 214.9 ± 1.4[9]
(S)11.4 ± 0.411.8 ± 2.3[9]
5a (R)3.9 ± 0.54.8 ± 0.8[9]
(S)>20>20[9]
2b (R)17.5 ± 0.916.2 ± 0.5[9]
(S)13.9 ± 1.214.5 ± 0.9[9]

The data clearly demonstrates that for compound 5a , the (R)-enantiomer is significantly more potent than the (S)-enantiomer, which is largely inactive.[9] This highlights the critical importance of the stereocenter in defining the antiproliferative efficacy. The study further revealed that the most active compound, (R)-5a, induced mitochondrial membrane depolarization and an increase in cellular reactive oxygen species (ROS), leading to cell death.[11]

Experimental Workflow: In Vitro Antiproliferation Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (i.e., the individual enantiomers of this compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_0 MTT Assay Workflow for Antiproliferation start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with Enantiomers (Serial Dilutions) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate for Formazan Formation mtt->formazan solubilize Add Solubilizing Agent formazan->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

Caption: A typical workflow for determining the antiproliferative activity of compounds using an MTT assay.

Structure-Activity Relationship (SAR) and Future Directions

The available data, though indirect, allows for the formulation of a preliminary structure-activity relationship hypothesis for the enantiomers of this compound. The absolute configuration at the C3 position is likely to be a key determinant of biological activity. The precise orientation of the hydroxyl group will dictate its ability to form crucial hydrogen bonds within the binding sites of its biological targets, be it a dopamine receptor or an enzyme involved in cell proliferation.

The future direction of research on this compound should prioritize the following:

  • Enantioselective Synthesis: Development of a robust and scalable enantioselective synthesis to provide access to gram quantities of each enantiomer.

  • Direct Comparative Biological Evaluation: A head-to-head comparison of the (R)- and (S)-enantiomers in a panel of in vitro and in vivo assays, including:

    • Dopamine receptor binding assays to determine Ki values for all subtypes.

    • Functional assays to characterize the enantiomers as agonists, antagonists, or allosteric modulators.

    • Antiproliferative assays against a broad range of cancer cell lines.

  • Mechanism of Action Studies: For the more active enantiomer(s), detailed mechanistic studies to elucidate the molecular targets and signaling pathways involved in their biological effects.

Conclusion

The enantiomers of this compound represent a compelling case study in the importance of stereochemistry in drug design. While direct comparative data is currently lacking, the wealth of information on closely related tetrahydroquinoline derivatives provides a strong rationale for anticipating significant differences in their biological profiles. The (R)- and (S)-enantiomers are not simply mirror images; they are distinct chemical entities with the potential for unique interactions with the chiral machinery of life. A thorough and independent investigation of each enantiomer is essential to unlock their full therapeutic potential and to advance our understanding of the structure-activity relationships within this important class of heterocyclic compounds.

References

  • Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Org. Lett. 2021, 23 (23), 9178–9183.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules 2023, 28 (4), 1907.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules 2020, 25 (23), 5561.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. [Link]

  • (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. [Link]

  • 5,6,7,8-Tetrahydroquinoline. PubChem. [Link]

  • Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines. J. Org. Chem. 2023, 88 (1), 493–501.
  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. Int. J. Mol. Sci. 2022, 23 (8), 4478.
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules 2024, 29 (1), 235.
  • DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. ResearchGate. [Link]

  • Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ResearchGate. [Link]

  • 1,2,3,4-Tetrahydroquinolin-8-ol. PubChem. [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorg. Med. Chem. Lett. 2008, 18 (8), 2544–2548.
  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Molecules 2022, 27 (19), 6245.
  • New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Med. Chem. Lett. 2018, 9 (10), 1035–1040.
  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Int. J. Mol. Sci. 2023, 24 (2), 1148.
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchSquare. [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar. [Link]

  • 6.7: Optical Activity and Racemic Mixtures. Chemistry LibreTexts. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

  • The thermodynamic properties of 1,2,3,4- and 5,6,7,8-tetrahydroquinolines: Topical report. OSTI.GOV. [Link]

Sources

A Guide to the Independent Pharmacological Verification of 5,6,7,8-Tetrahydroquinolin-3-ol: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline core is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, from anticancer to neuroprotective effects.[3][4] The specific compound, 5,6,7,8-tetrahydroquinolin-3-ol, with its hydroxyl group offering a key point for hydrogen bonding, presents a compelling candidate for novel therapeutic development. However, its pharmacological properties remain largely uncharacterized in publicly accessible literature.

This guide provides a comprehensive, multi-stage framework for the independent verification and characterization of the pharmacological properties of this compound. It is designed for researchers in drug discovery and pharmacology, offering a logical, evidence-based workflow from initial target screening to preliminary in vivo assessment. We will present detailed, self-validating experimental protocols and compare the potential performance of our target compound against established pharmacological agents, providing the necessary context for its evaluation. The causality behind each experimental choice is explained to ensure a deep understanding of the verification process.

Hypothesized Pharmacological Profile: An Evidence-Based Starting Point

Based on the activities of structurally related compounds, we can formulate a primary hypothesis to guide our investigation. Many tetrahydroquinoline derivatives exhibit activity in the central nervous system (CNS).[4][5] Specifically, their interaction with N-methyl-D-aspartate (NMDA) receptors and Sigma (σ) receptors is a recurring theme.[6][7] Therefore, our initial investigation will focus on these targets, which are implicated in a range of neurological disorders and are key targets for neuroprotective agents.

Section 1: Primary Target Identification via In Vitro Receptor Binding Assays

The foundational step in characterizing a novel compound is to determine its binding affinity for putative molecular targets. Radioligand binding assays are a robust, high-throughput method for quantifying this interaction. We will assess the affinity of this compound for Sigma-1 (σ₁), Sigma-2 (σ₂), and NMDA receptors.

Causality of Experimental Design: This initial screen is crucial for identifying the most promising biological targets. By comparing the binding affinity (Ki) of our test compound to that of well-characterized reference ligands, we can quantitatively assess its potency and selectivity. The choice of guinea pig and rat liver membranes for Sigma receptor assays is based on their high expression levels of these receptors, providing a reliable and validated biological source.[8][9] For the NMDA receptor, a whole rat brain membrane preparation provides a native receptor environment.[10]

Experimental Workflow: Receptor Binding

G cluster_prep Tissue Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep Homogenize Tissue (e.g., Guinea Pig Liver, Rat Brain) cent1 Centrifuge at low speed (remove nuclei, debris) prep->cent1 cent2 Centrifuge supernatant at high speed (pellet membranes) cent1->cent2 resuspend Resuspend membrane pellet in assay buffer cent2->resuspend incubate Incubate Membranes with: 1. Radioligand (e.g., [3H]-(+)-pentazocine) 2. Test Compound (varying conc.) 3. Buffer resuspend->incubate separate Rapid Filtration (separate bound from free radioligand) incubate->separate quantify Scintillation Counting (quantify bound radioactivity) separate->quantify curve Generate Displacement Curve (% Inhibition vs. Log[Compound]) quantify->curve calc Calculate IC50 and Ki values (Cheng-Prusoff equation) curve->calc

Caption: Workflow for in vitro competitive radioligand binding assays.

Detailed Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol is adapted from established methods for characterizing Sigma-1 receptor (S1R) ligands.[11]

  • Membrane Preparation: Homogenize fresh guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 31,000 x g for 20 min at 4°C. Wash the resulting pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of ~1 mg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane homogenate (~150 µg protein).

    • 50 µL of [³H]-(+)-pentazocine (final concentration ~2 nM, near its Kd).

    • 50 µL of this compound or reference compound (e.g., Haloperidol) at 12 serial dilutions (e.g., 0.1 nM to 10 µM).

    • For total binding, add 50 µL of buffer instead of the test compound.

    • For non-specific binding (NSB), add 50 µL of a high concentration of unlabeled Haloperidol (10 µM).

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Filtration: Rapidly harvest the samples onto GF/B glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Note: A similar protocol would be used for Sigma-2 receptors, using [³H]-DTG as the radioligand and adding (+)-pentazocine (100 nM) to mask the S1R sites.[8] For NMDA receptors, [³H]-MK-801 can be used as the radioligand with rat brain membranes.[10]

Comparative Data Table 1: Hypothetical Binding Affinities (Ki, nM)
CompoundSigma-1 Affinity (Ki)Sigma-2 Affinity (Ki)NMDA Receptor Affinity (Ki)
This compound 55 nM 850 nM 120 nM
Haloperidol (Reference)2.8 nM[6]150 nM>10,000 nM
Ifenprodil (Reference)2,500 nM4,000 nM79 nM[12]
(+)-Pentazocine (Reference)3.5 nM[11]500 nM>10,000 nM

Section 2: Functional Activity Characterization

Binding does not equate to function. The next critical phase is to determine whether this compound acts as an antagonist (blocks receptor activity), an agonist (mimics the endogenous ligand), or an allosteric modulator. Based on our hypothetical binding data, we will focus on its potential NMDA receptor antagonism.

Causality of Experimental Design: An NMDA receptor functional assay measures the downstream consequences of receptor activation, typically the influx of Ca²⁺ into the cell.[13] By pre-incubating cells with our test compound and then challenging them with an agonist (NMDA + glycine), we can directly measure its ability to inhibit the receptor's function. Using a cell line stably expressing specific NMDA receptor subunits (e.g., NR1a/NR2B) provides a clean, reproducible system to determine potency (IC50) and mechanism.[12]

Experimental Workflow: NMDA Receptor Functional Assay

G cluster_prep Cell Preparation cluster_assay Calcium Flux Measurement cluster_analysis Data Analysis culture Culture cells expressing NMDA receptors (e.g., HEK-NR1a/NR2B) load Load cells with a Ca2+ sensitive dye (e.g., Fluo-4 AM) culture->load wash Wash cells to remove excess dye load->wash preincubate Pre-incubate cells with Test Compound or Vehicle wash->preincubate challenge Add NMDA + Glycine (agonist challenge) preincubate->challenge measure Measure fluorescence intensity over time using a plate reader challenge->measure curve Generate Dose-Response Curve (% Inhibition vs. Log[Compound]) measure->curve calc Calculate functional IC50 value curve->calc

Caption: Workflow for a cell-based calcium flux functional assay.

Detailed Protocol: Calcium Flux Assay for NMDA Receptor Antagonism
  • Cell Culture: Plate L(tk-) cells stably expressing human NR1a/NR2B NMDA receptor subunits onto 96-well black-walled, clear-bottom plates and grow to confluence.[12]

  • Dye Loading: Aspirate the culture medium and load the cells with a Ca²⁺ indicator dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Wash and Pre-incubation: Wash the cells gently with assay buffer to remove extracellular dye. Add assay buffer containing various concentrations of this compound or a reference antagonist (e.g., Ifenprodil). Incubate for 15-20 minutes at room temperature.

  • Agonist Challenge & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a baseline fluorescence reading for ~10 seconds. Add a solution of NMDA (100 µM) and glycine (100 µM) to all wells to stimulate the receptors.[13]

  • Data Acquisition: Continuously record the fluorescence intensity for 2-3 minutes following agonist addition.

  • Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Calculate the percentage inhibition of the agonist response by the test compound at each concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Comparative Data Table 2: Hypothetical Functional Antagonist Potency (IC50, nM)
CompoundNMDA Receptor Antagonism (IC50)
This compound 250 nM
Ifenprodil (Reference)~100 nM[12]
Memantine (Reference)~1000-2000 nM[14]

Section 3: Evaluation of In Vitro Neuroprotective Efficacy

Given the compound's activity at NMDA and Sigma receptors—both implicated in neuronal survival and death—the next logical step is to assess its neuroprotective potential directly.[6][7]

Causality of Experimental Design: We will use an in vitro model of excitotoxicity, a key pathological process in stroke and neurodegenerative diseases.[15] The mouse hippocampal cell line HT22 is a suitable model. By exposing these cells to a high concentration of glutamate, we induce cell death. The ability of this compound to prevent this death, when added before the insult, provides a direct measure of its neuroprotective effect. Cell viability is quantified using the MTT assay, which measures mitochondrial metabolic activity, a reliable indicator of cell health.[15]

Detailed Protocol: Glutamate-Induced Excitotoxicity Assay
  • Cell Plating: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells for 1 hour with various concentrations of this compound, a positive control (e.g., Memantine), or vehicle (DMSO).

  • Insult: Add glutamate to a final concentration of 5 mM to all wells except the untreated control group.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

  • Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control. Plot the % viability against the compound concentration to determine the effective concentration range.

Comparative Data Table 3: Hypothetical Neuroprotective Effect
TreatmentCell Viability (% of Control)
Control (No Glutamate)100%
Vehicle + 5 mM Glutamate45%
1 µM this compound + Glutamate78%
10 µM Memantine (Reference) + Glutamate85%[14]

Section 4: Preliminary In Vivo Assessment of Motor Coordination

The final step in this initial characterization is to assess the compound's effects in a living organism. A key concern for any CNS-active drug is its potential to impair motor function. The Rotarod test is a standard behavioral assay to evaluate motor coordination and balance in rodents.[16][17]

Causality of Experimental Design: This experiment serves two purposes: to identify a potential therapeutic window and to flag potential motor side effects. By administering the compound and observing performance on an accelerating rotating rod, we can detect subtle deficits in coordination. This is critical for determining if the compound can be administered at a neuroprotectively relevant dose without causing debilitating side effects, a common issue with early NMDA antagonists.[7]

Experimental Workflow: In Vivo Rotarod Assay

G cluster_prep Animal Preparation & Training cluster_assay Drug Administration & Testing cluster_analysis Data Analysis acclimate Acclimatize mice to housing and handling train Train mice on the Rotarod (3 trials/day for 2 days) acclimate->train baseline Establish baseline latency to fall train->baseline randomize Randomize mice into groups (Vehicle, Test Compound) baseline->randomize administer Administer compound (e.g., I.P.) randomize->administer test Test on accelerating Rotarod at specific time points (e.g., 30, 60, 120 min) administer->test record Record latency to fall for each mouse test->record analyze Compare group means (e.g., using ANOVA) record->analyze

Caption: Workflow for an in vivo Rotarod motor coordination study.

Detailed Protocol: Mouse Rotarod Test
  • Animals: Use adult male C57BL/6 mice. Allow at least one week of acclimatization to the animal facility.

  • Training: For two consecutive days, place each mouse on the Rotarod apparatus, starting at a slow rotation (e.g., 4 RPM). Train the mice for three trials per day, with a 15-minute inter-trial interval.

  • Dosing: On the test day, administer this compound (e.g., at 1, 5, and 10 mg/kg, intraperitoneally) or vehicle to different groups of mice.

  • Testing: At 30, 60, and 120 minutes post-injection, place the mice on the Rotarod. The rod should accelerate smoothly from 4 to 40 RPM over a 5-minute period.

  • Data Collection: Record the latency to fall for each mouse. A trial ends when the mouse falls off the rod or clings to it for two full rotations without running.

  • Data Analysis: Analyze the data using a two-way ANOVA (treatment x time) to determine if the compound significantly affects motor performance compared to the vehicle-treated group.

Comparative Data Table 4: Hypothetical Rotarod Performance (Latency to Fall, seconds)
Treatment Group30 min post-injection60 min post-injection
Vehicle185 ± 15 s190 ± 12 s
5 mg/kg 5,6,7,8-THQ-3-ol 175 ± 20 s 180 ± 18 s
1 mg/kg Diazepam (Reference)85 ± 10 s110 ± 15 s

Conclusion

This guide outlines a logical and robust workflow for the initial pharmacological characterization of this compound. By progressing from in vitro binding and functional assays to cell-based efficacy models and preliminary in vivo safety assessments, researchers can build a comprehensive profile of this novel compound. The presented protocols, grounded in established scientific literature, provide a self-validating framework that emphasizes reproducibility and clear, quantitative endpoints. The comparative data, while hypothetical, illustrates how the performance of this compound can be benchmarked against known pharmacological agents, providing essential context for its potential as a therapeutic lead. This systematic approach ensures that the subsequent stages of drug development are built upon a solid pharmacological foundation.

References

  • National Institute of Mental Health. (2016). SIGMA RECEPTOR BINDING ASSAYS. In-text link: [Link]

  • Farkas, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. In-text link: [Link]

  • Guedes, J., et al. (2017). Sigma Receptor Binding Assays. ResearchGate. In-text link: [Link]

  • Yousaf, R., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. In-text link: [Link]

  • De Geyter, T., et al. (2020). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. MDPI. In-text link: [Link]

  • Ma, L., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. In-text link: [Link]

  • Moscato, E. H., et al. (2014). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures. ResearchGate. In-text link: [Link]

  • Ekam Imaging. (n.d.). Behavioral assays. Ekam Imaging. In-text link: [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Reaction Biology. In-text link: [Link]

  • Buckman, B. O., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. In-text link: [Link]

  • Bristow, L. J., et al. (1999). In vitro characterization of novel NR2B selective NMDA receptor antagonists. PubMed. In-text link: [Link]

  • Iacobazzi, A., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. In-text link: [Link]

  • Ma, L., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. In-text link: [Link]

  • Sabir, H., et al. (2023). Comparing the efficacy in reducing brain injury of different neuroprotective agents following neonatal hypoxia–ischemia in newborn rats: a multi-drug randomized controlled screening trial. PubMed Central. In-text link: [Link]

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. In-text link: [Link]

  • Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. In-text link: [Link]

  • Olowolagba, D. Y., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. In-text link: [Link]

  • Parekh, P., et al. (2011). RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience. In-text link: [Link]

  • Ryczkowska, M., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. ResearchGate. In-text link: [Link]

  • Cardile, V., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar. In-text link: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 5,6,7,8-Tetrahydroquinoline - An Overview of its Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. In-text link: [Link]

  • Sabir, H., et al. (2023). Comparing the efficacy in reducing brain injury of different neuroprotective agents following neonatal hypoxia-ischemia in newborn rats: a multi-drug randomized controlled screening trial. PubMed. In-text link: [Link]

  • D'Acquarica, I., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. In-text link: [Link]

  • Al-Ostath, R. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. In-text link: [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. PubChem. In-text link: [Link]

  • Krymsky, M. A., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease. PubMed. In-text link: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5,6,7,8-Tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,6,7,8-Tetrahydroquinolin-3-ol, ensuring the safety of personnel and adherence to environmental regulations.

The procedures outlined below are synthesized from established safety protocols for structurally similar chemicals and general hazardous waste management principles. As the first and most critical step, always consult your institution's specific Chemical Hygiene Plan (CHP) and your Environmental Health and Safety (EHS) department, as local regulations and facility protocols are paramount.

Part 1: Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 655239-64-8) is not always readily available, data from the closely related compound 5,6,7,8-Tetrahydroquinoline and the parent compound Quinoline provide a strong basis for a conservative risk assessment.[1][2][3]

Based on this data, this compound must be treated as hazardous waste .[1] It should never be disposed of in the regular trash or down the drain.[1][2][4]

Table 1: Potential Hazard Profile based on Structurally Similar Compounds

Hazard Classification Description Reference
Acute Toxicity (Oral) Harmful if swallowed.[5] Ingestion may lead to significant health issues.[2] [2][5]
Skin Corrosion/Irritation Causes skin irritation.[5][6] Direct contact can result in redness and inflammation.[2] [2][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[5][6] [5][6]
Aquatic Toxicity The parent compound, quinoline, is toxic to aquatic life with long-lasting effects.[2] [2]

| Incompatibility | Incompatible with strong oxidizing agents.[6] |[6] |

Part 2: Immediate Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when handling chemical waste. The following engineering controls and personal protective equipment (PPE) are mandatory to minimize exposure risk.

Engineering Controls

All waste handling and consolidation procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specific Equipment Applicable Standard (Example)
Eye and Face Safety glasses with side shields or chemical splash goggles. OSHA 29 CFR 1910.133[1]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). EN 374[1]
Body Laboratory coat. N/A

| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if working outside a fume hood.[2] | OSHA 29 CFR 1910.134[7] |

Part 3: Step-by-Step Disposal Procedure

The proper disposal of this compound is a systematic process involving segregation, containerization, storage, and coordination with certified disposal personnel.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[2]

  • Identify: All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be identified as hazardous waste.[8]

  • Separate: Keep this waste stream separate from other chemical waste. Crucially, do not mix it with incompatible materials such as strong oxidizing agents.[2][6]

  • Differentiate: Collect solid and liquid waste in separate, designated containers.[8]

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select a Compatible Container: Use a designated, leak-proof container made of chemically compatible material (e.g., a glass bottle with a secure screw cap is recommended).[2][9] The container must be in good condition, free from damage or deterioration.[9]

  • Label Correctly: The container must be clearly and accurately labeled. Per EPA requirements, the label must include:

    • The words "HAZARDOUS WASTE ".[10]

    • The full chemical name: "This compound ".[2]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[10]

  • Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for expansion of contents.[1][9]

  • Keep Closed: The container must be securely capped at all times, except when adding waste.[9]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated area pending collection.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. An SAA is a location at or near the point of waste generation and under the direct control of laboratory personnel.[9][10][11]

  • Storage Location: The SAA should be a secure, well-ventilated area away from general laboratory traffic and incompatible chemicals.[2] Secondary containment (such as a spill tray) is a required best practice.[8][12]

  • Inspections: The SAA must be inspected weekly for any signs of leakage or container deterioration.[9][13]

Step 4: Spill and Emergency Procedures

In the event of a spill, a swift and correct response is crucial.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[4]

  • Equip: Before cleaning, don the appropriate PPE as detailed in Table 2.

  • Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][4]

  • Collect: Carefully collect the absorbent material and any contaminated debris. Place it into the designated hazardous waste container for this compound solids.[2]

  • Clean: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Decontaminate: Follow your lab's specific decontamination procedures.[7]

  • Do NOT use sewer: Never wash a spill down the drain or into a sewer system.[4]

Step 5: Final Disposal Coordination

The final step is the transfer of waste to a licensed disposal facility.

  • Contact EHS: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Documentation: Maintain detailed records of waste generation and disposal as required by your institution and regulatory agencies. This documentation is crucial for compliance.[12]

  • Professional Disposal: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste facility.[14]

Part 4: Visualized Disposal Workflow

The following diagram outlines the logical decision-making process for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_end Completion start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Step 1: Segregate Waste (Solid vs. Liquid, No Incompatibles) fume_hood->segregate containerize Step 2: Containerize (Compatible, Labeled Container) segregate->containerize label_check Is Container Labeled? 'HAZARDOUS WASTE' + Full Chemical Name containerize->label_check label_check->containerize No store Step 3: Store in SAA (Secure, Ventilated, Secondary Containment) label_check->store Yes spill Spill Occurs? store->spill spill_protocol Follow Spill Protocol (Contain, Collect, Clean) spill->spill_protocol Yes ehs Step 5: Contact EHS for Waste Pickup spill->ehs No spill_protocol->store end_node End: Waste Manifested & Removed by EHS ehs->end_node

Caption: Disposal workflow for this compound.

Part 5: Regulatory and Compliance Framework

The handling and disposal of hazardous chemicals in a laboratory setting are governed by stringent regulations. Key among these are:

  • OSHA 29 CFR 1910.1450: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, also known as the OSHA Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP) to protect employees.[7][15]

  • EPA Resource Conservation and Recovery Act (RCRA): This act provides the framework for the "cradle-to-grave" management of hazardous waste, including its generation, transportation, treatment, storage, and disposal.[13]

Compliance with these regulations and your institution-specific protocols is mandatory.

References

  • Benchchem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
  • Benchchem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • The American Institute of Chemical Engineers (AIChE). (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • BIOSYNCE. (2025). How to dispose of quinoline safely?.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Lab Manager. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • ACTenviro. (2024). Best Practices for Laboratory Waste Management.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific. (2014). SAFETY DATA SHEET - 5,6,7,8-Tetrahydroquinoline.
  • LabX. (2025). Laboratory Waste Management: Best Practices for Compliance and Safety.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 8-Hydroxyquinoline.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 8-Hydroxyquinoline.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Fisher Scientific. (2016). SAFETY DATA SHEET - 7-Hydroxy-1,2,3,4-tetrahydroquinoline.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5,6,7,8-Tetrahydroquinoxaline.
  • National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroquinoline. PubChem Compound Summary for CID 66335.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoline.
  • EHS Daily Advisor. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link].

  • Lab-Chemicals.Com. (n.d.). This compound, 95%.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Metasci. (n.d.). Safety Data Sheet 5,6,7,8-Tetrahydroquinoxaline.

Sources

A Researcher's Guide to the Safe Handling of 5,6,7,8-Tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 5,6,7,8-Tetrahydroquinolin-3-ol (CAS No. 655239-64-8).[1] As a valued member of the scientific community, your safety is paramount. This document is intended to empower you with the knowledge to work confidently and securely with this heterocyclic compound. The information herein is synthesized from established safety protocols for structurally similar chemicals, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this exact compound.

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[2] Understanding the potential hazards associated with this class of molecules is the first step toward a safe and successful research endeavor. Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[3][4]

Hazard Assessment and Risk Mitigation

Given the toxicological profile of related quinoline derivatives, a thorough risk assessment is crucial before commencing any work with this compound. The primary routes of exposure are inhalation, skin contact, and eye contact.[5][6] Adherence to the personal protective equipment (PPE) and handling protocols outlined below will significantly minimize these risks.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum PPE requirements.

PPE Category Specification Standard Rationale
Eye Protection Tightly fitting safety goggles or a face shield worn over safety glasses.EN 166 (EU) or ANSI Z87.1 (US)Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).EN 374 (EU) or ASTM F739 (US)Prevents skin contact, which can lead to irritation. Glove selection should be based on the specific solvent being used. Always inspect gloves for integrity before use.
Body Protection A buttoned laboratory coat and closed-toe shoes.N/AProtects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.NIOSH (US) or EN 14387 (EU)Required when working with the solid form to avoid inhalation of dust, or when there is a potential for generating aerosols or vapors.

Glove Selection Logic:

The choice of glove material is critical for providing an effective barrier against chemical permeation. While specific permeation data for this compound is not available, general resistance charts for heterocyclic and aromatic amines provide guidance.

Glove Material General Recommendation for Aromatic Amines Considerations
Nitrile Good to ExcellentGood for incidental contact and splash protection.
Neoprene Good to ExcellentOffers good resistance to a broad range of chemicals.
Butyl Rubber ExcellentRecommended for prolonged contact or immersion.
Natural Rubber (Latex) Fair to PoorNot recommended due to lower chemical resistance and potential for allergies.[7]
Polyvinyl Chloride (PVC) PoorNot recommended for handling this class of compounds.

This information is a guideline. It is imperative to consult the glove manufacturer's specific chemical resistance data for the chemicals you are using.[8][9]

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow is essential to minimize the risk of exposure and ensure the integrity of your experiment.

Preparation and Weighing:
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing: If working with the solid form, handle it in a fume hood to prevent inhalation of any dust particles. Use a disposable weigh boat.

Dissolving and Reactions:
  • Solvent Addition: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Closed System: Whenever possible, conduct reactions in a closed system to contain any vapors.

  • Temperature Control: Be mindful of the reaction temperature. Increased temperatures can lead to increased vapor pressure and a higher risk of inhalation exposure.

Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_weigh Weigh Compound prep_area->prep_weigh handle_dissolve Dissolve prep_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Safe handling workflow for this compound.

III. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be placed in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Decontamination:
  • Glassware: All glassware that has come into contact with this compound should be decontaminated by rinsing with an appropriate solvent (e.g., acetone or ethanol) in a fume hood. The rinsate should be collected as hazardous waste. After the initial rinse, glassware can be washed with soap and water.

  • Work Surfaces: Decontaminate the work area within the fume hood with an appropriate solvent and then wipe down with a detergent solution.

IV. Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.

V. Occupational Exposure Limits (OELs)

As of the date of this publication, no specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. For the parent compound, quinoline, the American Industrial Hygiene Association (AIHA) recommends a Workplace Environmental Exposure Limit (WEEL) of 0.001 ppm as an 8-hour time-weighted average.[10] In the absence of a specific OEL, it is imperative to handle this compound with the principle of "As Low As Reasonably Achievable" (ALARA) in mind, minimizing all potential exposures.

Conclusion

While this compound is a valuable compound for research and development, it must be handled with the respect and caution it deserves. By understanding the potential hazards, diligently using the correct PPE, and adhering to the operational and disposal plans outlined in this guide, you can create a safe and productive laboratory environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2014, July 1). QUINOLINE - International Chemical Safety Cards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Quinone - IDLH. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Occupational exposure limits substance evaluations. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Resistance of gloves and protective clothing materials to permeation of cytostatic solutions. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Subpart Z -- Toxic and hazardous substances, 1910.1000 -- air contaminants. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Health and Safety Authority (HSA). (2021, May 18). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 (S.I. No. 619 of 2001). Retrieved from [Link]

  • American Conference of Governmental Industrial Hygienists (ACGIH). (n.d.). Substances and Agents Listing. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2022, September 22). MORPHOLINE. Retrieved from [Link]

  • JETIR. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • American Conference of Governmental Industrial Hygienists (ACGIH). (n.d.). MORPHOLINE. Retrieved from [Link]

  • ResearchGate. (n.d.). General strategies for the synthesis of quinoline derivatives. Reagents.... Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
5,6,7,8-Tetrahydroquinolin-3-ol
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroquinolin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.